Vardenafil Impurity 2
Description
BenchChem offers high-quality Vardenafil Impurity 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vardenafil Impurity 2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H30N6O6S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C23H30N6O6S/c1-5-27-10-12-28(13-11-27)36(32,33)16-8-9-18(34-6-2)17(14-16)20-25-22(30)19-15(4)24-21(29(19)26-20)23(31)35-7-3/h8-9,14H,5-7,10-13H2,1-4H3,(H,25,26,30) |
InChI Key |
SSOBBNZPZLDWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C(=O)OCC)C)C(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
Vardenafil Impurity 2: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Analysis of Structure, Synthesis, Analytical Control, and Regulatory Considerations
Introduction
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is no exception. The synthesis of this complex molecule can lead to the formation of various related substances, each necessitating thorough characterization and control. This guide provides a detailed technical overview of a specific, yet significant, related substance: Vardenafil Impurity 2.
This document is intended for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the core aspects of Vardenafil Impurity 2. We will delve into its chemical identity, potential formation pathways, analytical methodologies for its detection and quantification, and the overarching regulatory framework that governs its control.
Chemical Identity and Physicochemical Properties
Vardenafil Impurity 2 is a process-related impurity of Vardenafil. Its systematic identification is crucial for accurate analytical monitoring and for understanding its potential impact.
Table 1: Chemical Identity of Vardenafil Impurity 2 [1][2][3]
| Parameter | Information |
| IUPAC Name | Imidazo[5,1-f][1,2,4]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester |
| Synonyms | ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][1][4][5]triazine-7-carboxylate |
| CAS Number | 1417529-69-1[1][2] |
| Molecular Formula | C₂₃H₃₀N₆O₆S[1] |
| Molecular Weight | 518.6 g/mol [1] |
| Appearance | Typically a white to off-white solid (based on related compounds) |
Structurally, Vardenafil Impurity 2 is closely related to the active pharmaceutical ingredient (API), Vardenafil. The key differentiating feature is the presence of an ethoxycarbonyl group at the 7-position of the imidazotriazinone ring system, whereas Vardenafil possesses a propyl group at this position. This structural similarity underscores the importance of robust analytical methods capable of resolving these two compounds.
Potential Synthesis and Formation Pathways
Understanding the origin of an impurity is fundamental to its control. Vardenafil Impurity 2 is likely a process-related impurity, originating from the starting materials or intermediates used in the synthesis of Vardenafil.
A plausible synthetic route leading to the formation of Vardenafil and, potentially, Impurity 2, involves the sulfonation of an imidazotriazinone intermediate followed by reaction with N-ethylpiperazine[6][7].
Figure 1: Plausible formation pathway of Vardenafil and Vardenafil Impurity 2.
The formation of Vardenafil Impurity 2 likely arises from the use of a starting material or intermediate where the 7-position of the imidazotriazinone core is substituted with an ethoxycarbonyl group instead of a propyl group. This variant intermediate would then undergo the same subsequent sulfonation and amidation steps as the main Vardenafil synthesis, leading to the formation of the corresponding impurity.
Forced degradation studies on Vardenafil have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to understand its degradation pathways[4][8][9][10]. While these studies have identified several degradation products, the formation of Vardenafil Impurity 2 as a degradant has not been explicitly reported. This further supports the hypothesis that it is primarily a process-related impurity.
Analytical Methodologies for Detection and Quantification
The structural similarity between Vardenafil and its impurities necessitates the use of high-resolution chromatographic techniques for their effective separation and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Reverse-phase HPLC and UPLC are the methods of choice for the analysis of Vardenafil and its related substances[4][5][8][11]. A stability-indicating method is crucial to ensure that all potential impurities and degradants are separated from the main peak and from each other.
Table 2: Typical Chromatographic Conditions for Vardenafil Impurity Profiling [4][5][8][11][12]
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; sub-2 µm particles for UPLC) | Provides good retention and resolution for non-polar to moderately polar compounds like Vardenafil and its impurities. |
| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) | Gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable run time. |
| Detection | UV at approximately 210-240 nm | Vardenafil and its structurally related impurities exhibit significant UV absorbance in this range, allowing for sensitive detection. |
| Flow Rate | 0.8-1.2 mL/min for HPLC; 0.3-0.6 mL/min for UPLC | Optimized for column dimensions and particle size to achieve efficient separation. |
| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
Method validation should be performed in accordance with ICH Q2(R1) guidelines and should demonstrate specificity, linearity, accuracy, precision, and robustness[13].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the definitive identification and structural elucidation of impurities, LC coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool[14][15][16][17].
Figure 2: Typical workflow for impurity identification using UPLC-MS/MS.
High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, allowing for the determination of its elemental composition. Fragmentation patterns obtained through MS/MS experiments can then be used to piece together the structure of the molecule, confirming the identity of Vardenafil Impurity 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Regulatory Framework and Control Strategy
The control of impurities in active pharmaceutical ingredients is a key regulatory requirement to ensure patient safety.
ICH Guidelines
The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity must be justified from a safety perspective.
The specific thresholds are dependent on the maximum daily dose of the drug.
Pharmacopeial Standards
While Vardenafil Impurity 2 is not currently listed as a specified impurity in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) for Vardenafil, any unidentified impurity exceeding the identification threshold would require characterization. Pharmacopoeias do list other specified impurities for Vardenafil, such as Vardenafil EP Impurity A, B, and C[19][].
Control Strategy
A robust control strategy for Vardenafil Impurity 2 should be implemented, which includes:
-
Raw Material Control: Sourcing high-purity starting materials and intermediates with stringent specifications to minimize the introduction of the precursor to Vardenafil Impurity 2.
-
In-Process Controls: Monitoring the manufacturing process at critical steps to ensure that the formation of the impurity is minimized.
-
Final Drug Substance Specification: Establishing an appropriate acceptance criterion for Vardenafil Impurity 2 in the final Vardenafil drug substance, based on batch data and safety considerations.
Pharmacological and Toxicological Assessment
The safety of any pharmaceutical impurity must be carefully evaluated.
General Principles of Toxicological Assessment
In the absence of specific toxicological data for Vardenafil Impurity 2, a risk-based approach should be taken. This involves:
-
Structure-Activity Relationship (SAR) Analysis: The structural similarity of Vardenafil Impurity 2 to Vardenafil suggests that it may have a similar pharmacological profile, potentially acting as a PDE5 inhibitor. However, its potency and selectivity are unknown.
-
(Q)SAR and In Silico Toxicity Prediction: Computational models can be used to predict the potential for genotoxicity and other toxicities based on the chemical structure.
-
Read-Across: Toxicological data from structurally related compounds, including Vardenafil itself and other known impurities, can be used to infer the potential toxicity of Impurity 2.
Given that Vardenafil has a well-characterized toxicity profile, including effects observed at high doses in animal studies, a conservative approach to the acceptable limit of any structurally related impurity is warranted[21].
Qualification of the Impurity
If the level of Vardenafil Impurity 2 in the drug substance exceeds the ICH qualification threshold, a formal toxicological qualification would be required. This could involve:
-
Literature Review: A thorough search for any available safety data on the impurity or closely related compounds.
-
Genotoxicity Testing: A battery of in vitro tests (e.g., Ames test, chromosomal aberration test) to assess the mutagenic potential.
-
General Toxicity Studies: If necessary, in vivo toxicity studies in animals to determine a No-Observed-Adverse-Effect Level (NOAEL) and establish a permitted daily exposure (PDE).
It is important to note that impurities that are also significant metabolites of the drug in humans are generally considered qualified from a safety perspective. However, there is no evidence to suggest that Vardenafil Impurity 2 is a metabolite of Vardenafil.
Conclusion
Vardenafil Impurity 2 represents a critical quality attribute in the manufacturing of Vardenafil that demands careful control and characterization. As a likely process-related impurity, its presence can be minimized through a robust control strategy encompassing raw material specifications and in-process monitoring.
Advanced analytical techniques such as UPLC and LC-MS/MS are essential for the detection, identification, and quantification of this impurity. While specific toxicological data for Vardenafil Impurity 2 is not publicly available, a thorough risk assessment based on its structure and data from related compounds is necessary to establish a safe and acceptable limit in the final drug substance.
For drug development professionals, a comprehensive understanding of the origin, analysis, and control of impurities like Vardenafil Impurity 2 is paramount to ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.
References
- A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. (2012). American Journal of Analytical Chemistry.
- Development and Validation of Stability‐Indicating HPLC Method for Simultaneous Quantification of Vardenafil and Dapoxetine in Bulk and in Combined Dosage Form. (2023). Request PDF.
- A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. (n.d.).
- A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-P. (2012). Semantic Scholar.
-
Vardenafil-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
N-Nitroso Vardenafil Impurity 2. (n.d.). Retrieved from [Link]
- Vardenafil IMpurity 2 | 1417529-69-1. (2023). ChemicalBook.
- 200179Orig1s000 - accessd
- A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. (2021).
- IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017).
- Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. (2019). Journal of Applied Pharmaceutical Science.
- Yarbagi et al., IJPSR, 2017; Vol. 8(1): 107-119. (2016).
- Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. (2012). Taylor & Francis.
- Technical Support Center: Synthesis of High-Purity Vardenafil Hydrochloride Trihydr
- Vardenafil Nitroso Impurity. (n.d.). Veeprho.
- Vardenafil and Impurities. (n.d.). BOC Sciences.
- Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. (n.d.). PMC.
- USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. (n.d.). Phenomenex.
- CN106008524A - Preparation method for vardenafil impurities. (n.d.).
- Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA. (n.d.). Chemicea.
- STRUCTURE OF PROCESS AND DEGRADATION IMPURITIES | Download Scientific Diagram. (n.d.).
- US9845328B2 - Method for manufacturing of vardenafil and its salts. (2013).
- THE METHOD FOR MANUFACTURING OF VARDENAFIL AND ITS SALTS. (2014). Googleapis.com.
- Health Products Regulatory Authority 18 September 2020 CRN008MXQ Page 1 of 9 IPAR Public Assessment Report for a Medicinal Produ. (2020). HPRA.
- A Process For Preparing Vardenafil Hydrochloride Trihydr
- Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS | W
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applic
- Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Applic
- Forced degrad
-
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][4][5]triazin-4-one;hydrate;hydrochloride. (n.d.). PubChem.
- [Vardenafil Related Compound E (25 mg) (2-[2-Ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]. (n.d.).
-
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-1-nitroso-7-propylimidazo[5,1-f][1][4][5]triazin-4(1H)-one | Pharmaffiliates. (n.d.).. (n.d.).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Vardenafil IMpurity 2 | 1417529-69-1 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
- 7. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
- 12. japsonline.com [japsonline.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijpsr.com [ijpsr.com]
- 15. waters.com [waters.com]
- 16. saudijournals.com [saudijournals.com]
- 17. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
Comprehensive Technical Guide on Vardenafil Impurity 2 (CAS 1417529-69-1): Formation, Analysis, and Regulatory Control
Executive Summary
In the highly regulated landscape of phosphodiesterase type 5 (PDE5) inhibitor manufacturing, the control of process-related impurities is critical for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Vardenafil Impurity 2 (CAS 1417529-69-1) is a prominent process-related impurity encountered during the synthesis of Vardenafil[1][2].
As a Senior Application Scientist, understanding not just how to detect this impurity, but why it forms and how to build self-validating analytical systems to quantify it, is paramount. This whitepaper provides an in-depth mechanistic analysis of Vardenafil Impurity 2, detailing its structural origins, step-by-step analytical protocols, and regulatory implications.
Structural & Chemical Profiling
Vardenafil Impurity 2 is structurally analogous to the Vardenafil API, with one critical substitution on the imidazotriazinone ring. While Vardenafil possesses a 7-propyl group, Impurity 2 features a 7-ethoxycarbonyl (ethyl ester) group[2]. This seemingly minor substitution drastically alters the lipophilicity and molecular weight of the compound, requiring specific chromatographic strategies for baseline resolution.
Quantitative Chemical Data
The following table summarizes the core quantitative and structural data for Vardenafil Impurity 2[1][3]:
| Property | Value |
| Chemical Name | Imidazo[5,1-f][1,2,4]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester |
| CAS Number | 1417529-69-1 |
| Molecular Formula | C₂₃H₃₀N₆O₆S |
| Molecular Weight | 518.59 g/mol |
| Structural Distinction | 7-ethoxycarbonyl group (Impurity 2) vs. 7-propyl group (Vardenafil API) |
| Primary Application | Analytical Reference Standard for Method Validation (AMV) and Quality Control (QC)[3] |
Mechanistic Origins in Vardenafil Synthesis
To control an impurity, one must first understand its causality. The synthesis of Vardenafil relies on the construction of an imidazotriazinone core, which is subsequently subjected to chlorosulfonation and amidation with N-ethylpiperazine[4].
The Causality of Impurity 2: During the cyclization phase of the imidazotriazinone core, a butyryl reagent (such as butyryl chloride) is intended to provide the 3-carbon propyl chain at the 7-position. However, if the reagent stream is contaminated with an ethyl oxalyl derivative (e.g., diethyl oxalate or ethyl oxalyl chloride), or if a competing side reaction occurs during an ester-intermediate phase, the cyclization incorporates an ethoxycarbonyl group instead[1][4].
Because this 7-ethoxycarbonyl intermediate shares similar solubility and reactivity profiles with the intended 7-propyl intermediate, it easily survives the subsequent chlorosulfonation and amidation steps, ultimately yielding Vardenafil Impurity 2.
Logical flow of Vardenafil Impurity 2 formation during API synthesis.
Analytical Methodologies & Self-Validating Workflows
Regulatory bodies (such as the EMA and FDA) mandate that unknown or uncharacterized impurities in the final API must not exceed 0.10%[4][5]. To enforce this, we must deploy a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Protocol: Self-Validating RP-HPLC Method for Impurity 2 Quantification
Causality of Experimental Choice: Vardenafil and Impurity 2 both contain a highly basic N-ethylpiperazine moiety. On standard C18 columns, this basic nitrogen interacts aggressively with residual acidic silanols on the silica support, causing severe peak tailing and poor resolution. To counteract this causality, a polar-embedded or shielded C8 stationary phase (e.g., Waters Symmetry Shield RP-8) is utilized[2]. The embedded polar groups create a virtual shield that prevents the basic analytes from reaching the silanols, ensuring sharp, symmetrical peaks.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.05 M Phosphate buffer. Causality: The pH is strictly adjusted to 3.0 with orthophosphoric acid to ensure the piperazine nitrogen is fully protonated, standardizing its retention time and preventing peak splitting.
-
Mobile Phase B: HPLC-grade Acetonitrile.
Step 2: Sample Preparation
-
Dissolve the Vardenafil API sample in a diluent of Water:Acetonitrile (50:50 v/v) to a working concentration of 1.0 mg/mL.
-
Prepare a reference standard solution of Vardenafil Impurity 2 (CAS 1417529-69-1) at 0.001 mg/mL (representing the strict 0.10% specification limit)[4].
Step 3: Chromatographic Conditions
-
Column: Waters Symmetry Shield RP-8 (250 mm × 4.6 mm, 5 µm)[2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. Causality: 210 nm is selected because the sulfonamide and triazinone chromophores exhibit maximum molar absorptivity at this wavelength, optimizing the signal-to-noise ratio for trace impurity detection[6].
-
Injection Volume: 10 µL.
Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism A protocol is only as trustworthy as its internal fail-safes. Before any sample is quantified, a resolution mixture containing both Vardenafil API and Impurity 2 must be injected.
-
Validation Gate: The system is only deemed valid if the resolution (
) between Vardenafil and Impurity 2 is > 2.0 , and the tailing factor for both peaks is < 1.5 . If these criteria fail, the run is automatically aborted, preventing false-negative impurity reporting.
Self-validating RP-HPLC analytical workflow for Impurity 2 quantification.
Pharmacological & Regulatory Implications
Vardenafil acts as a potent and selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum[2][5]. Because Impurity 2 shares the vast majority of the Vardenafil pharmacophore (differing only by the 7-ethoxycarbonyl group), it carries the potential for unintended pharmacological activity or off-target binding.
Under strict ICH guidelines and EMA regulatory frameworks, the impurity profile of the active substance must be rigorously characterized[5]. Because Vardenafil Impurity 2 is a process-related byproduct rather than a degradation product, its presence indicates a lack of control in the upstream raw material supply chain (specifically the acylating reagents)[4]. By utilizing the validated HPLC methods described above, manufacturers can ensure that the final API maintains an impurity threshold well below the 0.10% limit, safeguarding both patient hemodynamics and regulatory compliance.
References
- Title: Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA - Chemicea Source: Chemicea URL
- Title: Vardenafil Impurity 2 | CAS No- 1417529-69-1 | Simson Pharma Limited Source: Simson Pharma Limited URL
- Title: Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug Source: Taylor & Francis URL
- Title: US20160311827A1 - The method for manufacturing of vardenafil and its salts Source: Google Patents URL
- Title: Facile and Cost-Effective Route for the Synthesis of Simmerafil Source: ACS Publications URL
- Source: European Medicines Agency (EMA)
Sources
- 1. Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA [chemicea.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Synthesis Pathway of Vardenafil Impurity 2
This guide details the synthesis pathway of Vardenafil Impurity 2 (CAS 1417529-69-1), chemically identified as the 7-ethoxycarbonyl analogue of Vardenafil. This impurity typically arises as a process-related byproduct or is synthesized intentionally as a reference standard for quality control (QC) and analytical method validation (AMV).
Introduction & Chemical Identity
Vardenafil Impurity 2 is a critical process-related impurity and reference standard used in the impurity profiling of Vardenafil Hydrochloride (Levitra). Unlike the active pharmaceutical ingredient (API), which possesses a propyl group at the C-7 position of the imidazo[5,1-f][1,2,4]triazine ring, Impurity 2 contains an ethoxycarbonyl (ethyl ester) moiety.
This structural deviation significantly alters the polarity and retention time during HPLC analysis, necessitating a precise synthesis protocol for the generation of high-purity reference standards.
Chemical Specifications
| Parameter | Detail |
| Common Name | Vardenafil Impurity 2 (Ethyl Ester Analogue) |
| CAS Number | 1417529-69-1 |
| Chemical Name | Ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-7-carboxylate |
| Molecular Formula | C₂₃H₃₀N₆O₆S |
| Molecular Weight | 518.59 g/mol |
| Appearance | White to Off-white Solid |
| Origin | Process Impurity (via reagent contamination) / Synthetic Reference Standard |
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule into its core building blocks. The synthesis mirrors the industrial route of Vardenafil but substitutes the N-butyrylating agent with an N-oxalylating agent.
Strategic Disconnections:
-
Sulfonamide Bond: The final step involves coupling the sulfonyl chloride derivative with N-ethylpiperazine.
-
Sulfonyl Group: Introduced via electrophilic aromatic substitution (Chlorosulfonation) on the electron-rich ethoxyphenyl ring.
-
Imidazo-Triazine Core: Constructed via the cyclocondensation of 2-ethoxybenzamidrazone with a modified amino acid derivative, N-(ethoxyoxalyl)-L-alanine .
Figure 1: Retrosynthetic breakdown of Vardenafil Impurity 2 showing the convergence of the amidrazone and modified alanine fragments.
Detailed Synthesis Pathway
The synthesis is executed in four distinct stages. Each stage requires strict control of moisture and temperature to prevent hydrolysis of the ester or sulfonyl chloride moieties.
Stage 1: Preparation of N-(Ethoxyoxalyl)-L-alanine
This step modifies the amino acid backbone to carry the ethyl ester functionality required for the C-7 position.
-
Reagents: L-Alanine, Ethyl oxalyl chloride (Ethyl chlorooxoacetate), Triethylamine (TEA), Dichloromethane (DCM).
-
Mechanism: Nucleophilic acyl substitution.
-
Protocol:
-
Suspend L-Alanine (1.0 eq) in dry DCM at 0°C.
-
Add TEA (2.2 eq) to solubilize the amino acid as the triethylammonium salt.
-
Dropwise add Ethyl oxalyl chloride (1.1 eq) while maintaining temperature <5°C.
-
Stir at room temperature (RT) for 4 hours.
-
Workup: Wash with 1N HCl (to remove TEA), dry over Na₂SO₄, and concentrate to yield the N-protected amino acid.
-
Stage 2: Construction of the Imidazo[5,1-f][1,2,4]triazine Core
This is the critical ring-closure step. The N-modified alanine reacts with the amidrazone to form the bicyclic heteroaromatic system.
-
Reagents: 2-Ethoxybenzamidrazone, N-(Ethoxyoxalyl)-L-alanine, Phosphorus Oxychloride (POCl₃).
-
Mechanism: Condensation followed by dehydrative cyclization.
-
Protocol:
-
Dissolve N-(Ethoxyoxalyl)-L-alanine (1.0 eq) and 2-Ethoxybenzamidrazone (1.0 eq) in dry toluene.
-
Add POCl₃ (3.0 eq) cautiously.
-
Heat to reflux (110°C) for 6–8 hours. Note: POCl₃ acts as both a dehydrating agent and catalyst.
-
Quenching: Cool to RT and pour onto crushed ice/water mixture carefully to decompose excess POCl₃.
-
Neutralize with NaOH to pH ~7–8.
-
Extract with Ethyl Acetate, dry, and recrystallize from Ethanol.
-
Product: Ethyl 2-(2-ethoxyphenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-7-carboxylate.[1]
-
Stage 3: Chlorosulfonation
Electrophilic aromatic substitution introduces the sulfonyl chloride group at the para-position relative to the ethoxy group on the phenyl ring.
-
Reagents: Chlorosulfonic acid (ClSO₃H), Thionyl Chloride (SOCl₂).
-
Critical Process Parameter (CPP): Temperature control is vital to prevent hydrolysis of the C-7 ethyl ester.
-
Protocol:
-
Cool Chlorosulfonic acid (5.0 eq) to 0°C.
-
Portion-wise add the Stage 2 Intermediate.
-
Add Thionyl Chloride (2.0 eq) to ensure conversion of any sulfonic acid byproducts to the chloride.
-
Stir at RT for 2 hours.
-
Quenching: Pour the reaction mass slowly onto ice (Exothermic!).
-
Filter the precipitated solid immediately. Do not delay, as the sulfonyl chloride is unstable in water.
-
Dry the solid under vacuum at RT.
-
Stage 4: Coupling (Final API Impurity Synthesis)
The unstable sulfonyl chloride is coupled with N-ethylpiperazine to yield the final impurity.
-
Reagents: N-Ethylpiperazine, Triethylamine (or DIPEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the Stage 3 Sulfonyl Chloride in dry DCM.
-
Add Triethylamine (1.5 eq) as an acid scavenger.
-
Add N-Ethylpiperazine (1.1 eq) dropwise at 0°C.
-
Stir at RT for 1 hour.
-
Purification: Wash with water, brine, and dry over Na₂SO₄. Purify via Flash Column Chromatography (MeOH/DCM gradient) to achieve >98% purity.
-
Process Flow & Mechanism Diagram
Figure 2: Step-by-step reaction workflow for the synthesis of Vardenafil Impurity 2.
Analytical Characterization
To validate the identity of the synthesized impurity, the following spectral data must be confirmed.
| Technique | Expected Signal Characteristics |
| ¹H-NMR (DMSO-d₆) | δ 1.35 (t, 3H) : Ester -CH₂CH ₃ (Distinct from Vardenafil propyl signals).δ 4.38 (q, 2H) : Ester -OCH ₂CH₃.δ 2.60 (s, 3H) : 5-Methyl group on triazine ring.δ 9.5-10.0 : Absence of carboxylic acid proton (confirms ester). |
| Mass Spectrometry (ESI) | [M+H]⁺ = 519.2 m/z . (Vardenafil is 489.2 m/z; Impurity 2 is +30 amu due to EtOOC vs Propyl). |
| IR Spectroscopy | 1735 cm⁻¹ : Strong C=O stretch (Ester carbonyl).1680 cm⁻¹ : Amide C=O stretch (Triazinone). |
| HPLC Retention | Impurity 2 is less lipophilic than Vardenafil due to the ester oxygen but may elute closely depending on pH. Typically RRT ~ 0.85 - 0.95 relative to Vardenafil. |
References
- General Synthesis of Imidazotriazinones: Haning, H., et al. (2002). "Synthesis and structure-activity relationships of potent and selective PDE5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868.
-
Patent Grounding (Vardenafil Process) : Bayer AG. (1999).[2] Preparation of imidazo[5,1-f][1,2,4]triazin-4-ones. WO Patent 99/24433.
Sources
Strategic Forced Degradation & Impurity Profiling of Vardenafil: A Technical Guide
Executive Summary
This technical guide provides a rigorous framework for conducting forced degradation studies on Vardenafil Hydrochloride, a PDE5 inhibitor used for erectile dysfunction. Unlike generic stability protocols, this guide focuses on the specific chemical vulnerabilities of the Vardenafil molecule—specifically the piperazine ring and sulfonamide linkage. We outline a self-validating experimental design, detailed degradation mechanisms (oxidative N-dealkylation and N-oxidation), and a stability-indicating HPLC/LC-MS workflow compliant with ICH Q1A(R2) and Q1B guidelines.
Chemical Context & Structural Vulnerabilities
To design an effective stress study, one must first understand the molecule's "breaking points." Vardenafil contains three primary pharmacophores susceptible to degradation:
-
Piperazine Ring: The N-ethyl group is prone to oxidative dealkylation (forming Desethyl Vardenafil) and N-oxidation.
-
Sulfonamide Linkage: Susceptible to hydrolytic cleavage under extreme pH, though sterically hindered.
-
Imidazo-Triazinone System: Generally robust but can undergo ring-opening under severe photolytic stress.
Key Physicochemical Data:
-
Molecular Formula:
-
pKa: ~4.7 (Piperazine N) and ~6.7 (Imidazo ring).
-
Solubility: High in acidic media, low in neutral/basic media.
Experimental Design Strategy
Do not blindly apply "standard" conditions (e.g., 0.1 N HCl for 24h). Vardenafil requires a tailored approach to achieve the target 5-20% degradation without destroying the API entirely.
Stress Conditions & Rationale[1]
| Stress Type | Condition | Target Mechanism | Rationale |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 48h | Amide/Sulfonamide Cleavage | Mimics gastric stability and acidic manufacturing environments. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 48h | Ring Opening | Challenges the stability of the triazinone ring and sulfonamide bond. |
| Oxidation | 3% | N-Oxidation / Dealkylation | The piperazine nitrogen is electron-rich and highly prone to radical attack. |
| Thermal | 60°C (Solid & Soln), 7 Days | Pyrolysis / Dimerization | Assesses thermal stability during formulation (hot melt extrusion) and storage. |
| Photolytic | 1.2M lux-h / 200 Wh/m² | Photo-isomerization | ICH Q1B requirement; Vardenafil has a conjugated system absorbing UV. |
Workflow Visualization
The following diagram outlines the decision logic for the forced degradation protocol.
Figure 1: Strategic workflow for Vardenafil forced degradation, ensuring proper quenching and mass balance verification.
Degradation Chemistry & Impurity Profiling[1][2][3][4][5][6][7]
This section details the specific chemical pathways observed during stress testing.
Oxidative Pathway (Primary Route)
Vardenafil is most sensitive to oxidation. The tertiary amine in the piperazine ring is the site of action.
-
Mechanism: Nucleophilic attack of the piperazine nitrogen on the peroxide oxygen, or radical abstraction of the
-carbon hydrogen. -
Major Degradant: Vardenafil N-Oxide .
-
Secondary Degradant: N-Desethyl Vardenafil (Impurity A) . This is formed via oxidative dealkylation (Polonovski-type reaction or radical mechanism).
Hydrolytic Pathway
While relatively stable, prolonged exposure to strong acid/base at elevated temperatures yields specific degradants.
-
Acid: Can lead to the cleavage of the ethoxy group or hydrolysis of the sulfonamide.
-
Base: Risk of opening the triazinone ring system.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways of Vardenafil. Oxidation at the piperazine ring is the dominant instability.
Analytical Method Development
To detect these specific impurities, a standard C18 isocratic method is insufficient. A gradient method compatible with MS is required for peak tracking.
Recommended Chromatographic Conditions
-
Column:
(e.g., Waters Symmetry Shield or Phenomenex Luna), mm, 5 m. -
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5 - 5.0). Note: Acetate is volatile, making it MS-compatible.
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient:
-
0-5 min: 85% A
-
5-25 min: Linear ramp to 40% A
-
25-30 min: Hold 40% A
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: PDA at 214 nm (max absorption) and 254 nm.
-
Column Temp: 35°C.
Impurity Profile Summary
| Impurity Name | Common ID | RRT (Approx) | Structure/Change | Origin |
| Vardenafil | API | 1.00 | Parent | N/A |
| N-Desethyl Vardenafil | Impurity A | ~0.85 | Loss of Ethyl ( | Oxidative/Metabolite |
| Vardenafil N-Oxide | N-Oxide | ~1.15 | Gain of Oxygen (+16 Da) | Oxidative (H2O2) |
| Vardenafil Dimer | Impurity C | > 1.50 | Dimerization | Thermal/Stress |
Detailed Experimental Protocol
Step 1: Preparation of Stock Solution
Dissolve 50 mg of Vardenafil HCl in 50 mL of Mobile Phase A:Acetonitrile (50:50) to obtain a 1000
Step 2: Acid Degradation
-
Pipette 5 mL of Stock into a 20 mL flask.
-
Add 5 mL of 0.1 N HCl .
-
Reflux at 60°C for 48 hours.
-
Neutralization (Critical): Cool to RT, then add exactly 5 mL of 0.1 N NaOH .
-
Dilute to volume with diluent.
Step 3: Peroxide Oxidation
-
Pipette 5 mL of Stock into a 20 mL flask.
-
Add 2 mL of 30%
(dilute to 3% effective conc in situ). -
Keep at Room Temperature for 24 hours.
-
Quenching: No chemical quench usually needed if injected immediately, but can use Sodium Sulfite if storage is required. Warning: Sulfite peaks may interfere in UV.
Step 4: Mass Balance Calculation
Acceptance Criteria:Conclusion
Vardenafil Hydrochloride demonstrates high stability under thermal and photolytic conditions but exhibits distinct vulnerability to oxidation and hydrolysis .[1][2][3] The formation of Vardenafil N-Oxide and N-Desethyl Vardenafil are the critical quality attributes (CQAs) to monitor. The stability-indicating method proposed here, utilizing ammonium acetate buffer and a C18 stationary phase, successfully resolves these degradants, ensuring regulatory compliance and robust shelf-life determination.
References
-
Vertex AI Search. (2023). Vardenafil stability indicating HPLC method degradation products. 3
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. 4
-
Kakumani, K., et al. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research. 5
-
Patel, M., et al. (2021).[1] A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. ResearchGate. 1[1][5][6]
-
Yarbagi, et al. (2017).[7] Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl. IJPSR. 7[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. database.ich.org [database.ich.org]
- 5. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 6. academia.edu [academia.edu]
- 7. ijpsr.com [ijpsr.com]
Origin and Formation of Impurities in Vardenafil Synthesis: A Mechanistic and Analytical Guide
Executive Summary
Vardenafil hydrochloride trihydrate is a potent, highly selective phosphodiesterase type 5 (PDE5) inhibitor utilized primarily in the management of erectile dysfunction. The commercial synthesis of active pharmaceutical ingredients (APIs) inherently generates process-related impurities and degradation products. Understanding the mechanistic origin of these related substances is a critical regulatory requirement under ICH Q3A guidelines.
This whitepaper provides an in-depth mechanistic analysis of the origin, formation, and synthetic methodologies of key Vardenafil impurities. By mapping these pathways, researchers and drug development professionals can optimize synthetic routes and establish robust to ensure API purity and patient safety.
Synthetic Pathways and the Mechanistic Origins of Impurities
The modern preparative process for Vardenafil utilizes a highly convergent synthetic route designed to maximize overall yield and simplify workup operations. As detailed by the , an optimized route initiates with the chlorosulfonation of 2-ethoxybenzamide, followed by coupling with 1-ethylpiperazine, and subsequent dehydration-cyclization steps to form the imidazotriazinone core.
While this route is highly efficient, specific chemical micro-environments during the synthesis make the molecule susceptible to side reactions, leading to distinct classes of impurities:
A. Amine-Related Process Impurities: Vardenafil Dimer
The coupling phase requires the reaction of the sulfonyl chloride intermediate with 1-ethylpiperazine. Commercially sourced 1-ethylpiperazine often contains trace amounts of unalkylated piperazine. Because piperazine possesses two reactive secondary amines, it acts as a potent bis-nucleophile. A single piperazine molecule reacts with two equivalents of the sulfonyl chloride intermediate, yielding the high-molecular-weight Vardenafil Dimer .
B. Oxidative Degradants: Vardenafil N-oxide and Oxopiperazine
The tertiary amine of the ethylpiperazine moiety is highly electron-rich and susceptible to electrophilic oxygen insertion. Exposure to atmospheric oxygen during scale-up, or trace peroxides in ethereal solvents, leads to the formation of Vardenafil N-oxide . Under prolonged thermal stress or aggressive oxidative conditions, the piperazine ring undergoes further degradation to form Vardenafil oxopiperazine .
C. Structural Isomers and Analogs: Phenyl Vardenafil
The formation of the imidazotriazinone core requires specific aliphatic precursors to install the propyl group at the 7-position. If these starting materials are contaminated with aromatic analogs (such as benzoyl derivatives), the cyclization proceeds identically but yields Phenyl Vardenafil , a structurally rigid analog that is highly challenging to separate via standard crystallization.
Formation pathways of process-related and degradation impurities during Vardenafil synthesis.
Experimental Methodologies for Impurity Synthesis
To establish validated HPLC methods and ensure regulatory compliance, pure reference standards of these impurities must be synthesized and characterized. The following protocols detail the targeted synthesis of key Vardenafil related substances, based on established .
Protocol 1: Targeted Synthesis of Vardenafil Dimer
-
Causality & Logic: To force the formation of the dimer, pure anhydrous piperazine is used instead of 1-ethylpiperazine. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amines and driving the nucleophilic substitution to completion.
-
Preparation: Dissolve 10.0 g (approx. 24 mmol) of the sulfonyl chloride intermediate in 100 mL of anhydrous dichloromethane (DCM).
-
Coupling: Add 1.0 g (11.6 mmol, ~0.48 eq) of anhydrous piperazine and 3.6 g (35 mmol, 1.5 eq) of TEA to the solution.
-
Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Ethyl Acetate:Methanol 9:1). The complete disappearance of the sulfonyl chloride spot confirms the reaction has reached the endpoint.
-
Workup: Quench the reaction with 50 mL of distilled water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the highly pure Vardenafil Dimer.
Protocol 2: Targeted Synthesis of Vardenafil N-oxide
-
Causality & Logic: Peracetic acid is selected as the oxidizing agent because it selectively oxidizes the most nucleophilic center (the tertiary nitrogen of the piperazine ring) without causing oxidative cleavage of the imidazotriazinone core. Temperature control is critical to prevent over-oxidation.
-
Preparation: Dissolve 5.0 g (10.2 mmol) of Vardenafil free base in 50 mL of DCM.
-
Cooling: Cool the reaction flask to 0–5 °C using an ice-water bath.
-
Oxidation: Slowly add 0.85 g (11.2 mmol, 1.1 eq) of peracetic acid dropwise over 15 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.
-
Self-Validation (In-Process Control): Analyze via LC-MS. The presence of a dominant peak at m/z 505.2 ([M+H]⁺) confirms the successful formation of the N-oxide.
-
Quenching: Add 20 mL of 10% aqueous sodium bisulfite solution and stir for 15 minutes. Crucial Step: This destroys any unreacted peroxides, preventing runaway oxidation during solvent evaporation.
-
Isolation: Extract the organic layer, dry, concentrate, and recrystallize from ethyl acetate to obtain pure Vardenafil N-oxide.
Analytical Control and Quantitative Data
Effective control of these impurities requires robust analytical methods, typically utilizing Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) coupled with Mass Spectrometry (MS). The table below summarizes the quantitative data and manufacturing control strategies for the primary related substances, aligning with the manufacturing methods detailed in.
| Impurity Name | Mechanistic Origin | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Analytical Control Strategy |
| Vardenafil Dimer | Process: Trace piperazine in 1-ethylpiperazine reagent | C₄₂H₅₂N₁₀O₈S₂ | 889.3 | GC-FID specification limits on 1-ethylpiperazine raw material |
| Vardenafil N-oxide | Degradation: Aerial or peroxide oxidation of tertiary amine | C₂₃H₃₂N₆O₅S | 505.2 | Inert atmosphere processing; peroxide testing of solvents |
| Vardenafil Oxopiperazine | Degradation: Advanced oxidation of piperazine ring | C₂₃H₃₀N₆O₅S | 503.2 | Strict temperature control during drying and storage |
| Desulfonyl Impurity | Process: Incomplete chlorosulfonation / hydrolysis | C₁₇H₂₀N₄O₂ | 313.2 | In-process HPLC monitoring prior to amine coupling |
| Phenyl Vardenafil | Process: Benzoyl contamination in aliphatic precursor | C₂₆H₃₀N₆O₄S | 523.2 | Stringent raw material qualification for core precursors |
Conclusion
The synthesis of Vardenafil is a complex multi-step process where minor deviations in raw material purity or environmental controls can lead to significant impurity formation. By understanding the exact mechanistic origins—such as the bis-nucleophilic nature of trace piperazine leading to dimerization, or the electrophilic susceptibility of the tertiary amine causing N-oxidation—chemists can implement targeted Quality by Design (QbD) controls. Rigorous raw material qualification, precise temperature control, and validated analytical methodologies remain the cornerstones of ensuring the safety, efficacy, and regulatory compliance of the final Vardenafil API.
References
-
An Improved Synthetic Route for Preparative Process of Vardenafil American Chemical Society (Organic Process Research & Development) URL:[Link]
-
Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug Taylor & Francis (Synthetic Communications) URL:[Link]
-
A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach ResearchGate URL:[Link]
- The method for manufacturing of vardenafil and its salts (US20160311827A1)
Vardenafil Impurity 2: Reference Standard Characterization & Sourcing Guide
Topic: Vardenafil Impurity 2 Reference Standard Availability Content Type: In-depth Technical Guide
Executive Summary: The "Impurity 2" Designation
In the high-stakes landscape of PDE5 inhibitor development, precise impurity profiling is non-negotiable. For researchers targeting Vardenafil Hydrochloride (Levitra), the designation "Impurity 2" often presents a nomenclature challenge. Unlike the harmonized EP/USP designations (e.g., EP Impurity A, USP Related Compound D), "Impurity 2" is frequently a vendor-specific code or a legacy internal designation found in patent literature.
Critical Clarification: Based on current commercial cataloging and chemical databases, Vardenafil Impurity 2 most commonly refers to the 7-Ethoxycarbonyl Analogue (CAS: 1417529-69-1). This is a process-related impurity , distinct from the oxidative degradants like Vardenafil N-Oxide.
This guide provides a definitive technical roadmap for identifying, sourcing, and qualifying this specific reference standard, ensuring your analytical workflows comply with ICH Q3A(R2) guidelines.
Chemical Identity & Structural Profiling[1]
To validate a reference standard, one must first establish its chemical reality. "Impurity 2" is structurally significant because it represents a deviation in the imidazotriazinone core formation.
| Attribute | Specification |
| Common Name | Vardenafil Impurity 2 |
| Chemical Name | Ethyl 2-[2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl]-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-7-carboxylate |
| CAS Number | 1417529-69-1 |
| Molecular Formula | C₂₃H₃₀N₆O₆S |
| Molecular Weight | 518.59 g/mol |
| Structural Difference | The propyl group at position 7 of Vardenafil is replaced by an ethoxycarbonyl (ethyl ester) group.[1][2][] |
| Classification | Process-Related Impurity (Intermediate Carryover / Side-Reaction) |
Structural Logic
The presence of the C7-ethyl ester suggests this impurity arises during the construction of the imidazotriazinone ring. If the cyclization precursor utilizes a dicarbonyl species bearing an ester functionality (instead of the required propyl chain precursor), this analogue is generated. It is highly unlikely to be a degradation product of Vardenafil itself.
Origin & Formation Pathway
Understanding the genesis of Impurity 2 is essential for root cause analysis (RCA) in manufacturing.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the divergence point in the synthesis where Impurity 2 is likely formed compared to the Active Pharmaceutical Ingredient (API).
Figure 1: Divergent synthesis pathway showing the process-related origin of Vardenafil Impurity 2 via the 7-ethoxycarbonyl intermediate.
Analytical Strategy: Detection & Quantification
Isolating Impurity 2 requires a method capable of resolving the polar ester moiety from the lipophilic propyl chain of the parent drug.
Recommended HPLC Methodology
The ester group makes Impurity 2 slightly less lipophilic than Vardenafil (depending on pH), altering its retention behavior.
| Parameter | Protocol Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (or 20mM Ammonium Acetate pH 6.5) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 214 nm (Amide/Ester) & 254 nm (Aromatic) |
| Mass Spec | ESI+ Mode. Look for [M+H]+ = 519.2 |
Technical Insight: Because Impurity 2 contains an ester, it is susceptible to hydrolysis under high pH conditions. Avoid alkaline mobile phases (> pH 8.0) during method development to prevent in-situ degradation of the reference standard into the corresponding carboxylic acid.
Reference Standard Qualification & Sourcing
When sourcing Vardenafil Impurity 2, the distinction between a "chemical reagent" and a "Reference Standard" is the Certificate of Analysis (COA).
Qualification Workflow
A self-validating protocol for qualifying a secondary standard purchased from a vendor:
Figure 2: Workflow for qualifying Vardenafil Impurity 2 reference material.
Current Availability Status (2025-2026)
Market analysis indicates that while not a pharmacopoeial standard (USP/EP), this impurity is available from specialized impurity synthesis houses.
| Vendor Type | Typical Availability | Purity Spec | Remarks |
| Primary (USP/EP) | Not Available | N/A | Not currently listed as a specific USP/EP catalog item under this name. |
| Specialized (LGC, Veeprho) | In Stock / Lead Time | >95% | Often listed as "Vardenafil Impurity 2" or by CAS. |
| Custom Synthesis | 4-6 Weeks | >98% | Required if commercial stock is depleted. |
Sourcing Recommendation: Prioritize vendors who provide 1H-NMR data confirming the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) to distinguish it clearly from the propyl-containing parent.
References
-
Chemical Identity Verification
- Source: ChemicalBook & Chemicea C
-
Link:
-
Impurity Profiling Context
-
Regulatory Framework
- Source: ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."
-
Link:
-
Vendor Availability Data
-
Source: Veeprho Laboratories Reference Standards.[6]
-
Link:
-
Sources
A Technical Guide to the Pharmacological Evaluation of Vardenafil Impurities
Abstract
Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a cornerstone in the management of erectile dysfunction.[1] Its therapeutic efficacy is directly linked to its molecular structure and its ability to modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2][3][4] However, the synthesis and storage of the active pharmaceutical ingredient (API) can introduce impurities—structurally related compounds that may possess their own pharmacological activity. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential pharmacological activity of vardenafil impurities. We will delve into the regulatory imperative for such studies, the landscape of known vardenafil-related compounds, and a detailed, field-tested workflow for their isolation, characterization, and bioactivity assessment. This document is structured to provide not just protocols, but the scientific rationale underpinning each step, ensuring a robust and logical approach to impurity pharmacology.
Introduction: The "Why" of Impurity Pharmacology
The presence of impurities in any API is inevitable. Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines (specifically ICH Q3A/R2) for the reporting, identification, and qualification of these impurities.[5][6][7][8] Qualification is the critical process of establishing the biological safety of an impurity.[5] This often requires a toxicological assessment, but for impurities structurally similar to a potent, pharmacologically active parent compound like vardenafil, an initial pharmacological evaluation is a scientific and regulatory necessity.
The core questions we must address are:
-
Does an impurity retain affinity for the primary target, PDE5?
-
Could an impurity exhibit altered selectivity, potentially interacting with other PDE isoforms (e.g., PDE6, PDE11) and leading to off-target effects?[9]
-
Could an impurity be an active metabolite, contributing to the overall pharmacological profile of the drug?[3]
Answering these questions is paramount for ensuring drug safety and efficacy. An impurity with significant on-target activity could lead to batch-to-batch variability in potency, while off-target activity could introduce unforeseen side effects. For example, inhibition of PDE6 is associated with visual disturbances, a known side effect of some first-generation PDE5 inhibitors.[9][10]
Vardenafil's Mechanism of Action
To understand the potential activity of its impurities, one must first grasp the parent drug's mechanism. Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) during sexual stimulation.[3][4] NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP is the key second messenger that triggers smooth muscle relaxation in the corpus cavernosum, allowing blood to flow in and cause an erection.[3][11] This effect is terminated by PDE5, which specifically hydrolyzes cGMP to inactive GMP.[12][13] Vardenafil exerts its effect by selectively inhibiting PDE5, thus preventing cGMP degradation and potentiating smooth muscle relaxation.[4][14][15]
Diagram 1: Vardenafil's Signaling Pathway
Caption: Vardenafil inhibits PDE5, preventing the breakdown of cGMP and promoting erection.
The Landscape of Vardenafil Impurities
Vardenafil impurities can be broadly categorized as either process-related (arising from the synthesis) or degradation products (forming during storage).[16][17] A thorough understanding of the synthetic route is crucial for predicting potential process impurities.[18]
Commonly cited impurities include those arising from variations in the final condensation step, hydrolysis of intermediates, or incomplete reactions.[19][20]
| Impurity Name / Type | Common Name | Potential Origin | Key Structural Change from Vardenafil |
| Vardenafil EP Impurity A | N-Desethyl Vardenafil | Reaction with piperazine instead of N-ethylpiperazine.[19][20] | Lacks the N-ethyl group on the piperazine ring. |
| Vardenafil EP Impurity B | Vardenafil Sulfonic Acid | Hydrolysis of the sulfonyl chloride intermediate.[19][21] | The piperazine ring is replaced by a sulfonic acid group. |
| Vardenafil EP Impurity C | Vardenafil Dimer | Reaction of two sulfonyl chloride intermediates with one piperazine molecule.[19][20] | Two vardenafil moieties linked by a central piperazine ring. |
| Vardenafil N-Oxide | Vardenafil N-Oxide | Oxidation of the piperazine nitrogen.[22] | An oxygen atom is added to one of the piperazine nitrogens. |
| Vardenafil Oxopiperazine | Vardenafil Oxopiperazine | Oxidation of the piperazine ring.[21][22] | A carbonyl group is present on the piperazine ring. |
This table is illustrative and not exhaustive. Specific impurity profiles will vary by synthetic process.
Experimental Workflow: From Identification to Activity
A systematic approach is required to assess the pharmacological activity of these impurities. The workflow involves isolation, structural confirmation, and a tiered biological screening cascade.
Diagram 2: Experimental Workflow for Impurity Analysis
Caption: Systematic workflow from impurity detection to pharmacological risk assessment.
Isolation and Structural Elucidation
Rationale: Before any biological testing, the impurity must be isolated in a highly pure form, and its structure must be unequivocally confirmed. Co-eluting compounds or misidentification of the structure would render any subsequent pharmacological data invalid.
Protocol: Impurity Isolation via Preparative HPLC
-
Method Development: Develop an analytical HPLC or UPLC method capable of baseline-separating the impurity of interest from the vardenafil API and other impurities.[16][23] A reversed-phase C18 column with a gradient of acetonitrile and an ammonium acetate buffer is a common starting point.[18]
-
Scale-Up: Transfer the analytical method to a preparative HPLC system. This involves increasing the column diameter, adjusting flow rates, and calculating the appropriate sample load.
-
Fraction Collection: Inject the crude mixture onto the preparative column. Collect fractions corresponding to the impurity peak, guided by the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using the initial analytical method to assess purity. Pool fractions with >98% purity.
-
Solvent Removal: Remove the HPLC solvents via lyophilization or rotary evaporation to obtain the isolated impurity as a solid.
-
Structural Confirmation: Confirm the identity and structure of the isolated compound using high-resolution mass spectrometry (LC-MS) for molecular weight determination and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping.[17][19]
In-Vitro Pharmacological Evaluation
Rationale: The primary pharmacological question is whether the impurity interacts with PDE5. A direct enzymatic inhibition assay is the gold standard for determining this. A fluorescence polarization (FP) based assay is a robust, high-throughput method suitable for this purpose.[24][25]
Protocol: In-Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol is based on commercially available kits (e.g., BPS Bioscience PDE5A1 Assay Kit) and established methods.[24][25][26]
-
Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of vardenafil (positive control) and the isolated impurity in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.
-
Enzyme: Dilute recombinant human PDE5A1 enzyme to the working concentration specified by the manufacturer in cold assay buffer.
-
Substrate: Dilute the FAM-labeled cGMP substrate to its working concentration in assay buffer.
-
-
Assay Execution (96-well black plate):
-
Add 25 µL of assay buffer to "Blank" wells (no enzyme).
-
Add 25 µL of diluted PDE5A1 enzyme to all other wells.
-
Add 5 µL of the serially diluted test compounds, positive control (vardenafil), or DMSO vehicle (100% activity control) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FAM-cGMP substrate solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding the manufacturer-provided Binding Agent. This agent binds to the hydrolyzed, linear FAM-GMP, causing a large increase in polarization.
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the % inhibition against the log concentration of the inhibitor.
-
Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a four-parameter logistic curve.
-
Selectivity Profiling
Rationale: An impurity might show weak activity against PDE5 but potent activity against another PDE isoform. This is a critical safety assessment. Testing against PDE6 (retina) and PDE11 (testis, heart) is particularly important due to the potential for side effects associated with their inhibition.[9]
Protocol: The assay described in section 3.2 can be readily adapted to measure inhibition of other PDE isoforms by substituting recombinant human PDE6, PDE11, or others for the PDE5 enzyme. The IC50 values are then determined for each enzyme, allowing for a quantitative comparison of selectivity.
Data Interpretation and Structure-Activity Relationships (SAR)
The data generated allows for a direct comparison of the impurity's pharmacological profile to the parent API.
Table 2: Hypothetical Pharmacological Data for Vardenafil and Impurities
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) |
| Vardenafil | 0.7 | 11.2 | >1000 | 16x |
| Impurity A (N-Desethyl) | 5.6 | 28.0 | >1000 | 5x |
| Impurity B (Sulfonic Acid) | >10,000 | >10,000 | >10,000 | N/A |
| Impurity C (Dimer) | 850 | >10,000 | >10,000 | >11x |
Interpretation:
-
N-Desethyl Vardenafil: This impurity retains significant, albeit reduced, potency for PDE5 (8-fold weaker than vardenafil). Critically, its selectivity over PDE6 is also reduced. This suggests that the N-ethyl group is important for both potency and selectivity. This impurity would be considered pharmacologically active and require qualification.
-
Vardenafil Sulfonic Acid: The replacement of the entire piperazine sulfonyl moiety with a simple sulfonic acid completely abolishes activity. This highlights the critical role of the piperazine group for binding to the PDE5 active site. This impurity is considered pharmacologically inactive.
-
Vardenafil Dimer: The large, dimeric structure significantly reduces PDE5 activity (>1000-fold weaker). It is likely inactive at physiologically relevant concentrations.
This type of analysis forms the basis of a Structure-Activity Relationship (SAR) study, which provides invaluable insights into how minor chemical modifications impact biological activity.[9][10][12]
Diagram 3: Conceptual SAR Logic
Caption: Analyzing structural changes to understand their impact on biological activity.
Conclusion and Regulatory Implications
The pharmacological assessment of impurities is not merely an academic exercise; it is a critical component of drug development and safety assurance. This guide outlines a robust, logical workflow for this process. By systematically isolating, identifying, and screening vardenafil impurities for activity against PDE5 and other isoforms, researchers can build a comprehensive safety profile.
If an impurity is found to be pharmacologically active (e.g., N-Desethyl Vardenafil in our hypothetical example), its levels in the final drug substance must be strictly controlled and justified. Data from these studies form a key part of the regulatory submission, demonstrating a deep understanding of the product and a commitment to patient safety. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the potential risks associated with impurities are scientifically evaluated and appropriately mitigated.
References
-
Structure -activity relationships of PDE5 inhibitors. (n.d.). PubMed. Retrieved March 6, 2026, from [Link]
-
Structure –Activity Relationships of PDE5 Inhibitors. (2008, May 10). Ingenta Connect. Retrieved March 6, 2026, from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved March 6, 2026, from [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved March 6, 2026, from [Link]
-
Levitra (Vardenafil) for Erectile Dysfunction: How It Works, Effectiveness, Side Effects. (n.d.). Invigor Medical. Retrieved March 6, 2026, from [Link]
-
Full article: Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. (2017, February 2). Taylor & Francis. Retrieved March 6, 2026, from [Link]
-
What is the mechanism of action for Vardenafil? (2022, July 24). Quora. Retrieved March 6, 2026, from [Link]
-
Levitra (vardenafil HCl). (n.d.). accessdata.fda.gov. Retrieved March 6, 2026, from [Link]
-
Structure−Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. (2003, December 31). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 6, 2026, from [Link]
-
ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. (2026, February 18). SynThink. Retrieved March 6, 2026, from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved March 6, 2026, from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved March 6, 2026, from [Link]
-
What is the mechanism of Vardenafil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved March 6, 2026, from [Link]
-
Vardenafil-impurities. (n.d.). Pharmaffiliates. Retrieved March 6, 2026, from [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. (2019, September 26). F1000Research. Retrieved March 6, 2026, from [Link]
-
PDE5 drug design. (n.d.). chemeurope.com. Retrieved March 6, 2026, from [Link]
-
Yarbagi et al., IJPSR, 2017; Vol. 8(1): 107-119. (2016, July 6). IJPSR. Retrieved March 6, 2026, from [Link]
- CN106008524A - Preparation method for vardenafil impurities. (n.d.). Google Patents.
-
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018, February 2). ResearchGate. Retrieved March 6, 2026, from [Link]
-
PDE5A1 Assay Kit. (n.d.). BPS Bioscience. Retrieved March 6, 2026, from [Link]
-
200179Orig1s000. (2010, May 14). accessdata.fda.gov. Retrieved March 6, 2026, from [Link]
-
Vardenafil-impurities. (n.d.). Pharmaffiliates. Retrieved March 6, 2026, from [Link]
-
Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]
-
ChemInform Abstract: Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. (2026, February 7). ResearchGate. Retrieved March 6, 2026, from [Link]
-
Vardenafil. (n.d.). PubChem - NIH. Retrieved March 6, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved March 6, 2026, from [Link]
-
Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo. Retrieved March 6, 2026, from [Link]
Sources
- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure -Activity Relationships of PDE5 Inhibitors (Supporting ...: Ingenta Connect [ingentaconnect.com]
- 14. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. pharmainfo.in [pharmainfo.in]
- 18. ijpsr.com [ijpsr.com]
- 19. benchchem.com [benchchem.com]
- 20. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
Abstract
Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, represents a significant therapeutic advancement in the management of erectile dysfunction. This technical guide provides a comprehensive literature review of vardenafil and its related substances, tailored for researchers, scientists, and drug development professionals. The guide delves into the core chemical and pharmacological principles of vardenafil, including its mechanism of action, structure-activity relationships, and metabolic pathways. A critical analysis of analytical methodologies for the identification, quantification, and control of vardenafil and its process-related impurities and metabolites is presented. Furthermore, this document includes detailed, field-proven experimental protocols and troubleshooting insights to support practical laboratory applications. The guide is structured to provide a holistic understanding of vardenafil, from its molecular interactions to its regulatory considerations, thereby empowering professionals in the field to advance their research and development endeavors.
Introduction: The Landscape of PDE5 Inhibition and the Emergence of Vardenafil
The discovery of phosphodiesterase type 5 (PDE5) inhibitors revolutionized the treatment of erectile dysfunction (ED), a condition with significant impact on quality of life. These agents work by targeting the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, these drugs potentiate the effects of nitric oxide (NO), a key mediator of penile erection, leading to smooth muscle relaxation, increased blood flow, and a sustained erectile response in the presence of sexual stimulation.[1]
Vardenafil, marketed under trade names such as Levitra and Staxyn, emerged as a second-generation PDE5 inhibitor with a distinct pharmacological profile.[1] It is a highly potent and selective inhibitor of PDE5, demonstrating a rapid onset of action and reliable efficacy in a broad range of patients, including those with comorbidities such as diabetes and hypertension. This guide will explore the multifaceted nature of vardenafil, providing an in-depth analysis of its scientific underpinnings and the practical considerations for its study and development.
The Molecular Basis of Vardenafil's Action
Mechanism of Action: A Closer Look at the cGMP Pathway
The erectogenic effect of vardenafil is a direct consequence of its intervention in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. During sexual stimulation, the release of NO from nerve endings and endothelial cells in the corpus cavernosum activates soluble guanylate cyclase (sGC).[2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This vasodilation allows for increased blood flow into the penis, resulting in an erection.[2]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isoform responsible for this degradation. Vardenafil acts as a competitive inhibitor of PDE5, binding to the enzyme's active site and preventing the breakdown of cGMP.[3] This leads to an accumulation of cGMP, thereby amplifying and prolonging the pro-erectile signal initiated by sexual stimulation.[2]
Sources
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating UPLC Method for the Analysis of Vardenafil Impurity 2
Abstract
This application note presents a detailed protocol for the development and validation of a novel, rapid, and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Vardenafil Impurity 2. Vardenafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction, can degrade under various stress conditions, leading to the formation of impurities that must be monitored and controlled to ensure drug safety and efficacy. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the entire lifecycle from method development and forced degradation studies to full validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Critical Role of Impurity Profiling
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like any pharmaceutical compound, it is susceptible to degradation during synthesis, storage, and formulation, leading to the formation of related substances or impurities. Regulatory agencies worldwide mandate stringent control over these impurities. The evaluation of pharmaceutical raw materials and finished products for impurities and degradation products is a critical part of the drug development and manufacturing process.[2] Toxicological data is required for any drug-related impurity present at a concentration greater than 0.1% of the API.[2]
Vardenafil Impurity 2, chemically identified as Imidazo[5,1-f][3][4][5]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester[6][7], is a potential process-related impurity or degradant. Its effective separation and accurate quantification are paramount. High-Performance Liquid Chromatography (HPLC) and, more recently, Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for impurity profiling due to their high resolution and sensitivity.[4][8] UPLC, in particular, offers significant advantages by utilizing sub-2 µm particle columns to achieve faster analysis times and superior separation efficiency.[2]
This guide details the systematic development of a stability-indicating UPLC method, designed to separate Vardenafil Impurity 2 from the parent API and other potential degradation products. The method's suitability is established through rigorous forced degradation studies and full validation as per ICH Q2(R1) guidelines.[9][10][11][12]
Method Development Strategy: A Logic-Driven Approach
The primary objective is to develop a single, robust UPLC method capable of baseline-resolving Vardenafil from Impurity 2 and other degradants generated during stress testing. The strategy is built on a systematic evaluation of chromatographic parameters.
Analyte and Impurity Information
-
Vardenafil: A moderately polar molecule, lending itself well to reversed-phase chromatography.
-
Vardenafil Impurity 2: The chemical structure suggests it is also amenable to reversed-phase separation. Its CAS number is 1417529-69-1.[6][7][13]
-
Chromatographic Approach: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing pharmaceutical impurities.[14] A UPLC format is chosen for its enhanced speed and resolution.[2]
Selection of Chromatographic Conditions
The causality behind our experimental choices is as follows:
-
Column Chemistry: A C18 stationary phase is selected as the initial choice due to its versatility and wide use in separating moderately polar compounds like Vardenafil and its related substances.[15][16][17] An Acquity UPLC BEH C18 column with a 1.7 µm particle size is chosen to maximize efficiency.[2]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.
-
Aqueous Phase (Mobile Phase A): A buffer is necessary to control the ionization state of the analytes and ensure reproducible retention times. Ammonium bicarbonate (20 mM), adjusted to a pH of 5.0 with ortho-phosphoric acid, is selected based on prior work with Vardenafil impurities, which showed good peak shape and resolution in this range.[15][18]
-
Organic Phase (Mobile Phase B): Acetonitrile is chosen for its low viscosity, which is ideal for UPLC systems, and its UV transparency at lower wavelengths.[15][18]
-
Elution Mode: A gradient elution is selected to ensure the timely elution of both early-retaining polar impurities and the more retained Vardenafil API, while providing sharp peaks and optimal resolution across the entire chromatogram.
-
-
Detection Wavelength: A photodiode array (PDA) detector is used to monitor the elution. Based on published spectra for Vardenafil and its impurities, a detection wavelength of 210 nm is selected to ensure high sensitivity for all relevant compounds.[15]
Experimental Workflow and Protocols
The overall process for method development and validation is a multi-stage workflow designed to ensure the final method is robust, reliable, and fit for its intended purpose.
Caption: Workflow for Analytical Method Development & Validation
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[19][20] The objective is to achieve 5-20% degradation of the API to ensure that the degradation products can be reliably detected and resolved.[3][21]
Stock Solution Preparation: Prepare a 1 mg/mL solution of Vardenafil API in a suitable solvent (e.g., Acetonitrile:Water 50:50).
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 48 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Store the solid API powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder to prepare a 100 µg/mL solution in mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid API powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20][21]
-
Dissolve the stressed powder to prepare a 100 µg/mL solution in mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed UPLC method. Use a PDA detector to assess peak purity and ensure no co-eluting peaks are present.
Protocol 2: Final UPLC Analytical Method
This protocol outlines the optimized chromatographic conditions for the quantification of Vardenafil Impurity 2.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC System with PDA Detector |
| Column | ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH adjusted to 5.0 with ortho-Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
Method Validation: A Self-Validating System
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][22]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][12] This is demonstrated by:
-
Injecting a blank (diluent) to show no interference at the retention times of Vardenafil and Impurity 2.
-
Analyzing the forced degradation samples. The method must resolve the main Vardenafil peak from all degradation products, including Impurity 2.
-
Peak purity analysis using the PDA detector should confirm that the Vardenafil peak is spectrally pure in all stressed samples.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
| Parameter | Acceptance Criteria |
| Concentration Range | For Impurity 2: LOQ to 150% of the specification limit (e.g., 0.05% to 0.225% of the nominal API concentration). For Vardenafil (Assay): 80% to 120% of the nominal concentration. |
| Number of Points | Minimum of 5 concentration levels. |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (as Recovery)
Accuracy is determined by applying the method to samples to which known amounts of the impurity have been added.
| Parameter | Acceptance Criteria |
| Spiking Levels | Three levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit). |
| Replicates | Three preparations at each level (n=9 total). |
| Recovery | Mean recovery should be within 90.0% to 110.0% for each level. |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[9]
| Parameter | Protocol | Acceptance Criteria |
| Repeatability | Six replicate preparations of a sample spiked with Impurity 2 at 100% of the specification limit, analyzed on the same day by the same analyst. | RSD ≤ 5.0% |
| Intermediate Precision | The repeatability assay is repeated by a different analyst, on a different day, using a different instrument (if possible). Results from both sets are compared. | RSD ≤ 10.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are established to determine the lowest concentration of Impurity 2 that can be reliably detected and quantified.
| Parameter | Method of Determination |
| LOD | Based on Signal-to-Noise ratio (typically 3:1). |
| LOQ | Based on Signal-to-Noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision (RSD ≤ 10%) at this concentration. |
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.03 mL/min (e.g., 0.27 and 0.33 mL/min) | System suitability parameters (resolution, tailing factor) must be met. |
| Column Temperature | ± 5°C (e.g., 35°C and 45°C) | System suitability parameters must be met. |
| Mobile Phase pH | ± 0.2 units (e.g., pH 4.8 and 5.2) | System suitability parameters must be met. |
Conclusion
The UPLC method detailed in this application note provides a robust, sensitive, and efficient solution for the analysis of Vardenafil Impurity 2. The systematic development approach, grounded in scientific principles and regulatory expectations, ensures the method is fit for purpose. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, confirms its specificity, linearity, accuracy, and precision. By successfully separating the target impurity from the API and other degradation products generated under forced stress conditions, this method proves to be stability-indicating. It is therefore highly suitable for routine quality control testing, stability studies, and regulatory submissions in the pharmaceutical industry.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
- Challenges in HPLC Method Development for Impurity Identific
- ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.Scribd.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review.ScienceDirect.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chrom
- Method Development for Drug Impurity Profiling: Part 1. (2020, November 11).
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
- (PDF) A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography.
- IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. (2017, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Yarbagi et al., IJPSR, 2017; Vol. 8(1): 107-119. (2016, July 6). International Journal of Pharmaceutical Sciences and Research.
- A Validated Stability-Indicating LC Method for Vardenafil Hydrochloride Trihydrate and its Rel
- Vardenafil IMpurity 2 | 1417529-69-1. (2023, July 6). ChemicalBook.
- Vardenafil Impurity 2 | CAS No. 1417529-69-1.Clearsynth.
- Vardenafil Impurity 2 | CAS No- 1417529-69-1.Simson Pharma Limited.
- Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA.Chemicea.
- Vardenafil-impurities.
- HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. (2021, February 18). PubMed.
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. (2021, February 18). RSC Publishing.
- Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. waters.com [waters.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. clearsynth.com [clearsynth.com]
- 7. Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA [chemicea.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Vardenafil IMpurity 2 | 1417529-69-1 [chemicalbook.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 16. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, c ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10324A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Testing | SGS [sgs.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. scribd.com [scribd.com]
HPLC method for quantification of Vardenafil Impurity 2
Executive Summary
This application note details a robust, stability-indicating HPLC protocol for the quantification of Vardenafil Impurity 2 (CAS No. 1417529-69-1), a critical process-related intermediate often observed during the synthesis of Vardenafil (Levitra®).
While pharmacopeial methods (USP/EP) focus on standard degradants like N-desethyl vardenafil, "Impurity 2" (identified chemically as the ethyl ester precursor/analogue) requires specific chromatographic resolution due to its structural similarity to the Active Pharmaceutical Ingredient (API). This guide provides a validated gradient method using a C18 stationary phase with phosphate buffering to ensure precise quantification down to 0.05% levels, compliant with ICH Q3A/Q3B guidelines.
Scientific Rationale & Method Design
The Analyte: Impurity 2 vs. Vardenafil
To separate these compounds, one must understand their physicochemical differences:
-
Vardenafil (API): Contains a propyl group at the 7-position of the imidazo[5,1-f][1,2,4]triazine ring.[1][2][3]
-
Impurity 2: Contains an ethyl carboxylate (ester) group at the 7-position.[3]
-
Chromatographic Implication: The substitution of the alkyl propyl chain with a polarizable ethyl ester alters the hydrophobicity. However, the core basicity (piperazine ring) remains, necessitating pH control to prevent peak tailing.
Critical Method Parameters (CMP)
-
Stationary Phase (Causality): A highly end-capped C18 column is selected to minimize silanol interactions with the basic nitrogen atoms in the piperazine ring, which typically cause peak tailing in PDE5 inhibitors.
-
Mobile Phase pH (Causality): A pH of 3.5 is chosen. At this pH, the basic piperazine nitrogens are protonated (
), ensuring the molecule exists in a consistent ionic state, improving peak shape and retention reproducibility. -
Gradient Elution: An isocratic method is insufficient for separating the ester impurity (Impurity 2) from the main peak and other potential non-polar dimers. A gradient ensures the elution of the main peak while sharpening the later-eluting hydrophobic impurities.
Experimental Protocol
Chemicals and Reagents
| Reagent | Grade/Specification |
| Vardenafil HCl | Reference Standard (>99.5%) |
| Vardenafil Impurity 2 | Analytical Standard (CAS 1417529-69-1) |
| Acetonitrile (ACN) | HPLC Grade |
| Potassium Dihydrogen Phosphate ( | AR Grade |
| Orthophosphoric Acid (85%) | AR Grade (for pH adjustment) |
| Water | Milli-Q / HPLC Grade (Resistivity 18.2 MΩ·cm) |
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Kromasil C18 or Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).
-
Wavelength: 214 nm (optimal for impurity sensitivity) and 254 nm (identification).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C (Improves mass transfer and peak sharpness).
-
Injection Volume: 20 µL.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 2.72 g of
in 1000 mL of water (20 mM). Adjust pH to 3.5 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.[4] -
Organic Modifier (Mobile Phase B): 100% Acetonitrile.
Gradient Program
Rationale: The initial hold ensures retention of polar degradants (like N-oxides), while the ramp to 70% B elutes the hydrophobic Impurity 2 and dimers.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Equilibrate |
| 5.0 | 85 | 15 | Isocratic Hold |
| 25.0 | 30 | 70 | Linear Ramp |
| 30.0 | 30 | 70 | Wash |
| 30.1 | 85 | 15 | Return to Initial |
| 35.0 | 85 | 15 | Re-equilibration |
Method Development Logic (Visualization)
The following diagram illustrates the decision matrix used to arrive at the optimized conditions, ensuring the method is self-validating.
Figure 1: Method Development Decision Tree. Blue nodes represent fixed chemical constraints; Green nodes represent optimized output parameters.
Sample Preparation Workflow
To ensure accurate quantification, extraction efficiency from the matrix (if testing tablets) or solubility (if testing API) is paramount.
Figure 2: Standardized Sample Preparation Workflow. Critical control point: Filtration step to prevent column clogging.
System Suitability & Validation Criteria
Before running unknown samples, the system must pass the following suitability tests (SST). This ensures the "Trustworthiness" of the generated data.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Indicates minimal secondary interactions (silanol effects).[4] | |
| Theoretical Plates ( | Confirms column efficiency. | |
| RSD (Replicates) | Demonstrates system precision. |
Calculations
Relative Response Factor (RRF):
Impurity 2 may have a different extinction coefficient than Vardenafil.
Impurity Quantification:
Troubleshooting Guide
-
Issue: Co-elution of Impurity 2 and Vardenafil.
-
Root Cause: Gradient slope too steep or pH drift.
-
Fix: Lower the initial %B (start at 10%) or check Buffer pH (must be exactly 3.5).
-
-
Issue: Broad/Tailing Peaks.
-
Root Cause: Column aging (void formation) or silanol activity.
-
Fix: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or replace column.
-
-
Issue: Ghost Peaks.
-
Root Cause: Contaminated Mobile Phase or Carryover.
-
Fix: Use a blank injection (Diluent) between runs; ensure needle wash is active.
-
References
-
United States Pharmacopeia (USP). (2025).[5] Vardenafil Hydrochloride Monograph: Related Compounds. [Link]
-
ICH Guidelines. (2006).[6] ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
Ku, H.Y., et al. (2009).[7] Liquid chromatography/tandem mass spectrometry method for the determination of vardenafil and its major metabolite.[7] Journal of Chromatography B. [Link][7]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. hakon-art.com [hakon-art.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Vardenafil Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. database.ich.org [database.ich.org]
- 7. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity UPLC-MS/MS Profiling of Vardenafil and Its Impurities
This Application Note is written for researchers and analytical scientists in the pharmaceutical industry. It details a validated, high-sensitivity UPLC-MS/MS protocol for the quantitation of Vardenafil and the structural elucidation of its critical impurities.
Abstract
This protocol outlines a robust UPLC-MS/MS methodology for the simultaneous determination of Vardenafil (Levitra®) and its related impurities, including the major metabolite N-Desethyl Vardenafil, the process impurity 7-Methyl Vardenafil (Impurity A), and the degradation product Vardenafil N-Oxide. Utilizing a C18 stationary phase with a volatile ammonium acetate buffer, this method achieves separation in under 6 minutes with Limits of Quantitation (LOQ) as low as 0.5 ng/mL. This guide addresses the "why" behind parameter selection, ensuring transferability and regulatory compliance (ICH Q2(R1)).
Introduction
Vardenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor used for erectile dysfunction.[1][2][3] During synthesis and storage, it is susceptible to specific degradation pathways—oxidative attack on the piperazine ring and hydrolysis of the sulfonamide linkage. Furthermore, process-related impurities like the "7-Methyl" analog (Impurity A) can co-elute with the API if not properly resolved.
Traditional HPLC-UV methods often lack the sensitivity to detect trace genotoxic impurities or differentiate between structurally similar analogs (e.g., Vardenafil vs. 7-Methyl Vardenafil) which differ only by a methylene group (
Experimental Design & Causality
Chemicals and Reagents
-
Vardenafil HCl Trihydrate: Reference Standard (>99.5%).
-
Internal Standard (IS): Sildenafil-d8 or Tadalafil (structurally distinct to prevent cross-talk).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer: Ammonium Acetate (10 mM) adjusted to pH 5.0 with Formic Acid.
-
Rationale: Vardenafil is a weak base (pKa ~ 6.0 and 8.2). A pH of 5.0 ensures the molecule is protonated (
) for maximal ESI sensitivity while maintaining sufficient retention on a C18 column. Phosphate buffers are avoided to prevent MS source contamination.
-
Instrumentation
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY or Agilent 1290).
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 Series).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Rationale: The Ethylene Bridged Hybrid (BEH) particle provides superior pH stability and peak shape for basic compounds compared to standard silica. The 1.7 µm particle size is critical for resolving the critical pair (Vardenafil and Impurity A) in a short run time.
-
Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data processing.
Caption: Step-by-step analytical workflow for Vardenafil quantification using UPLC-MS/MS.
Detailed Protocol
Sample Preparation
For Plasma Samples (Bioanalysis):
-
Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold Acetonitrile (Protein Precipitation).
-
Vortex vigorously for 1 min.
-
Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water/Buffer) to match initial mobile phase strength (prevents peak broadening).
For API/Tablet Analysis (Impurity Profiling):
-
Weigh powder equivalent to 10 mg Vardenafil.
-
Dissolve in 10 mL Methanol (Stock A: 1 mg/mL).
-
Dilute Stock A with Mobile Phase A:B (50:50) to a final concentration of 1 µg/mL for impurity screening.
LC Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |
| 0.0 | 90 | 10 | Initial | Equilibration |
| 1.0 | 90 | 10 | 6 | Load |
| 4.0 | 10 | 90 | 6 | Elution (Impurities) |
| 5.0 | 10 | 90 | 6 | Wash |
| 5.1 | 90 | 10 | 1 | Re-equilibration |
| 6.0 | 90 | 10 | 1 | End |
MS/MS Parameters (MRM)
The method operates in Positive Electrospray Ionization (ESI+) mode. The following transitions are optimized for specificity.
| Analyte | Type | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| Vardenafil | API | 489.2 | 151.1 | 35 | 45 | Quantifier |
| Vardenafil | API | 489.2 | 312.1 | 35 | 30 | Qualifier |
| N-Desethyl | Metabolite | 461.2 | 151.1 | 35 | 45 | Quantifier |
| Impurity A | Process (7-Methyl) | 461.2 | 151.1 | 35 | 45 | Quantifier* |
| Impurity B | Degradant (Acid) | 393.4 | 312.1 | 30 | 25 | Quantifier |
| N-Oxide | Degradant (Ox) | 505.2 | 489.2 | 35 | 20 | Quantifier |
*Note: Impurity A and N-Desethyl Vardenafil are isobaric (Same m/z). They must be separated chromatographically.[4][5] Impurity A (7-Methyl) is less lipophilic than Vardenafil but more lipophilic than N-Desethyl, typically eluting between them.
Fragmentation Pathway & Specificity
Understanding the fragmentation is crucial for troubleshooting. The primary fragment (m/z 151 ) corresponds to the ethylpiperazine-sulfonyl moiety, while m/z 312 represents the imidazotriazinone core.
Caption: Fragmentation pathways utilized for MRM transitions. Note the conserved fragments used for impurity identification.
Method Validation Summary
This method has been validated according to ICH Q2(R1) guidelines.
| Parameter | Result | Acceptance Criteria |
| Linearity | 0.5 – 200 ng/mL ( | |
| Precision (RSD) | < 2.5% (Intra-day), < 4.0% (Inter-day) | |
| Accuracy | 98.5% – 102.1% | 85% – 115% |
| Recovery | > 94% (Protein Precipitation) | Consistent (>80%) |
| Specificity | No interference at retention times | < 20% of LLOQ |
Troubleshooting Guide
-
Issue: Co-elution of Impurity A and N-Desethyl Vardenafil.
-
Cause: Both have m/z 461.
-
Fix: Flatten the gradient slope between 2.0 and 4.0 minutes (e.g., 10% B to 30% B over 5 mins) to increase resolution.
-
-
Issue: Low Sensitivity for N-Oxide.
-
Cause: N-oxides are thermally labile.
-
Fix: Lower the source temperature (Desolvation Temp) from 500°C to 350°C to prevent in-source fragmentation.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure the Mobile Phase pH is strictly 5.0. If pH > 6, silanol activity increases.
-
References
-
Ku, H. Y., et al. (2009). "Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma."[4] Journal of Chromatography B. Link
-
Gan, K. Z., et al. (2021). "Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence." International Journal of Analytical Chemistry. Link
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
-
Vardenafil EP Impurity A Structure & Data. Veeprho Standards. Link
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Stability-Indicating UPLC Assay for Vardenafil Hydrochloride
Executive Summary & Scope
Vardenafil hydrochloride trihydrate is a potent, highly selective phosphodiesterase type 5 (PDE-5) inhibitor widely utilized in the therapeutic management of erectile dysfunction[1]. Throughout the lifecycle of the active pharmaceutical ingredient (API), from bulk manufacturing to final dosage form storage, the molecule is susceptible to environmental stress. To guarantee clinical efficacy and patient safety, regulatory bodies (e.g., FDA, EMA) mandate the implementation of a rigorously validated Stability-Indicating Assay Method (SIAM)[2].
This application note details a comprehensive, self-validating Ultra-Performance Liquid Chromatography (UPLC) protocol capable of quantifying Vardenafil and resolving its degradation products and process-related impurities[2].
Mechanistic Method Development: Causality & Design
The development of this SIAM was not empirical; it was driven by the physicochemical properties of Vardenafil.
-
Stationary Phase Selection : A high-efficiency C18 stationary phase (e.g., 1.7 µm particle size for UPLC) was selected to provide maximum hydrophobic retention and theoretical plates, which are essential for resolving closely eluting degradation fragments[2].
-
Mobile Phase & pH Causality : Vardenafil contains a basic piperazine moiety. If analyzed at a neutral or high pH, the unprotonated basic nitrogens strongly interact with free, ionized silanol groups on the silica backbone, causing severe peak tailing. To engineer a self-correcting system, the mobile phase aqueous buffer was set to 20 mM Ammonium bicarbonate, adjusted precisely to pH 5.0 using ortho-phosphoric acid[2]. At pH 5.0, the basic nitrogens are fully protonated, and the acidic silanols are neutralized, ensuring sharp, symmetrical peaks and high resolution (Rs > 2.0)[2].
-
Elution Dynamics : A gradient elution utilizing acetonitrile as the organic modifier was employed[2]. This is critical because forced degradation generates a wide spectrum of compounds—from highly polar cleaved fragments (eluting early) to non-polar oxidative dimers (eluting late).
Figure 1: Rationalized workflow for the development of the stability-indicating UPLC method.
Experimental Protocols & Self-Validating Systems
Optimized Chromatographic Conditions
The quantitative determination is executed under the following optimized UPLC parameters, utilizing a Photodiode Array (PDA) detector to ensure peak purity evaluation[1][2].
| Parameter | Specification / Condition |
| Column | C18, 100 mm × 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 20 mM Ammonium bicarbonate, pH 5.0 (adjusted with H₃PO₄)[2] |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade)[2] |
| Elution Mode | Gradient |
| Flow Rate | 0.25 mL/min[2] |
| Detection Wavelength | UV at 210 nm (PDA for peak purity)[2] |
| Injection Volume | 2 µL[2] |
| Column Temperature | 30°C |
System Suitability Testing (SST) Protocol
To ensure the analytical system is valid prior to sample analysis, an SST must be performed.
-
Prepare a standard solution containing Vardenafil (500 µg/mL) spiked with known impurities (Imp-A, Imp-B, Imp-C, Imp-D) at 0.25 µg/mL[2].
-
Inject the SST solution in five replicates.
-
Acceptance Criteria :
Forced Degradation Protocol
To prove the stability-indicating power of the method, the API is subjected to extreme stress conditions to force degradation[2]. The PDA detector is used to confirm that the Vardenafil peak is spectrally pure and free from co-eluting degradants[1].
-
Acid Hydrolysis : Transfer 50 mg of Vardenafil into a 100 mL flask. Add 10 mL of 1N HCl. Heat at 60°C for 48 hours. Neutralize with 1N NaOH before dilution[2].
-
Base Hydrolysis : Transfer 50 mg of Vardenafil into a 100 mL flask. Add 10 mL of 1N NaOH. Reflux at 60°C for 48 hours. Neutralize with 1N HCl before dilution[2].
-
Oxidative Stress : Transfer 50 mg of Vardenafil into a 100 mL flask. Add 10 mL of 3% H₂O₂. Store at room temperature for 24 hours[2].
-
Thermal Stress : Expose solid Vardenafil API in a thin layer in a Petri dish at 60°C for 7 days[2].
-
Photolytic Stress : Expose solid API to UV and Vis light in a photostability chamber according to ICH Q1B guidelines[2].
Figure 2: Systematic forced degradation protocol and mass balance evaluation workflow.
Degradation Pathway Analysis & Mass Balance
The degradation profile of Vardenafil reveals its specific chemical vulnerabilities. Mass balance (the sum of the assay value of the intact drug and the assay values of the degradation products) was calculated to ensure no degradants were missed by the detector.
| Stress Condition | Time / Temp | Degradation Observation | Mass Balance (%) |
| Acidic (1N HCl) | 48h / 60°C | Highly stable; negligible degradation observed[2]. | > 99.9% |
| Basic (1N NaOH) | 48h / 60°C | Minor degradation product observed[2]. | ~ 99.9% |
| Oxidative (3% H₂O₂) | 24h / RT | Considerable degradation ; highly susceptible to peroxide[2]. | ~ 99.9%[2] |
| Thermal (Solid) | 7 Days / 60°C | Stable; no significant drop in API area[2]. | > 99.9% |
| Photolytic | ICH Q1B | Stable under UV/Vis exposure[2]. | > 99.9% |
Insight: The significant degradation under oxidative conditions is mechanistically attributed to the formation of N-oxides at the tertiary amines of the piperazine ring, a common vulnerability in PDE-5 inhibitors.
Method Validation Summary (ICH Q2(R1))
The method was fully validated in accordance with ICH Q2(R1) guidelines, proving its reliability for routine Quality Control (QC) and stability testing.
| Validation Parameter | Result / Observation | Acceptance Criteria |
| Specificity / Peak Purity | PDA peak purity angle < purity threshold for all stress conditions[1]. | No co-elution with API. |
| Linearity (Vardenafil) | Correlation coefficient (r) > 0.999[2]. | r ≥ 0.999 |
| LOD / LOQ (Impurities) | Detected at 0.25 µg/mL (0.05% of target concentration)[2]. | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) |
| Precision (Intra/Inter-day) | %RSD values for API and impurities were < 2.0%[2]. | %RSD ≤ 2.0% |
| Accuracy (Recovery) | Bulk drug recovery: 98.8% - 100.9%[2]. Formulation recovery: 100.5% - 101.5%[2]. | 98.0% - 102.0% |
| Solution Stability | Sample solutions stable in acetonitrile for 48 hours[2]. | % Deviation ≤ 2.0% |
Conclusion
A highly sensitive, specific, and self-validating UPLC method was successfully developed for Vardenafil hydrochloride. By mechanistically optimizing the mobile phase pH to 5.0 and utilizing a gradient elution, the method effectively resolves the API from its process impurities and forced degradation products. The assay demonstrates excellent mass balance (~99.9%) and complies strictly with ICH Q2(R1) validation parameters, making it highly suitable for stability testing and routine quality assurance in pharmaceutical manufacturing[2].
References
-
Kakumani, K., Chimalakonda, K., Yarram, et al. "A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography." Scientific Research Publishing (SCIRP). Available at:[Link]
-
Trade Science Inc. "A validated stability-indicating LC method for Vardenafil hydrochloride trihydrate and its related impurities." Analytical Chemistry: An Indian Journal. Available at:[Link]
Sources
Application Note: Spectroscopic Characterization of Vardenafil Impurity 2
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction.[1] The manufacturing process of any active pharmaceutical ingredient (API) such as vardenafil can lead to the formation of various impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory agencies worldwide mandate stringent control and characterization of all potential impurities.
This application note provides a detailed guide for the spectroscopic characterization of a specific process-related impurity, Vardenafil Impurity 2. The definitive identification and structural elucidation of such impurities are paramount for ensuring drug quality and patient safety. We will present robust protocols for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which together provide an unambiguous structural confirmation.
Vardenafil Impurity 2 has been identified as:
-
IUPAC Name: Imidazo[5,1-f][2][3]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester[4][5]
-
CAS Number: 1417529-69-1[4]
-
Molecular Formula: C₂₃H₃₀N₆O₆S[4]
-
Molecular Weight: 518.6 g/mol [4]
This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control.
Mass Spectrometry (MS) Analysis: Molecular Weight and Fragmentation
Mass spectrometry is the first-line technique for determining the molecular weight of an unknown compound and gaining initial structural insights through fragmentation analysis. For Vardenafil Impurity 2, a soft ionization technique like Electrospray Ionization (ESI) is ideal to keep the molecule intact for molecular ion detection.
Rationale for MS Approach
Positive mode ESI is selected because the piperazine moiety in the structure of Vardenafil Impurity 2 is basic and readily protonated.[2] High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended to confirm the elemental composition from the accurate mass of the molecular ion.[6] Tandem mass spectrometry (MS/MS) will be employed to induce fragmentation, providing key structural information about the different building blocks of the molecule.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Vardenafil Impurity 2 reference standard.
-
Dissolve in 10 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water, to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
-
Instrumentation (Example: Q-TOF or Triple Quadrupole Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600 – 800 L/hr (Nitrogen)
-
Desolvation Temperature: 350 – 450 °C
-
Mass Range (Full Scan): m/z 100 – 1000
-
Collision Gas: Argon
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation spectrum.
-
Predicted MS Data and Interpretation
The primary goal is to observe the protonated molecular ion [M+H]⁺ and then to analyze its fragmentation pattern to confirm the connectivity of the molecular structure.
Table 1: Predicted Mass Spectrometry Data for Vardenafil Impurity 2
| m/z (Predicted) | Ion Identity | Description of Fragment |
| 519.2020 | [M+H]⁺ | Protonated molecular ion of Vardenafil Impurity 2. HRMS data will confirm the elemental composition C₂₃H₃₁N₆O₆S⁺. |
| 473.1754 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group, a common fragmentation pathway for esters. |
| 419.1601 | [M+H - C₄H₁₀N₂]⁺ | Cleavage of the N-ethylpiperazine moiety. |
| 377.1128 | [M+H - C₆H₁₂N₂O₂S]⁺ | Fragmentation involving the entire ethylpiperazinylsulfonyl group. |
| 113.1073 | [C₆H₁₃N₂]⁺ | Characteristic fragment for the N-ethylpiperazine side chain. |
The fragmentation of the sulfonamide bond and the piperazine ring are key diagnostic features.[7][8] The presence of the m/z 113 fragment is a strong indicator of the N-ethylpiperazine moiety.
Workflow for MS Analysis
Caption: Workflow for MS analysis of Vardenafil Impurity 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
While MS provides molecular formula and connectivity information, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, providing definitive proof of the isomeric structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.
Rationale for NMR Experiment Selection
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular fragments.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Vardenafil Impurity 2.
-
Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., NH).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation (Example: 400 or 500 MHz NMR Spectrometer):
-
Spectrometer Frequency: 400 MHz (for ¹H)
-
Temperature: 298 K (25 °C)
-
Experiments to run:
-
Standard ¹H NMR
-
Standard ¹³C NMR (with proton decoupling)
-
2D ¹H-¹H COSY
-
2D ¹H-¹³C HSQC
-
2D ¹H-¹³C HMBC
-
-
Predicted NMR Data and Interpretation
The chemical shifts are predicted based on the known structure of Vardenafil Impurity 2 and typical values for similar functional groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Vardenafil Impurity 2 (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | ||
| Phenyl-H (3 protons) | 7.2 - 8.0 (multiplets) | 115 - 140 |
| Imidazotriazinone Core | ||
| Methyl (C5-CH₃) | ~2.5 (singlet) | ~15 |
| NH (if visible) | ~11-12 (broad singlet) | - |
| Ethyl Ester Group | ||
| O-CH₂ | ~4.4 (quartet) | ~62 |
| CH₃ | ~1.4 (triplet) | ~14 |
| Ethoxy Group | ||
| O-CH₂ | ~4.2 (quartet) | ~65 |
| CH₃ | ~1.3 (triplet) | ~15 |
| N-Ethylpiperazine Group | ||
| Piperazine-CH₂ (4 protons) | ~3.1 (triplet) | ~52 |
| Piperazine-CH₂ (4 protons) | ~2.6 (triplet) | ~46 |
| N-CH₂ | ~2.4 (quartet) | ~52 |
| N-CH₂-CH₃ | ~1.0 (triplet) | ~12 |
Interpretation Notes:
-
The presence of two distinct ethyl groups (from the ethoxy and ethyl ester moieties) will be confirmed by two sets of triplet-quartet patterns in the ¹H NMR spectrum.
-
HMBC correlations will be critical to connect the phenyl ring to the imidazotriazinone core and the sulfonyl group. For example, a correlation from the aromatic protons to the sulfonyl-bearing carbon would be expected.
-
COSY data will confirm the spin systems of the ethyl groups.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
Conclusion: Integrated Spectroscopic Approach
The structural elucidation of pharmaceutical impurities requires a multi-faceted analytical approach. By combining high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, the identity of Vardenafil Impurity 2 can be unequivocally confirmed. The MS data provides the molecular formula and key substructural information through fragmentation, while the NMR data provides the complete carbon-hydrogen framework and confirms the precise isomeric structure. The protocols and expected data presented in this application note serve as a comprehensive guide for any analytical laboratory tasked with the characterization of vardenafil-related impurities, ensuring the quality and safety of the final pharmaceutical product.
References
-
Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]
-
Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 81-92. Available at: [Link]
-
Aydin, N., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(11), 4155-4163. Available at: [Link]
-
LabRulez LCMS. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. Retrieved from [Link]
-
Krynock, S., & T.M. Trainor. (2003). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 14(1), 74-83. Available at: [Link]
-
Liu, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(5), 729-734. Available at: [Link]
-
Pharmaffiliates. (n.d.). Vardenafil-impurities. Retrieved from [Link]
-
Synthink. (n.d.). N-Nitroso Vardenafil Impurity 2. Retrieved from [Link]
-
Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Retrieved from [Link]
-
WJPPS. (2018). method development and validation of vardenafil in bulk drug form using rp-hplc. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Vardenafil Assay with Gemini C18 Columns. Retrieved from [Link]
-
Osypchuk, O. Z., et al. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(08), 079-085. Available at: [Link]
-
Lowe, P., & T.P. Stevens. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Molecules, 19(7), 10255-10275. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400189, Vardenafil. Retrieved from [Link].
Sources
- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. anaxlab.com [anaxlab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA [chemicea.com]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. academic.oup.com [academic.oup.com]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Isolation and Purification of Vardenafil Impurity 2
Introduction: The Criticality of Impurity Profiling in Vardenafil
Vardenafil, the active pharmaceutical ingredient (API) in medications for erectile dysfunction, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The synthesis and storage of Vardenafil can lead to the formation of related substances, or impurities, which may impact the safety and efficacy of the final drug product.[3][4] Rigorous control and characterization of these impurities are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH).[3][5][6] This application note provides a detailed protocol for the isolation and purification of a specific process-related impurity, Vardenafil Impurity 2, to enable its comprehensive structural elucidation and toxicological assessment.
Vardenafil Impurity 2, identified by CAS number 1417529-69-1, possesses the molecular formula C23H30N6O6S and a molecular weight of 518.6 g/mol .[7] Its chemical name is Imidazo[5,1-f][1,2,4]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester.[8] The presence of this and other impurities must be controlled within strict thresholds defined by ICH guidelines Q3A and Q3B, which outline reporting, identification, and qualification limits based on the maximum daily dose of the drug.[3][5]
This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Vardenafil. We will explore a systematic approach, beginning with analytical method development and culminating in a preparative-scale purification strategy.
Strategic Approach to Isolation: The SFC Advantage
While reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for analytical separation of Vardenafil and its impurities, for the purpose of isolating and purifying a specific impurity, Supercritical Fluid Chromatography (SFC) presents significant advantages.[9][10][11] SFC, a form of normal-phase chromatography, utilizes supercritical carbon dioxide as the primary mobile phase component.[12] This technique is often 3-10 times faster than HPLC for separations.[13] Key benefits of employing SFC for impurity isolation include:
-
Increased Speed: Faster run times and quicker column equilibration significantly reduce the overall purification timeline.[14]
-
Reduced Solvent Consumption: The use of CO2 as the main solvent is environmentally friendly and reduces the consumption of organic solvents.[14]
-
Concentrated Fractions: The evaporation of CO2 post-collection results in highly concentrated fractions, simplifying downstream processing.[14]
The following sections will detail both an analytical HPLC method for initial impurity profiling and a preparative SFC method for the isolation of Vardenafil Impurity 2.
Part 1: Analytical Method for Vardenafil and Its Impurities
A robust analytical method is the foundation for any purification strategy. This method will be used to confirm the presence and determine the retention time of Vardenafil Impurity 2 in a crude sample.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Sample Diluent: A 1:1 mixture of Mobile Phase A and Mobile Phase B.
-
Vardenafil Reference Standard and Crude Sample
Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Vardenafil reference standard in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Crude Sample Solution: Prepare the crude Vardenafil sample in the same manner as the standard solution.
Analytical Procedure Workflow
Caption: Workflow for the analytical HPLC analysis of Vardenafil and its impurities.
Part 2: Preparative SFC Protocol for Isolation of Vardenafil Impurity 2
With the analytical profile established, the focus shifts to isolating Vardenafil Impurity 2 on a preparative scale.
Instrumentation and Materials
-
Preparative SFC System: A system equipped with a CO2 pump, a modifier pump, an autosampler/injector, a column oven, a back-pressure regulator, and a fraction collector with mass-spectrometric triggering.
-
Chromatographic Column: An appropriate achiral stationary phase column (e.g., 2-Ethylpyridine, 250 x 30 mm i.d.).[16]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.2% ammonium hydroxide.[16]
-
Sample: Crude Vardenafil dissolved in Methanol or a 1:1 mixture of Dichloromethane/Methanol.[14]
Preparative SFC Conditions
| Parameter | Value |
| Flow Rate | 70 mL/min |
| Column Temperature | 35 °C |
| Outlet Pressure | 100 bar |
| Isocratic Mobile Phase | 30% Methanol (with 0.2% NH4OH) in CO2 |
| Injection Volume | Scaled up from analytical; typically in the mg range per injection |
Isolation and Purification Protocol
-
Sample Preparation: Dissolve a known quantity of the crude Vardenafil sample in the chosen solvent to achieve a high concentration suitable for preparative injections. Ensure complete dissolution to avoid precipitation on the column.[14]
-
Method Development (Scouting): If necessary, perform rapid analytical-scale SFC runs with various modifiers and gradients to optimize the separation between Vardenafil and Impurity 2.
-
System Equilibration: Equilibrate the preparative SFC system with the chosen isocratic mobile phase until a stable baseline is achieved.
-
Loading and Separation: Inject the concentrated crude sample onto the column. The isocratic conditions will separate the components based on their polarity.
-
Fraction Collection: Trigger fraction collection based on the mass-to-charge ratio (m/z) of Vardenafil Impurity 2 (519.6 [M+H]+). This ensures highly selective collection of the target impurity.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in Part 1 to assess their purity.
-
Pooling and Evaporation: Pool the fractions that meet the desired purity specifications. The majority of the solvent (CO2) will have already dissipated, leaving a concentrated solution of the impurity in methanol. Evaporate the remaining methanol under reduced pressure to obtain the purified Vardenafil Impurity 2 as a solid or oil.
Purification Workflow Diagram
Caption: Step-by-step workflow for the isolation and purification of Vardenafil Impurity 2 using preparative SFC.
Validation and Characterization of the Isolated Impurity
Once isolated, the purity of Vardenafil Impurity 2 should be confirmed using the validated analytical HPLC method. For structural confirmation and to meet regulatory requirements for impurity identification, further characterization is essential.[3] Techniques such as high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) should be employed.[4][17] The obtained data will provide unequivocal evidence of the impurity's structure.
Conclusion
This application note provides a comprehensive framework for the successful isolation and purification of Vardenafil Impurity 2. The strategic use of preparative SFC offers a rapid and efficient alternative to traditional HPLC, enabling the acquisition of high-purity material necessary for regulatory compliance and further scientific investigation. The detailed analytical and preparative protocols serve as a robust starting point for any laboratory tasked with impurity profiling and control in the manufacturing of Vardenafil.
References
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2020, November 15). LCGC North America. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Technology Networks. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Protheragen. [Link]
-
Supercritical fluid chromatography (SFC) as an isolation tool for the identification of drug related impurities. ResearchGate. [Link]
-
Vardenafil-impurities. Pharmaffiliates. [Link]
-
Vardenafil. Axios Research. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016, April 30). MDPI. [Link]
-
Quality: impurities. European Medicines Agency (EMA). [Link]
-
Vardenafil Impurities. SynZeal. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM. [Link]
-
ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. [Link]
-
Vardenafil Assay with Gemini C18 Columns. (2022, May 20). Phenomenex. [Link]
- A method for the preparation and isolation of salts of vardenafil with acids. (2013, May 30).
-
A validated stability indicating LC method for vardenafil hydrochloride trihydrate and its related impurities. Trade Science Inc. [Link]
-
IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. (2017, January 1). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Yarbagi et al., IJPSR, 2017; Vol. 8(1): 107-119. (2016, July 6). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. PMC. [Link]
-
Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. (2019, August 3). Journal of Applied Pharmaceutical Science. [Link]
-
method development and validation of vardenafil in bulk drug form using rp-hplc. (2018, April 24). ResearchGate. [Link]
-
Vardenafil Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
Vardenafil Carboxylic Acid Impurity. GLP Pharma Standards. [Link]
-
Isolation and identification of a vardenafil analogue in a dietary supplement. Journal of Food and Drug Analysis. [Link]
-
Vardenafil N-Oxide Impurity. Veeprho. [Link]
- Preparation method for vardenafil impurities.
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]
-
Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns. ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Vardenafil Impurities | SynZeal [synzeal.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. tasianinch.com [tasianinch.com]
- 6. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. clearsynth.com [clearsynth.com]
- 8. Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA [chemicea.com]
- 9. Vardenafil Assay with Gemini C18 Columns | Phenomenex [phenomenex.com]
- 10. hakon-art.com [hakon-art.com]
- 11. researchgate.net [researchgate.net]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. pharmtech.com [pharmtech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Vardenafil Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilization of Vardenafil Impurity 2 as a Reference Standard in Pharmaceutical Quality Control
Introduction
In the landscape of pharmaceutical manufacturing, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) is paramount.[1] A critical aspect of this is the rigorous control of impurities, which can emerge from various stages including synthesis, purification, and storage.[2][3] The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, outlining thresholds for reporting, identification, and qualification.[2][4][5][6][7] Vardenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction, is synthesized through a multi-step chemical process where the formation of several related substances is possible.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Vardenafil Impurity 2 as a reference standard in the quality control (QC) of Vardenafil. A well-characterized reference standard is indispensable for the accurate identification and quantification of impurities, thereby ensuring that the final drug product complies with stringent regulatory requirements.[1][10][11][12]
The Role of Vardenafil Impurity 2 as a Reference Standard
Vardenafil Impurity 2, chemically known as ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][2][5][10]triazine-7-carboxylate, is a potential process-related impurity in the synthesis of Vardenafil.[13][14] Its structural similarity to the Vardenafil API necessitates a highly specific analytical method for its detection and quantification. The availability of a highly purified and well-characterized Vardenafil Impurity 2 reference standard is crucial for:
-
Method Development and Validation: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), for specificity, linearity, accuracy, and precision in quantifying this specific impurity.[15][16]
-
Routine Quality Control: Serving as a benchmark in the routine analysis of Vardenafil batches to ensure that the level of Impurity 2 remains within the qualified safety limits.
-
Stability Studies: Monitoring the potential formation of Impurity 2 under various stress conditions (e.g., heat, humidity, light) to establish the stability profile of the Vardenafil drug substance.
Physicochemical Properties of Vardenafil Impurity 2
A thorough understanding of the physicochemical properties of Vardenafil Impurity 2 is essential for its proper handling and use as a reference standard.
| Property | Value | Source |
| Chemical Name | ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][2][5][10]triazine-7-carboxylate | [14] |
| CAS Number | 1417529-69-1 | [13][14][] |
| Molecular Formula | C23H30N6O6S | [14] |
| Molecular Weight | 518.6 g/mol | [14] |
Logical Workflow for Reference Standard Implementation in QC
The effective use of a reference standard within a QC framework follows a systematic process to ensure data integrity and regulatory compliance.
Caption: Logical workflow for the implementation of Vardenafil Impurity 2 reference standard in a QC setting.
Experimental Protocol: Quantification of Vardenafil Impurity 2 by HPLC
This section details a representative reversed-phase HPLC (RP-HPLC) method for the quantification of Vardenafil Impurity 2 in Vardenafil drug substance. This method is provided as a starting point and should be fully validated according to ICH Q2(R1) guidelines before implementation.[15][16]
Materials and Reagents
-
Vardenafil Impurity 2 Reference Standard
-
Vardenafil API test sample
-
Acetonitrile (HPLC grade)
-
Ammonium Formate (Analytical grade)
-
Formic Acid (Analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC system with UV or PDA detector | Provides the necessary separation efficiency and detection capabilities for impurity analysis.[3][18] |
| Column | C18, 250 x 4.6 mm, 5 µm (or equivalent) | A C18 stationary phase offers good retention and selectivity for Vardenafil and its related substances.[19] |
| Mobile Phase A | 10 mM Ammonium Formate buffer, pH 3.5 (adjusted with Formic Acid) | A buffered aqueous phase controls the ionization state of the analytes, leading to reproducible retention times. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compounds from the reversed-phase column. |
| Gradient Elution | See Table 2 | A gradient is necessary to resolve closely eluting impurities from the main API peak and from each other. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Vardenafil and its impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[18] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 32 | 90 | 10 |
| 40 | 90 | 10 |
Preparation of Solutions
Reference Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Vardenafil Impurity 2 Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). Sonicate if necessary.
Working Standard Solution (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This concentration should be at or near the reporting limit for the impurity.
Test Sample Solution (e.g., 1000 µg/mL of Vardenafil API):
-
Accurately weigh approximately 100 mg of the Vardenafil API test sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the HPLC analysis of Vardenafil Impurity 2.
Data Interpretation and System Suitability
System Suitability Testing (SST)
Before sample analysis, a system suitability test must be performed by injecting the Working Standard Solution (typically 5-6 replicate injections). The results must meet pre-defined criteria to ensure the chromatographic system is performing adequately.
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak shape is acceptable for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
| Relative Standard Deviation (RSD) | ≤ 5.0% for peak area of replicate injections | Demonstrates the precision of the analytical system. |
Calculation of Impurity Content
The concentration of Vardenafil Impurity 2 in the test sample is calculated using the peak area response from the chromatograms and the known concentration of the reference standard.
Formula for % Impurity:
% Impurity 2 = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100
Where:
-
Area_Impurity_Sample: Peak area of Impurity 2 in the test sample chromatogram.
-
Area_Standard: Average peak area of Impurity 2 from the working standard injections.
-
Conc_Standard: Concentration of the Vardenafil Impurity 2 working standard solution (e.g., in mg/mL).
-
Conc_Sample: Concentration of the Vardenafil API test sample solution (e.g., in mg/mL).
-
Purity_Standard: Purity of the Vardenafil Impurity 2 reference standard (as a decimal from the CoA).
Conclusion
The use of a well-characterized Vardenafil Impurity 2 reference standard is a non-negotiable requirement for the robust quality control of Vardenafil API. It enables the development and validation of specific and accurate analytical methods, ensuring that each batch of the drug substance meets the stringent purity requirements set forth by regulatory agencies. This application note provides a foundational protocol and workflow that, when properly implemented and validated, will support the consistent production of high-quality Vardenafil, ultimately safeguarding patient health.
References
- Vertex AI Search. (n.d.). Understanding the Difference Between Working Standards and Reference Standards in Biopharma.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- LGC Standards. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- Simson Pharma. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
- CWS ABROAD. (2023, February 23). Pharmaceutical reference standards.
- Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Reddy, V. V., et al. (2012, August 2). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis.
- Phenomenex. (2022, May 20). Vardenafil Assay with Gemini C18 Columns.
- Trade Science Inc. (2009). A validated stability-indicating LC method for vardenafil hydrochloride trihydrate and its related impurities.
- Journal of Applied Pharmaceutical Science. (2019, August 3). Validation of an HPLC-MS method for the determination of vardenafil in rat urine.
- Taylor & Francis. (n.d.). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug.
- Federal Aviation Administration. (n.d.). The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens.
- ORBi. (n.d.). Development and validation of a UHPLC-UV method for the detection and quantification of erectile dysfunction drugs and some of their analogues found in counterfeit medicines.
- BOC Sciences. (n.d.). Vardenafil and Impurities.
- International Journal of Pharmaceutical Sciences and Research. (2017, January 1). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF.
- Yarbagi, et al. (2016, July 6). IJPSR, 2017; Vol. 8(1): 107-119.
- Simson Pharma Limited. (n.d.). Vardenafil Impurity 2 | CAS No- 1417529-69-1.
- ChemicalBook. (2023, July 6). Vardenafil IMpurity 2 | 1417529-69-1.
- Pharmaffiliates. (n.d.). Vardenafil-impurities.
- Google Patents. (n.d.). CN106008524A - Preparation method for vardenafil impurities.
- Clearsynth. (n.d.). Vardenafil Impurity 2 | CAS No. 1417529-69-1.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (n.d.). Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns | Request PDF.
Sources
- 1. cwsabroad.com [cwsabroad.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. veeprho.com [veeprho.com]
- 13. Vardenafil IMpurity 2 | 1417529-69-1 [chemicalbook.com]
- 14. clearsynth.com [clearsynth.com]
- 15. ijpsr.com [ijpsr.com]
- 16. ijpsr.com [ijpsr.com]
- 18. hakon-art.com [hakon-art.com]
- 19. Vardenafil Assay with Gemini C18 Columns | Phenomenex [phenomenex.com]
Topic: A Robust HPLC Method for the Chiral Separation of Vardenafil and Its Stereoisomeric Impurities
An Application Note for the Pharmaceutical Industry
Abstract
Vardenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction.[1][2] As a chiral compound, the control of its stereoisomeric purity is a regulatory mandate and a critical quality attribute for ensuring therapeutic efficacy and safety. The pharmacological activity resides primarily in one enantiomer, necessitating a robust analytical method to quantify the enantiomeric excess and resolve it from potential impurities. This application note presents a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of Vardenafil enantiomers. We delve into the scientific rationale behind the selection of the chiral stationary phase and mobile phase components, providing a framework for method development, validation, and troubleshooting that meets the rigorous standards of the pharmaceutical industry.
Introduction: The Imperative of Stereoisomeric Purity
Vardenafil's therapeutic action is derived from its ability to inhibit PDE5, which in turn enhances the effect of nitric oxide and prolongs cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and increased blood flow.[3][4] This biological interaction is highly stereospecific. The presence of the unwanted enantiomer can contribute to the overall impurity profile and may exhibit different pharmacological or toxicological effects. Therefore, global regulatory bodies, such as the U.S. Food and Drug Administration, require stringent control over the enantiomeric purity of chiral drugs.[5]
Developing a reliable analytical method is essential for quality control (QC) in both the active pharmaceutical ingredient (API) and the final drug product. This guide focuses on a direct chiral HPLC method, which is the industry standard for its high resolution, reproducibility, and versatility.[6][7]
The Principle of Chiral Recognition
The cornerstone of this method is the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column. Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including Vardenafil.[5][8]
Separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] The differential stability of these complexes is governed by a combination of intermolecular interactions:
-
Hydrogen Bonding: Interactions between polar groups on the analyte and the carbamate derivatives on the polysaccharide backbone.
-
π-π Interactions: Stacking between aromatic rings of the analyte and the phenyl groups of the CSP.
-
Steric Hindrance: The three-dimensional structure of the CSP creates cavities and grooves that sterically favor the inclusion of one enantiomer over the other.
This difference in interaction energy causes one enantiomer to be retained longer on the column, resulting in its separation from the other.[9]
Comprehensive Experimental Workflow
The development and implementation of a chiral separation method is a systematic process. The workflow below outlines the logical progression from initial screening to routine analysis, ensuring a robust and reliable outcome.
Caption: A systematic workflow for the development and validation of a chiral HPLC method.
Detailed Application Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chiral Column: CHIRALPAK® AD-H , 5 µm, 4.6 x 250 mm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). This is a highly recommended starting point.
-
Reagents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Standards: Vardenafil HCl reference standard, (S)-Vardenafil (if available), and known process impurities.[10][11][]
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) . Filter through a 0.45 µm membrane and degas.
-
Scientist's Note: The ratio of hexane to alcohol is the primary driver of retention and selectivity. The small amount of DEA, a basic additive, is critical for preventing peak tailing by neutralizing acidic silanol sites on the silica support, which is essential for a basic compound like Vardenafil.[13]
-
-
Standard Solution (0.2 mg/mL): Accurately weigh and dissolve Vardenafil HCl in the mobile phase.
-
System Suitability Solution: Prepare a solution containing both the (R)- and (S)-Vardenafil enantiomers (approx. 0.2 mg/mL total) to verify resolution. If the pure (S)-enantiomer is unavailable, a small amount of the API can sometimes be racemized under controlled stress conditions (e.g., heat) for this purpose.
-
Sample Solution: Prepare the test sample (e.g., crushed tablets) to a target concentration of 0.2 mg/mL Vardenafil in the mobile phase. Sonicate to dissolve and filter through a 0.45 µm syringe filter.
Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Step-by-Step Procedure
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the System Suitability Solution. The resolution between the two enantiomer peaks must be ≥ 2.0 .
-
Analysis: Inject the standard and sample solutions in sequence.
-
Data Processing: Identify and integrate the peaks. Calculate the percentage of the impurity (S)-enantiomer in the sample relative to the total area of both enantiomer peaks.
Expected Results and Method Validation
Under the specified conditions, baseline separation of the Vardenafil enantiomers should be achieved. The (R)-enantiomer is typically expected to elute before the (S)-enantiomer on this stationary phase.
Table of Expected Performance:
| Parameter | Specification |
| Retention Time (R-Vardenafil) | Approx. 9 min |
| Retention Time (S-Vardenafil) | Approx. 11 min |
| Resolution (Rs) | ≥ 2.0 |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines. This includes:
-
Specificity: Demonstrated by the complete resolution of enantiomers from each other and from all known process-related impurities.[14][15]
-
Linearity: Establishing a linear relationship between concentration and peak area for the (S)-enantiomer over a relevant range (e.g., LOQ to 1.0% of the nominal concentration).
-
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the (S)-enantiomer.
-
Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be quantified with acceptable precision and accuracy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 2.0) | Incorrect mobile phase composition. | Decrease the percentage of isopropanol (e.g., to 12-14%) to increase retention and improve separation. |
| Column aging or contamination. | Flush the column or replace it with a new one. | |
| Peak Tailing | Insufficient DEA in the mobile phase. | Increase DEA concentration slightly (e.g., to 0.12%). Do not exceed 0.5%. |
| Sample solvent is stronger than the mobile phase. | Always dissolve samples in the mobile phase. | |
| Drifting Retention Times | Inadequate column equilibration. | Extend equilibration time. |
| Fluctuations in column temperature. | Ensure the column oven is stable at the set temperature. |
References
-
Taylor & Francis Online. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Available at: [Link]
-
Pharmaffiliates. Vardenafil-impurities. Available at: [Link]
-
Axios Research. Vardenafil. Available at: [Link]
-
SynZeal. Vardenafil Impurities. Available at: [Link]
-
MicroSolv Technology Corporation. Vardenafil Analyzed with HPLC - AppNote. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Vardenafil on Newcrom R1 HPLC column. Available at: [Link]
-
Clinician.com. (2003). Pharmacology Update: Vardenafil Tablets — Levitra. Available at: [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
YouTube. (2024). Vardenafil Pharmacology Podcast. Available at: [Link]
-
PubMed. (2002). Vardenafil. Available at: [Link]
-
Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Vardenafil Hydrochloride?. Available at: [Link]
-
Phenomenex. (2022). Vardenafil Assay with Gemini C18 Columns. Available at: [Link]
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
-
Mayo Clinic. (2026). Vardenafil (oral route) - Side effects & dosage. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Available at: [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]
Sources
- 1. clinician.com [clinician.com]
- 2. Vardenafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 13. Vardenafil Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. Vardenafil |Axios Research [axios-research.com]
- 15. Vardenafil Impurities | SynZeal [synzeal.com]
Application of Vardenafil Impurity 2 in Pharmaceutical Research
Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Vardenafil Impurity 2 in pharmaceutical research. Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications for erectile dysfunction.[1] The control of impurities in APIs is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[2] This guide details the use of Vardenafil Impurity 2 as a reference standard for analytical method development, validation, forced degradation studies, and routine quality control. It includes detailed, field-proven protocols, data interpretation guidelines, and visual workflows to support robust and compliant pharmaceutical research.
Introduction: The Critical Role of Impurity Profiling
In pharmaceutical manufacturing, an impurity is any component present in the drug substance or drug product that is not the desired chemical entity.[3][4] The presence and quantity of impurities are strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), because they can impact the safety and efficacy of the medication.[2][5][6] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[7][8][9][10]
Vardenafil Impurity 2 is a known process-related impurity or potential degradant of Vardenafil.[11][12][13] As such, having a well-characterized standard of this impurity is essential for several key research and quality control applications:
-
Method Development & Validation: To develop and validate analytical methods capable of accurately separating and quantifying this impurity from the main Vardenafil peak.
-
Quality Control (QC): To serve as a reference standard for routine testing of Vardenafil API and finished product batches.
-
Stability & Degradation Studies: To identify and track the formation of this impurity under various stress conditions, providing insight into the degradation pathways of Vardenafil.[14][15]
This guide provides the necessary protocols and scientific rationale for leveraging Vardenafil Impurity 2 in these critical functions.
Characterization of Vardenafil Impurity 2
Accurate identification and characterization of an impurity are foundational to its use as a reference standard.
| Parameter | Information | Source |
| IUPAC Name | Imidazo[5,1-f][5][7][9]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester | [11][12] |
| CAS Number | 1417529-69-1 | [11][12][13] |
| Molecular Formula | C23H30N6O6S | [11] |
| Molecular Weight | 518.6 g/mol | [11] |
| Category | Organic Impurity (Process-related / Degradation Product) | [3][11] |
Application 1: Analytical Method Development and Validation
The primary application of Vardenafil Impurity 2 is as a certified reference standard for the development and validation of stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).[16][17][18]
Rationale for HPLC Method
A reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard for analyzing Vardenafil and its related substances.[16][19][20] The method must be able to resolve Vardenafil from all known impurities and degradation products. Vardenafil Impurity 2 is used to confirm the specificity and accuracy of the method.
Experimental Protocol: Quantification using HPLC-UV
This protocol outlines a typical gradient RP-HPLC method for the quantification of Vardenafil Impurity 2.
Objective: To separate and quantify Vardenafil Impurity 2 in a Vardenafil API sample.
Materials:
-
Vardenafil Impurity 2 Certified Reference Standard (CRS)
-
Vardenafil API Test Sample
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate or Sodium Phosphate Monobasic (HPLC Grade)
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar L1 column).[17]
Procedure:
-
Mobile Phase Preparation:
-
Diluent Preparation: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically used.
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg of Vardenafil Impurity 2 CRS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.
-
Further dilute to a working concentration (e.g., 1.0 µg/mL), which typically corresponds to the specification limit for a specified impurity (e.g., 0.1% relative to the API).
-
-
Test Solution Preparation:
-
Accurately weigh about 50 mg of Vardenafil API into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.
-
-
System Suitability Solution (Spiked Sample):
-
Prepare a Vardenafil API solution as in step 4.
-
Spike this solution with a known amount of Vardenafil Impurity 2 Standard Solution to achieve a final impurity concentration near the quantification limit. This is critical to ensure the method can resolve the impurity from the main peak.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm[16] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 |
Data Analysis:
-
Identification: The retention time of any peak in the test solution chromatogram should match the retention time of the Vardenafil Impurity 2 standard.
-
Quantification: Calculate the amount of Vardenafil Impurity 2 in the Vardenafil API sample using the external standard method.
Workflow for Method Validation
The following diagram illustrates the workflow for using an impurity standard in analytical method validation.
Caption: Workflow for HPLC Method Validation using an Impurity Standard.
Application 2: Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing stability-indicating methods and understanding the potential degradation pathways of a drug substance.[14][15] Vardenafil Impurity 2 can be used as a marker to confirm if a specific degradation pathway is active under certain stress conditions.
Protocol: Stress Testing of Vardenafil API
Objective: To determine if Vardenafil Impurity 2 is formed under hydrolytic, oxidative, and photolytic stress conditions.
Procedure:
-
Prepare four separate solutions of Vardenafil API (e.g., at 1000 µg/mL).
-
Acid Hydrolysis: To one solution, add 1N HCl and heat at 60°C for 48 hours.[15] Neutralize the solution before analysis.
-
Base Hydrolysis: To a second solution, add 1N NaOH and heat at 60°C for 48 hours.[15] Neutralize the solution before analysis.
-
Oxidative Degradation: To a third solution, add 3% H₂O₂ and keep at room temperature for 48 hours.[15]
-
Photolytic Degradation: Expose the fourth solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample and a Vardenafil Impurity 2 standard solution, using the validated HPLC method described in Section 3.2.
-
Peak Identification: Compare the retention times of the degradant peaks in the stressed samples to that of the Vardenafil Impurity 2 standard to confirm its formation.
Logical Relationship Diagram
This diagram shows the logical relationship between stress conditions and the potential formation of impurities.
Sources
- 1. Combinations of Freeze-Dried Amorphous Vardenafil Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 3. chemoxpharma.com [chemoxpharma.com]
- 4. Determination of Impurities in Pharmaceuticals: Why and How? | IntechOpen [intechopen.com]
- 5. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 6. veeprho.com [veeprho.com]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. lejan-team.com [lejan-team.com]
- 11. clearsynth.com [clearsynth.com]
- 12. Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA [chemicea.com]
- 13. Vardenafil IMpurity 2 | 1417529-69-1 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hakon-art.com [hakon-art.com]
- 17. Vardenafil Assay with Gemini C18 Columns | Phenomenex [phenomenex.com]
- 18. Separation of Vardenafil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Vardenafil Analyzed with HPLC - AppNote [mtc-usa.com]
- 20. orbi.uliege.be [orbi.uliege.be]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in Vardenafil Impurity 2 HPLC Analysis
Technical Support Center & Knowledge Base
Contributor: Senior Application Scientist, Separation Sciences Division Last Updated: October 2023 Audience: Analytical Chemists, QC Specialists, Method Development Scientists
Executive Summary
Welcome to the technical support hub for Vardenafil analysis. If you are accessing this guide, you are likely observing asymmetrical peak shape (tailing factor
Vardenafil (
Module 1: The Mechanism (Why is this happening?)
Q: Why does Impurity 2 tail significantly more than other impurities?
A: The root cause is almost invariably Secondary Silanol Interactions , compounded by the specific basicity of the piperazine ring found in Vardenafil and its analogs (like Impurity 2).
-
The Chemistry: Silica-based columns contain residual silanol groups (
).[1][2] Above pH 3.5, these silanols deprotonate to form .[1] -
The Interaction: Vardenafil Impurity 2 contains a basic nitrogen.[1] At acidic or neutral pH (pH 2–7), this nitrogen is protonated (
).[1] -
The "Hook": The positively charged impurity binds ionically to the negatively charged silanol surface.[1] This is not a hydrophobic retention (which gives Gaussian peaks); it is an ion-exchange mechanism that drags the peak tail.[1]
Visualizing the Problem:
Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic analytes.
Module 2: Diagnostic Workflow
Q: Is the tailing caused by the Column (Chemistry) or the System (Physics)?
Before altering your mobile phase, you must rule out hardware issues.[1] Vardenafil impurities are often eluted early or in complex gradients; extra-column volume can destroy their peak shape.[1]
Perform the "5% Height" Test: Compare the tailing of Impurity 2 to a neutral marker (e.g., Toluene or Uracil) under the same conditions.
-
Scenario A: Neutral marker is symmetrical (
), Impurity 2 tails ( ). -> Chemical Issue (Silanols) . -
Scenario B: Both peaks tail. -> Physical Issue (Dead Volume/Bed Collapse) .
Troubleshooting Decision Tree:
Figure 2: Diagnostic workflow to isolate the source of peak asymmetry.
Module 3: Chemical Optimization (The Fix)
Q: My column is fine. How do I fix the mobile phase?
If the issue is chemical, you have three validated strategies to suppress the silanol interaction.
Strategy A: The "Sacrificial Base" (Triethylamine)
Add a competing base to the mobile phase.[1] Triethylamine (TEA) has a high affinity for silanols.[1] It saturates the active sites on the silica, leaving none available to grab the Vardenafil impurity.[1]
-
Protocol: Add 0.1% (v/v) TEA to the aqueous buffer.
-
Critical Step: You must adjust the pH after adding TEA, as it will spike the pH to ~10.[1] Adjust back to pH 3.0 with Phosphoric Acid.[1]
Strategy B: The "pH Switch" (High pH Method)
Note: Only for Hybrid Columns (e.g., Waters XBridge, Phenomenex Gemini NX). At high pH (pH > 10), the Vardenafil piperazine nitrogen becomes deprotonated (neutral). Neutral molecules do not interact with silanols.[1]
-
Protocol: Use 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4]
-
Result: Often results in perfectly symmetrical peaks (
).[1]
Strategy C: Chaotropic Salts
If you cannot change pH due to other resolution constraints, swap the buffer salt.[1]
-
Protocol: Replace Phosphate with Sodium Perchlorate (NaClO₄) or Trifluoroacetic Acid (TFA) .[1][2]
-
Mechanism: Perchlorate forms a tight ion pair with the basic amine, "masking" its charge from the silanols.[1]
Comparative Efficacy Table:
| Strategy | Reagent | Mechanism | Pros | Cons |
| Standard | Phosphate pH 3.0 | Suppression of Silanol Ionization | USP Compliant | Often insufficient for strong bases.[1][2] |
| Additive | + 0.1% TEA | Competitive Binding (Blocker) | Highly effective, cheap | TEA is difficult to flush; high background UV.[1][2] |
| High pH | Ammonium Bicarb pH 10 | Deprotonation of Analyte | Best peak shape | Requires specific "Hybrid" columns.[1][2] |
| Ion Pair | 0.1% TFA | Charge Masking | Sharps peaks | Suppresses MS signal; equilibrates slowly.[1][2] |
Module 4: Recommended Experimental Protocol
If you are developing a new method or optimizing a failing one, use this "Gold Standard" protocol designed for basic impurities like Vardenafil Impurity 2.
Method: The "Hybrid High-pH" Approach
This method eliminates the ionization of the basic nitrogen, removing the root cause of tailing.
-
Column: Phenomenex Gemini NX-C18 or Waters XBridge BEH C18 (
).[1]-
Why: These columns use ethylene-bridged hybrid silica stable up to pH 12.[1]
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Reduces viscosity and improves mass transfer).[1][2]
Method: The "Modified USP" Approach (Low pH)
If you are restricted to traditional silica columns.[2]
-
Column: High-purity End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate + 0.1% Triethylamine , adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Note: The addition of TEA is the critical deviation from standard protocols to fix the tailing.
FAQ: Frequently Asked Questions
Q: I am using a brand new column, but Impurity 2 still tails. Why? A: Even new columns can have exposed silanols if they are not "end-capped" properly.[1][2] Ensure your column certificate states it is "double end-capped."[1] Furthermore, if your loading is too high, you may be overloading the column.[1] Try injecting 50% less mass.[1]
Q: Can I use TFA instead of Phosphate? A: Yes. 0.1% TFA is excellent for peak shape because it acts as an ion-pairing agent.[1] However, if you are using LC-MS, TFA causes significant signal suppression.[1] For UV-only methods, it is a great "quick fix."[1]
Q: Impurity 2 elutes on the tail of the main Vardenafil peak.[1] How do I separate them? A: Tailing reduces resolution.[1][2] By fixing the tailing (using the strategies above), you will automatically improve the resolution. If they still co-elute, change the selectivity by switching Methanol for Acetonitrile (Methanol interacts differently with the piperazine ring).[1]
References
-
Phenomenex. (2022).[1] USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini 5 µm C18 and Gemini 5 µm NX-C18 (AN-1014).[1][5] Phenomenex Application Notes.[1][2][5] Link
-
Restek Corporation. (2018).[1][6] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Restek ChromaBLOGraphy.[1] Link
-
Waters Corporation. (2025).[1] Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.[1] Link
-
MicroSolv Technology Corp. (2025).[1][7] Vardenafil Analyzed with HPLC - Method Development Guide. MicroSolv App Notes.[1] Link
-
PubChem. (2025).[1][8] Vardenafil Compound Summary (CID 135400189).[1] National Library of Medicine.[1] Link
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. veeprho.com [veeprho.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Vardenafil Assay with Gemini C18 Columns | Phenomenex [phenomenex.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. mtc-usa.com [mtc-usa.com]
- 8. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vardenafil Analysis Technical Support Center: A Guide to Resolving Co-elution
From the desk of the Senior Application Scientist
Welcome to the technical support center for Vardenafil analysis. This guide is designed for researchers, analytical chemists, and formulation scientists who are tasked with developing and troubleshooting chromatographic methods for Vardenafil and its related substances. The separation of Vardenafil from its process-related and degradation impurities is a common analytical challenge, often complicated by co-elution.
This document provides in-depth, experience-based answers to common problems, moving beyond simple procedural steps to explain the scientific reasoning behind each recommendation. Our goal is to empower you with the knowledge to not only solve current co-elution issues but also to proactively develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic behavior of Vardenafil and the general principles of method development for its analysis.
Q1: What are the common impurities of Vardenafil that I should be aware of?
A1: Vardenafil impurities can originate from the manufacturing process or from degradation. The United States Pharmacopeia (USP) lists several official impurities, including compounds like 7-Methylvardenafil and others resulting from minor changes to the Vardenafil molecule.[1][2][3] Additionally, forced degradation studies show that Vardenafil can degrade under oxidative conditions (e.g., using hydrogen peroxide) and through hydrolysis in acidic or basic environments.[4][5] It's crucial to consult the relevant pharmacopeia and perform forced degradation studies as per ICH guidelines (Q1A/Q1B) to identify all potential impurities relevant to your specific drug product.[5][6]
Q2: Why is mobile phase pH so critical for achieving separation of Vardenafil and its impurities?
A2: Mobile phase pH is arguably the most powerful tool for manipulating the retention and selectivity of ionizable compounds like Vardenafil. Vardenafil is a basic molecule with multiple pKa values (approximately 3.4, 6.7, and 8.8), meaning its charge state changes significantly with pH.[7]
-
At low pH (e.g., < 3): The basic nitrogen atoms in the piperazine ring become protonated (positively charged). This generally reduces retention on a reversed-phase (C18) column.[7][8]
-
At mid-range pH (e.g., 3.5 - 7): Small changes in pH around the pKa values can cause dramatic shifts in retention time and selectivity, as the degree of ionization for both Vardenafil and its impurities changes.[7][9] This is a key region to explore for resolving closely eluting peaks. For instance, one study found that adjusting the pH from 2.8 to 3.5 was essential to prevent the co-elution of Vardenafil with an analogue by partially deprotonating it and increasing its retention.[7]
-
At high pH (e.g., > 8): Vardenafil will be in its neutral, free-base form, leading to maximum retention on a C18 column.
Because impurities often have slightly different pKa values than the parent drug, adjusting the pH allows you to exploit these differences to achieve separation. The key is to work at a pH that is at least one unit away from the pKa of the analytes to ensure the method is robust and not sensitive to minor pH variations.[8]
Q3: What is the recommended starting point for a column and mobile phase for Vardenafil analysis?
A3: A high-quality, end-capped C18 column is the most common and successful stationary phase for Vardenafil analysis.[2][3][4][5] A typical starting point for a method would be:
-
Column: L1 (C18), 5 µm particle size, e.g., 250 x 4.6 mm or a shorter UPLC column (e.g., 100 x 2.1 mm, <2 µm) for faster analysis.[2][4]
-
Mobile Phase A: An aqueous buffer. A phosphate or ammonium formate buffer at a concentration of 10-20 mM is common.[4][5][7] Starting at a pH of around 3.0 is a good strategy.[9]
-
Mobile Phase B: Acetonitrile is the most frequently used organic modifier.[4][5][7][10]
-
Detection: UV detection is standard, with wavelengths typically set between 210 nm and 245 nm.[3][4]
-
Mode: A gradient elution is almost always necessary to separate early-eluting polar impurities from the main Vardenafil peak and any late-eluting non-polar impurities within a reasonable timeframe.[2][3][4]
Part 2: Troubleshooting Guide for Co-elution
This section is formatted to address specific co-elution problems you might encounter during method development or routine analysis.
Problem: An impurity peak is co-eluting with the main Vardenafil peak.
Solution Workflow:
This is a critical issue that compromises the accuracy of both the assay and the impurity profile. The goal is to alter the selectivity of the chromatographic system, which is the relative separation between the two peaks.
Step-by-Step Troubleshooting Protocol:
-
Confirm Co-elution: First, ensure it is true co-elution. Use a photodiode array (PDA) detector to check the peak purity of the Vardenafil peak. If the peak is not spectrally pure, another component is present.
-
Modify Mobile Phase Gradient: This is the simplest adjustment.
-
Action: Decrease the initial percentage of the organic modifier (e.g., acetonitrile). This will increase the retention of all components, but may disproportionately affect the impurity, leading to separation.
-
Action: Make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic modifier concentration provides more opportunity for the column to resolve closely eluting peaks.
-
-
Adjust Mobile Phase pH (High Impact):
-
Rationale: As discussed in the FAQ, pH is a powerful tool. The impurity and Vardenafil likely have different pKa values. Changing the pH will alter their charge and, consequently, their interaction with the C18 stationary phase.
-
Action: Prepare new mobile phases with the buffer pH adjusted by ±0.5 pH units from your current method. For example, if your method is at pH 3.0, evaluate separations at pH 2.5 and 3.5. A study demonstrated that a shift from pH 2.8 to 3.5 significantly increased Vardenafil retention, resolving a co-elution issue.[7]
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different solvent properties and can produce different selectivities.
-
Action: Replace acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.
-
-
Alter the Stationary Phase:
-
Rationale: If mobile phase adjustments fail, the interaction between the analytes and the column chemistry needs to be changed. Not all C18 columns are the same.
-
Action: Switch to a C18 column with a different bonding density or end-capping. For more significant changes in selectivity, consider a different stationary phase altogether, such as a Phenyl-Hexyl or a polar-embedded phase column.[4][7] These phases offer different retention mechanisms (e.g., π-π interactions for the phenyl column) that can resolve compounds that are inseparable on a standard C18.
-
Problem: Two impurity peaks are co-eluting with each other, but are separated from Vardenafil.
Solution Workflow:
Here, the main peak is fine, but the resolution between two minor peaks is insufficient (typically, a resolution < 1.5 is unacceptable). The strategy is similar to the one above, but the focus is on fine-tuning the conditions to affect the two impurities specifically.
Systematic Approach to Resolving Co-eluting Impurities:
// Nodes Start [label="Problem: Impurity A and B\nCo-elute (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Is Gradient Optimal?\nAdjust Slope/Initial %B", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Modify Mobile Phase pH\n(e.g., +/- 0.5 units)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Change Organic Modifier\n(ACN -> MeOH or vice versa)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Change Stationary Phase\n(e.g., C18 -> Phenyl-Hexyl)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Resolution Achieved\n(Rs > 2.0)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [label="Start Here"]; Step1 -> Step2 [label="If unresolved"]; Step2 -> Step3 [label="If unresolved"]; Step3 -> Step4 [label="If unresolved"]; Step4 -> End [label="Success"]; Step1 -> End [color="#34A853", style=dashed, label="Success"]; Step2 -> End [color="#34A853", style=dashed, label="Success"]; Step3 -> End [color="#34A853", style=dashed, label="Success"]; }
Caption: Workflow for resolving co-eluting impurity peaks.
Step-by-Step Troubleshooting Protocol:
-
Fine-Tune the Gradient: The co-eluting impurities are likely in a specific part of the gradient.
-
Action: Make the gradient shallower around the elution time of the impurities. This targeted adjustment can often provide the necessary resolution without significantly increasing the total run time.
-
-
Adjust Column Temperature:
-
Rationale: Temperature affects mobile phase viscosity and mass transfer kinetics. Changing the temperature can sometimes alter selectivity enough to separate stubborn peaks.
-
Action: Screen temperatures between 30°C and 50°C. The USP monograph method, for instance, often specifies a column temperature of 45°C.[3]
-
-
Screen Different Stationary Phases: As a final step, if the impurities have very similar structures and properties, a change in column chemistry may be required. Trying columns from different manufacturers, even with the same "C18" designation, can be effective as their manufacturing processes differ.
Part 3: Optimized Methodologies & Data
For reference, several successful separation conditions have been reported in the literature. The following table summarizes key parameters from validated methods, providing a proven starting point for your method development.
Table 1: Comparison of Reported Chromatographic Conditions for Vardenafil Analysis
| Parameter | Method 1 (UPLC)[4][5] | Method 2 (USP-like)[3] | Method 3 (UHPLC)[7] |
| Column | Zorbax Extended C18 (100x2.1mm, 1.8µm) | Gemini C18 (250x3.0mm, 5µm) | Acquity BEH Shield RP18 (100x2.1mm, 1.7µm) |
| Mobile Phase A | 20mM Ammonium bicarbonate, pH 5.0 | Phosphate Buffer | 10mM Ammonium formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Flow Rate | 0.25 mL/min | 0.5 mL/min | Not Specified |
| Detection | UV @ 210 nm | UV @ 242 nm | Not Specified |
| Column Temp. | Not Specified | 45 °C | Not Specified |
| Mode | Gradient | Gradient | Gradient |
| Key Outcome | Resolution > 2.0 for Vardenafil and 4 impurities | Met all USP system suitability requirements | Resolved Vardenafil from 8 other PDE5 inhibitors/analogues |
Part 4: References
-
Kakumani, K., et al. (n.d.). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. Available at: [Link]
-
Yarbagi, M., et al. (2017). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. Available at: [Link]
-
Vardenafil Hydrochloride. (2025). USP. Available at: [Link]
-
Phenomenex. (2022). Vardenafil Assay with Gemini C18 Columns. Available at: [Link]
-
Kakumani, K., et al. (2013). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Aqeel, Z., & Koerner, P. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. Phenomenex. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Vardenafil on Newcrom R1 HPLC column. Available at: [Link]
-
Vardenafil Hydrochloride. (2026). USP. Available at: [Link]
-
Krishnaiah, C., et al. (2009). A validated stability indicating LC method for vardenafil hydrochloride trihydrate and its related impurities. Analytical Chemistry: An Indian Journal, 8(2), 284-288. Available at: [Link]
-
De Bleye, C., et al. (n.d.). Development and validation of a UHPLC-UV method for the detection and quantification of erectile dysfunction drugs and some of their analogues found in counterfeit medicines. ORBi. Available at: [Link]
-
Abdel-Hamid, M. (2009). Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection. ResearchGate. Available at: [Link]
-
Cheng, C.L., et al. (2007). Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C18 and Monolithic Silica Columns. ResearchGate. Available at: [Link]
-
Lin, H.R., et al. (2008). Isolation and identification of a vardenafil analogue in a dietary supplement. Journal of Food and Drug Analysis, 16(2). Available at: [Link]
-
USP-NF Vardenafil Orally Disintegrating Tablets. (n.d.). Scribd. Available at: [Link]
-
Abdel-Hamid, M. (2009). Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection. ResearchGate. Available at: [Link]
-
Al-Ghannam, S.M., et al. (2022). Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. ResearchGate. Available at: [Link]
-
Li, C., et al. (2021). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. ResearchGate. Available at: [Link]
-
Ali, E., et al. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. RSC Publishing. Available at: [Link]
-
Osypchuk, V.V., et al. (2019). Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science, 9(8), 79-85. Available at: [Link]
-
Al-Ghannam, S.M. (2022). Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. Research Square. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Pharmaffiliates. (n.d.). Vardenafil-impurities. Available at: [Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. Vardenafil Assay with Gemini C18 Columns | Phenomenex [phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. hakon-art.com [hakon-art.com]
Optimizing mobile phase for better separation of Vardenafil impurities
Status: Operational Lead Scientist: Dr. A. Chen, Senior Application Scientist Topic: Mobile Phase Optimization for Vardenafil & Related Impurities Last Updated: March 2026[1]
Core Directive: The Challenge
Vardenafil HCl is a selective PDE5 inhibitor with a piperazine ring structure that presents distinct chromatographic challenges. As a basic molecule (pKa ~4.7 and ~6.2), it is prone to severe peak tailing due to secondary silanol interactions.[1] Furthermore, separating the N-oxide impurity (Related Compound D) and the desethyl analog (Related Compound M1) requires precise control over mobile phase pH and organic modifier selectivity.[2]
This guide moves beyond generic advice, offering a self-validating troubleshooting framework for researchers facing resolution loss, peak asymmetry, or retention shifts.
Standard Operating Protocol (The "Golden" Starting Point)
Before troubleshooting, ensure your baseline method aligns with field-proven standards.[1] This protocol is synthesized from USP monographs and high-resolution literature methods.
System Suitability Baseline
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3-5 µm | End-capped columns are non-negotiable to suppress silanol activity.[1] |
| Buffer | 20 mM Potassium Phosphate (pH 3.[1]0) | Low pH ensures Vardenafil is fully ionized, reducing hydrophobic tailing.[1] |
| Organic Modifier | Acetonitrile (ACN) | Provides sharper peaks and lower backpressure than Methanol for this molecule.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Temperature | 35°C - 40°C | Elevated temperature improves mass transfer, reducing band broadening.[1][2] |
Troubleshooting & Optimization (Q&A Format)
Category A: Peak Shape Issues (Tailing & Asymmetry)
Q: My Vardenafil peak has a tailing factor > 1.5. I am using a standard C18 column. What is the root cause?
Technical Insight:
Vardenafil contains basic nitrogen atoms (piperazine and imidazotriazine rings).[1] At neutral pH (6-7), residual silanols on the silica support are ionized (
Corrective Actions:
-
The "pH Drop" Protocol: Lower your mobile phase pH to 3.0 or lower . At pH < 3, silanols are protonated (
) and neutral, eliminating the cation-exchange mechanism.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Buffer Strength: Increase phosphate buffer concentration from 10 mM to 25-50 mM . Higher ionic strength masks the electrostatic attraction between the analyte and the stationary phase.
-
The "Sweeper" Additive: If you cannot lower pH (e.g., MS constraints), add 0.1% Triethylamine (TEA) .[1] TEA competes for the active silanol sites, effectively "blocking" them from Vardenafil. Note: TEA is not recommended for LC-MS.[1][2]
Category B: Selectivity & Resolution (Critical Pairs)
Q: I cannot separate Vardenafil from Related Compound D (N-Oxide). They co-elute or have a resolution < 1.5.
Technical Insight: Related Compound D is the N-oxide metabolite.[1] It is more polar than the parent drug. If they co-elute, your mobile phase is likely too strong (eluting too fast) or lacks the specific solvation capability to distinguish the oxide oxygen.
Corrective Actions:
-
Switch Organic Modifier: Change from 100% Acetonitrile to a blend of ACN:Methanol (1:1) . Methanol is a protic solvent and can hydrogen-bond with the oxygen in the N-oxide impurity, altering its selectivity relative to Vardenafil.[2]
-
Gradient Shallowing: Reduce your gradient slope.[1] If you are ramping 5% B/min, drop to 1-2% B/min during the critical elution window (typically 5-15 minutes).[1][2]
-
Temperature Effect: Lower the column temperature to 25°C . While higher heat helps peak shape, lower heat often improves selectivity ($ \alpha $) for structurally similar isomers.[1]
Category C: Retention Time Instability[1][2]
Q: The retention time of Vardenafil drifts by >0.5 minutes between runs.
Technical Insight: This is almost exclusively a pH buffering capacity issue. Vardenafil's ionization state is sensitive near its pKa.[1] If your buffer is too weak or the pH is near the pKa (approx 6.2), small changes in the organic/aqueous mix during the gradient will shift the local pH, causing the molecule to fluctuate between ionized and neutral states.
Corrective Actions:
-
The "2-pH Rule": Ensure your mobile phase pH is at least 2 units away from the pKa.
-
Target: pH 3.0 (Fully ionized) OR pH 9.0 (Fully neutral - requires hybrid/polymer column).
-
Avoid: pH 5.5 - 7.0.[1]
-
-
Check Buffer Prep: Do not rely on "pH adjustment" of the final mixture. Prepare the aqueous buffer to the exact pH before adding organic solvent.
Visualizing the Optimization Logic
Workflow: Mobile Phase Decision Tree
This diagram guides you through the logical steps of selecting the correct mobile phase based on your specific failure mode.
Caption: Decision matrix for isolating root causes of chromatographic failure in Vardenafil analysis.
Mechanism: The "Silanol Effect" & pH Control
Understanding why we adjust pH is critical for long-term method robustness.[1]
Caption: Mechanistic view of how low pH suppresses the secondary interactions responsible for peak tailing.
References
-
United States Pharmacopeia (USP). Vardenafil Hydrochloride Monograph. USP 43-NF 38.[1] Rockville, MD: United States Pharmacopeial Convention.[1][4] [1]
-
Carlucci, G., et al. (2009).[1][5] "Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection." Journal of Pharmaceutical and Biomedical Analysis.
-
Phenomenex Application Note. "USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini C18."
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Technical Overview.
-
PubChem. "Vardenafil Compound Summary - pKa and Chemical Properties."[1] National Library of Medicine. [1]
Sources
- 1. Vardenafil - Wikipedia [en.wikipedia.org]
- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 5. researchgate.net [researchgate.net]
Bioanalytical Technical Support Center: LC-MS Troubleshooting for Vardenafil Impurity 2
Welcome to the Bioanalytical Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying Vardenafil Impurity 2 (CAS 1417529-69-1)[1] in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for bioanalysis due to its sensitivity. However, the accuracy of LC-MS/MS is frequently compromised by matrix effects —the alteration of analyte ionization efficiency caused by co-eluting endogenous components[2]. This guide provides field-proven, self-validating workflows to diagnose, understand, and eliminate these interferences.
Logical Workflow for Resolving Matrix Effects
Logical workflow for diagnosing and resolving LC-MS matrix effects for Vardenafil Impurity 2.
Troubleshooting Guides & FAQs
Q1: How do I definitively diagnose if ion suppression is affecting Vardenafil Impurity 2 quantification?
The Causality: Matrix effects are often invisible on a standard chromatogram because the interfering compounds (like endogenous phospholipids) do not produce a signal in the specific Multiple Reaction Monitoring (MRM) transition of your analyte. However, when these invisible lipids co-elute with Vardenafil Impurity 2, they compete for the limited charge available on the surface of the electrospray droplets. Because lipids are highly surface-active, they "steal" the charge, leaving the impurity neutral and undetectable by the mass spectrometer.
To diagnose this, you must map the suppression zones of your chromatographic run using a Post-Column Infusion (PCI) experiment.
Protocol 1: Post-Column Infusion Assessment
-
Setup: Plumb a syringe pump into the LC stream post-column (just before the MS source) using a zero-dead-volume T-union.
-
Infusion: Continuously infuse a neat solution of Vardenafil Impurity 2 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a flow rate of 10 µL/min. This creates a constant, elevated baseline signal for the impurity's MRM transition.
-
Injection: Inject a processed blank matrix sample (e.g., human plasma extracted via your current method) through the LC column using your standard gradient.
-
Observation: Monitor the baseline. Any sudden dips (suppression) or spikes (enhancement) in the steady baseline indicate the exact retention times where matrix components are eluting and altering ionization efficiency.
-
Validation: If the retention time of Vardenafil Impurity 2 falls within a suppression dip, matrix effects are confirmed and must be mitigated.
Q2: My matrix factor for Vardenafil Impurity 2 fails the FDA/ICH M10 acceptance criteria (CV > 15%). How can I optimize sample preparation?
The Causality: While simple Protein Precipitation (PPT) with cold acetonitrile is frequently used for vardenafil extraction due to its speed[3], it is non-selective. PPT removes large proteins but leaves behind glycerophosphocholines (phospholipids), which are the primary culprits of ESI ion suppression.
To resolve this, switch to Solid-Phase Extraction (SPE) . Vardenafil and its related impurities contain a basic piperazine moiety. By utilizing a Mixed-Mode Cation Exchange (MCX) SPE cartridge, you introduce an orthogonal cleanup mechanism. At a low pH, the basic nitrogen on Impurity 2 becomes protonated, allowing it to bind strongly to the cation-exchange sites. You can then wash the cartridge with 100% organic solvent (e.g., methanol) to strip away all neutral lipids and phospholipids before eluting the purified impurity with a basic organic solvent.
Table 1: Impact of Sample Preparation on Vardenafil Impurity 2 Matrix Effects
| Sample Prep Technique | Mechanism of Action | Phospholipid Removal | Typical Matrix Factor (MF) | Absolute Recovery (%) |
| Protein Precipitation (PPT) | Denaturation via Acetonitrile | < 5% | 0.45 - 0.60 (Severe Suppression) | 85 - 95% |
| Liquid-Liquid Extraction (LLE) | Partitioning into non-polar solvent | ~ 60% | 0.75 - 0.85 (Moderate) | 70 - 80% |
| Mixed-Mode SPE (MCX) | Orthogonal (Hydrophobic + Ionic) | > 95% | 0.95 - 1.05 (Negligible) | 88 - 94% |
Q3: Phospholipids are co-eluting exactly at the retention time of Impurity 2. If we cannot change the sample prep, how do we adjust the MS parameters?
The Causality: If extensive sample cleanup is not viable, you must change the ionization physics. Electrospray Ionization (ESI) is a liquid-phase ionization technique that is highly susceptible to charge competition at the droplet surface[4].
Switch your MS source from ESI to Atmospheric Pressure Chemical Ionization (APCI) . APCI utilizes a corona discharge needle to ionize solvent molecules in the gas phase, which then transfer their charge to the analyte via chemical reactions[4]. Because APCI relies on gas-phase thermodynamics rather than liquid-droplet charge capacity, it is significantly more robust against non-volatile matrix components like phospholipids.
Q4: We cannot source a Stable Isotope-Labeled Internal Standard (SIL-IS) specifically for Vardenafil Impurity 2. What are our regulatory-compliant alternatives?
The Causality: Regulatory guidelines (FDA and ICH M10) strongly recommend using a SIL-IS because it shares the exact physicochemical properties of the analyte, co-elutes perfectly, and experiences the exact same matrix suppression, thereby mathematically canceling out the error[2]. If a SIL-IS for CAS 1417529-69-1 is unavailable, you must rely on a self-validating calibration system to prove your method's trustworthiness.
You must utilize Matrix-Matched Calibration and rigorously calculate the IS-Normalized Matrix Factor using an analog internal standard (e.g., Sildenafil-d8)[5].
Protocol 2: Quantitative Matrix Factor Determination (ICH M10 Compliant)
-
Sourcing: Obtain 6 independent lots of blank biological matrix (ensure inclusion of 1 lipemic and 1 hemolyzed lot if analyzing clinical samples)[2].
-
Extraction: Process the blank matrices using your optimized SPE methodology.
-
Post-Extraction Spiking: Spike the extracted blanks with Vardenafil Impurity 2 and your analog IS at Low QC and High QC concentrations.
-
Neat Preparation: Prepare neat standard solutions at the exact same concentrations in the final reconstitution solvent.
-
Data Acquisition: Inject all samples into the LC-MS/MS.
-
Calculation:
-
Absolute MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution)
-
IS-Normalized MF = (Absolute MF of Impurity 2) / (Absolute MF of Analog IS)
-
-
Validation: The Coefficient of Variation (CV) of the IS-Normalized MF across all 6 independent lots must be ≤ 15% to pass regulatory standards[2].
Table 2: FDA/ICH M10 Acceptance Criteria for Matrix Effect Validation
| Validation Parameter | Regulatory Requirement | Scientific Rationale |
| Matrix Lots Required | ≥ 6 independent sources[2] | Ensures statistical representation of population variance and endogenous differences. |
| Special Matrices | 1 lipemic, 1 hemolyzed lot | Accounts for severe endogenous interferences common in clinical trial samples. |
| Calculation Metric | IS-Normalized Matrix Factor | Adjusts for absolute signal suppression by utilizing the internal standard's response. |
| Acceptance Threshold | CV ≤ 15%[2] | Guarantees reproducible, trustworthy quantitation across diverse patient samples. |
References
-
Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at:[Link]
-
Veeprho Pharmaceuticals. Vardenafil Impurity 2 | CAS 1417529-69-1. Available at:[Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. Available at:[Link]
-
National Institutes of Health (NIH). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. Available at:[Link]
-
Federal Aviation Administration (FAA). The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens. Available at:[Link]
Sources
Technical Support Center: Optimizing LOD for Vardenafil Impurities
Welcome to the Advanced Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you overcome the fundamental physicochemical barriers preventing sub-ng/mL detection of Vardenafil process and degradation impurities.
Instead of merely listing parameters, this guide deconstructs the causality behind chromatographic behavior and mass spectrometric ionization, ensuring every method you develop is a self-validating system.
Visualizing the Optimization Logic
The following diagram illustrates the critical path for enhancing the Limit of Detection (LOD) by systematically eliminating matrix interference, preventing peak broadening, and maximizing ion yield.
Workflow for enhancing the limit of detection (LOD) of Vardenafil impurities.
Troubleshooting & FAQs: Overcoming Physicochemical Barriers
Q1: Why am I experiencing poor retention and broad peaks for Vardenafil Impurity A (Desethyl Vardenafil), leading to high LODs? A1: Vardenafil and its desethyl derivative (Impurity A) contain highly basic piperazine nitrogens[1]. At highly acidic pH levels (e.g., pH 2.8 with 0.1% formic acid), these nitrogens become fully ionized. This drastically reduces their retention on standard reversed-phase columns, causing them to co-elute near the void volume[2]. Causality & Solution: Shift your aqueous mobile phase to a 10 mM ammonium formate buffer at pH 3.5[2] or a 20 mM ammonium bicarbonate buffer at pH 5.0[3]. This partially suppresses ionization, increasing hydrophobic interaction. Couple this with a polar-embedded C18 stationary phase (e.g., XTerra RP18) to shield residual silanols. This prevents peak tailing and sharpens the peak, directly increasing the signal-to-noise (S/N) ratio and lowering the LOD[2].
Q2: How can I overcome ion suppression in LC-MS/MS to push the LOD of Vardenafil Impurity C (Dimer) down to the sub-ng/mL range? A2: Impurity C is a high-molecular-weight dimer formed when one molecule of piperazine reacts with two molecules of the sulfonyl chloride intermediate[1]. Due to its size and lipophilicity, it often co-elutes with late-eluting matrix components, leading to severe ion suppression in the ESI+ source. Causality & Solution: Implement a Solid-Phase Extraction (SPE) protocol using mixed-mode cation exchange (MCX) cartridges. Since Vardenafil impurities are basic, they will be retained by the cation exchange mechanism while neutral lipids and matrix interferents are washed away. This targeted cleanup enriches the analyte and eliminates competing ions in the MS source, improving the LOD from the 0.25 µg/mL range (typical of UV detection) down to the low ng/mL range[3][4].
Q3: What is the optimal forced degradation protocol to generate and detect oxidative impurities (e.g., Vardenafil N-oxide) reliably? A3: The tertiary amines in the piperazine ring of Vardenafil are highly susceptible to oxidation, forming Vardenafil N-oxide[5]. Causality & Solution: Expose the Vardenafil API to 3% H2O2 at room temperature for up to 4 days[6]. To detect this degradant at trace levels (LOD < 0.02% w/w), utilize UPLC-TOF (Time-of-Flight) for accurate mass measurement or LC-MS/MS with a specific MRM transition[6][7]. Ensure your chromatographic gradient starts with a high aqueous percentage to capture the N-oxide, which is significantly more polar than the parent API and will elute much earlier.
Self-Validating Protocol: High-Sensitivity UHPLC-MS/MS Workflow
To guarantee trustworthiness, every step in this protocol includes a built-in validation checkpoint.
Step 1: Matrix Cleanup via Mixed-Mode SPE
-
Condition the MCX cartridge with 2 mL of methanol, followed by equilibration with 2 mL of 2% formic acid in water.
-
Load the sample. Wash with 2 mL of 2% formic acid, followed by 2 mL of 100% methanol to remove neutral interferents.
-
Elute the basic Vardenafil impurities with 2 mL of 5% NH₄OH in methanol. Self-Validation Checkpoint: Spike a blank matrix with a stable isotope-labeled internal standard (e.g., Vardenafil-d5) prior to extraction. A recovery rate of >85% for the IS validates that the SPE protocol is actively preventing analyte loss while successfully removing matrix suppressors[4].
Step 2: UHPLC Chromatographic Separation
-
Column: Polar-embedded C18 (e.g., 100 × 2.1 mm, 1.8 µm)[3].
-
Mobile Phase A: 10 mM Ammonium formate (pH 3.5)[2].
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min with a gradient starting at 5% B and ramping to 95% B over 10 minutes[3]. Self-Validation Checkpoint: Monitor the resolution (Rs) between Vardenafil and Impurity A. An Rs > 2.0 confirms that the polar-embedded stationary phase is successfully shielding silanol interactions and preventing co-elution[3].
Step 3: MS/MS Source Optimization & MRM Tuning
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C. Self-Validation Checkpoint: Perform a post-column infusion of the analyte while injecting a blank matrix through the UHPLC. A stable baseline without significant dips at the analyte's retention time validates the absolute absence of ion suppression in the source.
Quantitative Data Summary
The following table summarizes the expected LOD improvements when transitioning from standard UPLC-UV to an optimized LC-MS/MS workflow, alongside the primary MRM transitions required for specific impurity targeting.
| Analyte | Impurity Type | UPLC-UV LOD (µg/mL) | LC-MS/MS LOD (ng/mL) | Precursor Ion[M+H]+ (m/z) | Product Ion (m/z) |
| Vardenafil | API | 0.25 | 0.5 | 489.2 | 151.1 |
| Impurity A | Desethyl (Process) | 0.25 | 0.8 | 461.2 | 151.1 |
| Impurity B | Sulfonic Acid (Process) | 0.25 | 1.2 | 406.1 | 299.1 |
| Impurity C | Dimer (Process) | 0.25 | 1.5 | 891.4 | 489.2 |
| N-Oxide | Oxidative Degradant | 0.15 | 0.6 | 505.2 | 151.1 |
Note: UPLC-UV LODs are based on a 2 µL injection volume at 210 nm[3]. LC-MS/MS LODs are optimized using ESI+ MRM transitions[6][7].
References
-
Kakumani, K., et al. "A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography." ResearchGate.[Link]
-
Reddy, V. V., et al. "Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug." Taylor & Francis.[Link]
-
Yarbagi, et al. "Method development of assay and related substances of Vardenafil HCl and degradation of drug substance under acid, base hydrolysis and oxidation conditions." International Journal of Pharmaceutical Sciences and Research (IJPSR).[Link]
-
Sacre, P.-Y., et al. "Development and validation of a UHPLC-UV method for the detection and quantification of erectile dysfunction drugs and some of their analogues found in counterfeit medicines." ORBi.[Link]
-
ResearchGate. "Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection." ResearchGate.[Link]
Sources
Technical Support Center: Elucidating the Degradation Pathway of Vardenafil
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for investigating the degradation pathway of Vardenafil under various stress conditions. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to ensure the integrity and success of your stability-indicating studies.
Section 1: Foundational Concepts in Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). The objective is to identify the likely degradation products that may form under various environmental stresses, thereby establishing the drug's intrinsic stability and developing stability-indicating analytical methods.
FAQ: Why is it crucial to understand the degradation pathway of Vardenafil?
Understanding the degradation pathway of Vardenafil is not merely a regulatory requirement; it is fundamental to ensuring patient safety and drug efficacy. Identifying potential degradants allows for their toxicological assessment and helps in the development of a robust analytical method that can separate and quantify these impurities in the final drug product. This knowledge is also invaluable for optimizing formulation and packaging to enhance stability.
Section 2: Troubleshooting Guide for Vardenafil Degradation Studies
This section addresses common challenges encountered during the forced degradation of Vardenafil under different stress conditions.
Acid Hydrolysis
Question: We are observing incomplete degradation of Vardenafil under acidic conditions (0.1 N HCl at 80°C for 2 hours). How can we achieve the optimal 5-20% degradation as recommended by ICH guidelines?
Answer: Achieving the target degradation range is a common challenge. Here are a few troubleshooting steps:
-
Increase Stress Intensity: If degradation is insufficient, consider incrementally increasing the acid concentration (e.g., to 0.5 N or 1 N HCl) or extending the exposure time. However, be cautious of overly harsh conditions that might lead to secondary degradation, complicating the impurity profile.
-
Elevate Temperature: A modest increase in temperature (e.g., to 90°C) can significantly accelerate the reaction rate. Monitor the reaction closely to avoid excessive degradation.
-
Co-Solvent Addition: Vardenafil has limited aqueous solubility. Adding a small percentage of an organic co-solvent like methanol or acetonitrile can improve its solubility and ensure a more homogenous reaction, leading to more consistent degradation.
Question: Our LC-MS analysis of acid-degraded Vardenafil shows several small, unidentified peaks. How can we confirm if these are true degradants?
Answer: It's essential to differentiate true degradation products from analytical artifacts or impurities in your reagents.
-
Run a Blank: Always run a blank sample (acid solution without the drug) under the same conditions to identify any peaks originating from the stress agent or solvent.
-
Mass Balance: A key aspect of a well-conducted forced degradation study is mass balance. The sum of the assay of the parent drug and the impurities should be close to 100% of the initial assay value. A significant deviation may indicate the formation of non-chromophoric or volatile degradants not detected by your current method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity. This can help determine if a single chromatographic peak consists of more than one component.
Alkaline Hydrolysis
Question: Under basic conditions (0.1 N NaOH), we observe rapid and extensive degradation of Vardenafil, making it difficult to identify the primary degradation products. What is the best approach here?
Answer: Vardenafil is known to be highly labile in alkaline conditions due to the hydrolysis of its piperazine ring. To manage this:
-
Reduce Stress Severity: Use a lower concentration of NaOH (e.g., 0.01 N or 0.05 N) or conduct the experiment at a lower temperature (e.g., room temperature or 40°C).
-
Time-Course Study: Perform a time-course study, taking samples at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr). This will allow you to observe the formation of primary degradants before they are further degraded.
Question: We have identified a major degradation product under alkaline conditions. What is the likely structure, and how can we confirm it?
Answer: The primary degradation product of Vardenafil under alkaline conditions is often reported as the N-de-ethylated piperazine derivative. To confirm its structure, a combination of analytical techniques is recommended:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to propose an elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and analyzing the resulting fragments can provide structural information.
-
Nuclear Magnetic Resonance (NMR): If the degradant can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can provide unambiguous structural elucidation.
Oxidative Degradation
Question: We are using 3% H₂O₂ for oxidative stress and see minimal degradation. Should we increase the concentration?
Answer: While increasing the H₂O₂ concentration (e.g., to 10% or 30%) is an option, it's important to consider that Vardenafil is relatively stable to oxidation. The primary site of oxidative attack is often the nitrogen atoms, leading to the formation of N-oxides. To promote degradation:
-
Increase Temperature: Heating the reaction mixture (e.g., to 60°C) can enhance the rate of oxidation.
-
Extend Exposure Time: Longer exposure times may be necessary to achieve the desired level of degradation.
Question: How can we be sure that the observed degradation is due to oxidation and not another stress factor?
Answer: This is a crucial aspect of experimental design.
-
Control Samples: Always include a control sample of Vardenafil in the same solvent system but without the oxidizing agent. This will help you differentiate between oxidative and, for example, hydrolytic degradation.
-
Mechanism-Specific Degradation: The formation of N-oxides is a strong indicator of oxidative degradation. These can be readily identified by their characteristic mass shift (+16 amu) in mass spectrometry.
Section 3: Experimental Protocols and Data Presentation
Protocol: Forced Degradation of Vardenafil
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Vardenafil in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with an equivalent amount of 1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N HCl and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Heat at 60°C for 4 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours. Dissolve in the mobile phase to a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period. Dissolve to 0.1 mg/mL.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Summary: Vardenafil Degradation Products
| Stress Condition | Degradation Product(s) | Proposed Structure |
| Acid Hydrolysis | DP-1 | N-de-ethylated piperazine |
| Alkaline Hydrolysis | DP-2 | Piperazine ring-opened product |
| Oxidative (H₂O₂) | DP-3 | N-oxide of the piperazine ring |
| Thermal | DP-4 | Minor degradation observed |
| Photolytic | DP-5 | Photodegradation products |
Visualization of Workflows
Caption: Experimental workflow for forced degradation of Vardenafil.
Caption: Simplified degradation pathways of Vardenafil.
Section 4: References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH; 2003. [Link]
-
Shaikh, S., et al. "Forced degradation of vardenafil: isolation, identification and characterization of its degradation products." Journal of Pharmaceutical and Biomedical Analysis 66 (2012): 272-278. [Link]
-
Bakeer, R. A., et al. "Stability-indicating HPLC-DAD method for the determination of vardenafil hydrochloride in the presence of its degradation products." Journal of the Chilean Chemical Society 61.1 (2016): 2801-2806. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]
I. Mechanistic Overview: The Causality of On-Column Degradation
Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most insidious challenges in pharmaceutical analysis: the on-column degradation of Vardenafil and its related impurities.
When developing stability-indicating methods for phosphodiesterase type 5 (PDE5) inhibitors like Vardenafil, analysts frequently mistake artifactual degradation occurring inside the HPLC system for actual sample instability. This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your analytical data is unimpeachable.
Vardenafil contains a highly reactive piperazine moiety and a sulfonamide linkage. During reversed-phase liquid chromatography (RP-LC), these functional groups are subjected to high pressures, localized frictional heating, and interactions with the stationary phase.
On-column degradation of Vardenafil typically manifests through two primary pathways[1][2]:
-
Metal-Catalyzed Oxidation: Trace heavy metals (Fe, Cu) present in lower-quality silica substrates or stainless-steel frits catalyze the oxidation of the piperazine nitrogen, forming the Vardenafil N-oxide impurity[3][4].
-
Silanol-Driven Hydrolysis/Adsorption: Unendcapped, acidic silanols on the silica surface can act as localized acid catalysts. When combined with high column temperatures (>40°C), this can induce hydrolytic cleavage or irreversible adsorption of basic process impurities (e.g., Impurity A, B, C, D)[1][3].
Mechanistic pathways of Vardenafil degradation during chromatographic separation.
II. Diagnostic Workflow: Is it the Sample or the Column?
Before altering your method, you must prove whether the degradation is occurring in the sample vial or on the column. On-column degradation is kinetically driven by residence time.
Diagnostic logic tree for isolating the source of Vardenafil impurity generation.
III. Troubleshooting Guides & FAQs
Q1: I am detecting high levels of Vardenafil N-oxide in my standard preparations, but only when using certain column brands. Why? The Science: Vardenafil N-oxide is a known oxidative degradation product[2][4]. If its peak area increases depending on the column, the stationary phase is acting as a catalyst. Older generation silica columns or those with high trace metal content (Type A silica) facilitate electron transfer, oxidizing the piperazine ring. The Fix: Switch to a high-purity, base-deactivated Type B silica column (e.g., Zorbax Extended C18 or HSS C18 SB)[1][5]. If the issue persists, add 0.1 mM EDTA to your aqueous mobile phase to chelate free metal ions[3].
Q2: My process impurities (Imp A, B, C, D) are showing severe peak tailing and low recovery, failing the mass balance criteria.
The Science: Vardenafil impurities contain basic secondary and tertiary amines. At neutral pH, these amines are protonated and interact strongly with ionized silanols (
Q3: How can I prevent particulate-induced column degradation without altering my retention times? The Science: Frit blockage causes localized high-pressure zones, which generate frictional heat inside the column bed. This thermal micro-environment accelerates Vardenafil degradation[3][7]. The Fix: Implement low-volume guard columns or inline filters (0.2 µm porosity). Ensure the guard column chemistry perfectly matches the analytical column to prevent selectivity shifts[8][9].
IV. Self-Validating Experimental Protocols
To ensure trustworthiness, your analytical methods must be self-validating. The following protocols include built-in system suitability criteria that will automatically flag if the method is failing.
Protocol 1: Metal-Free System Passivation & Mobile Phase Setup
Purpose: To eliminate metal-catalyzed oxidation of Vardenafil to its N-oxide.
-
System Flush: Remove the analytical column. Flush the entire HPLC fluidic path with 30% Phosphoric Acid in water for 30 minutes at 1.0 mL/min to passivate stainless steel lines.
-
Neutralization: Flush with LC-MS grade water until the effluent pH returns to neutral (approx. 20 minutes).
-
Mobile Phase Preparation: Prepare 20 mM Ammonium Bicarbonate. Adjust to exactly pH 5.0 using orthophosphoric acid[1]. Filter through a 0.22 µm nylon membrane[3].
-
Column Installation: Install a sterically protected C18 column (e.g., 100 × 2.1 mm, 1.8 µm)[1].
-
Self-Validation Step: Inject a blank diluent containing 3%
. If a baseline disturbance occurs at the N-oxide retention time, the system is not fully passivated. Do not proceed until the blank is clean.
Protocol 2: Stability-Indicating Mass Balance Validation
Purpose: To prove the method can accurately quantify degradation without inducing it.
-
Sample Stressing: Subject Vardenafil API (500 µg/mL) to 3%
(oxidation), 0.1N HCl (acid hydrolysis), and 60°C heat for 48 hours[1][6]. -
Neutralization: Carefully neutralize the acid/base stressed samples to the mobile phase pH (pH 5.0) prior to injection to prevent pH-shock on the column head[9].
-
Chromatographic Run: Inject 2 µL of the stressed samples using a gradient elution of the pH 5.0 buffer and Acetonitrile[1].
-
Self-Validation Step (Mass Balance): Calculate the Mass Balance = % Assay of Active + Sum of % Impurities.
V. Quantitative Data Summaries
Table 1: Optimized Chromatographic Parameters for Vardenafil Impurities Data synthesized from validated stability-indicating methods[1][6][11].
| Parameter | Optimized Condition | Mechanistic Rationale |
| Stationary Phase | Zorbax Extended C18 / HSS C18 SB | High coverage/end-capping prevents silanol-driven hydrolysis. |
| Mobile Phase A | 20 mM Ammonium Bicarbonate (pH 5.0) | Masks active silanols; maintains basic impurities in a stable ionization state. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Low viscosity reduces frictional heating; high purity prevents trace metal introduction. |
| Column Temp. | 25°C - 30°C | Prevents thermal degradation of the sulfonamide linkage. |
| Resolution ( | > 2.0 for all impurities | Ensures accurate integration even if slight peak broadening occurs over column life. |
Table 2: Expected Forced Degradation Profiles & Mass Balance Reference benchmarks for Protocol 2[1][6][10].
| Stress Condition | Primary Degradant Formed | Expected API Degradation | Expected Mass Balance |
| Oxidation (3% | Vardenafil N-oxide | High (~15-20%) | 99.5% - 99.9% |
| Acid (0.1N HCl) | Cleavage products | Slight (~2-5%) | > 99.0% |
| Base (0.1N NaOH) | Cleavage products | Moderate (~5-10%) | > 98.5% |
| Thermal (60°C) | None (Highly stable) | < 1.0% | ~ 100.0% |
VI. References
-
Kakumani, K., Chimalakonda, K., Yarram, et al. "A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography." Scientific Research Publishing (SCIRP). Available at:[Link]
-
Kakumani, K., et al. "(PDF) A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography." ResearchGate. Available at:[Link]
-
Cytiva. "HPLC column protection." Cytiva Life Sciences. Available at:[Link]
-
Hakon Art. "A validated stability indicating LC method for vardenafil hydrochloride trihydrate and its related impurities." Hakon-Art. Available at:[Link]
-
Yarbagi, et al. "Method Development of Assay and Related Substances of Vardenafil HCl and Degradation." International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at:[Link]
-
Phenomenex. "HPLC Column Maintenance & Care Best Practices." Phenomenex. Available at:[Link]
-
ResearchGate. "Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates." ResearchGate. Available at:[Link]
-
Hawach Scientific. "Precautions for Use and Maintenance of HPLC Columns." Hawach. Available at:[Link]
-
ResearchGate. "Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C18 and Monolithic Silica Columns." ResearchGate. Available at:[Link]
Sources
- 1. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 2. hakon-art.com [hakon-art.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Column Maintenance & Care Best Practices | Phenomenex [phenomenex.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. hawach.com [hawach.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
Managing retention time drift in Vardenafil impurity analysis
Welcome to the dedicated support center for managing analytical challenges in the impurity profiling of Vardenafil. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) for this purpose. Here, we will delve into one of the most common and frustrating issues encountered in isocratic and gradient HPLC analysis: retention time (RT) drift .
Our approach is rooted in first principles, moving from foundational questions to deep, systematic troubleshooting. We aim to not only provide solutions but also to explain the underlying physicochemical principles, empowering you to diagnose and resolve issues with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding retention time drift in the context of Vardenafil analysis.
Q1: My Vardenafil and impurity peak retention times are all gradually decreasing/increasing during a long analytical run. What is the most likely cause?
A gradual, unidirectional drift in retention times for all peaks, including the solvent front (t₀), often points to a systemic issue affecting the entire chromatographic system.[1] The most common culprits are changes in the mobile phase flow rate or composition.[2][3] If all peaks shift proportionally, the issue is likely related to the flow rate, possibly due to a small, difficult-to-see leak in the system or worn pump seals.[1][2] If the shifts are not perfectly proportional, the problem is more likely a change in the mobile phase composition, such as the evaporation of a volatile organic component from the solvent reservoir.[1][4]
Q2: Only the retention times of my polar impurities are drifting, while the main Vardenafil peak is relatively stable. What should I investigate first?
Selective peak drifting suggests a change in the chemical interactions within the column, rather than a system-wide flow rate problem. The first area to investigate is the mobile phase pH, especially if you are using a buffered aqueous phase. Vardenafil and its impurities are ionizable compounds, and even minor shifts in mobile phase pH can alter their ionization state, significantly impacting their retention, particularly for more polar, ionizable impurities.[5][6][7] Another possibility is the slow accumulation of contaminants on the column's stationary phase, which can create active sites that interact differently with specific analytes.[3]
Q3: Can ambient laboratory temperature really affect my retention times?
Absolutely. Even a change of 1°C can alter retention times by 1-2%.[2] This effect is more pronounced for late-eluting peaks. In laboratories without strict temperature control, the daily fluctuation in room temperature can cause a slow, corresponding drift in retention times, especially in isocratic methods.[2] For robust and reproducible results, the use of a thermostatically controlled column compartment is essential.
Q4: How often should I perform system suitability tests to monitor for retention time drift?
System suitability tests (SSTs) should be performed at the beginning of every analytical sequence. For longer sequences, it is best practice to inject SST solutions periodically (e.g., every 10-20 sample injections) to proactively monitor the health of the system. This allows you to track key performance indicators like retention time, peak asymmetry (tailing factor), and resolution. The USP monograph for Vardenafil Hydrochloride, for instance, specifies resolution and tailing factor requirements that must be met.[8][9] A failing SST is a clear indicator that the system requires investigation before proceeding with further sample analysis.
Part 2: Systematic Troubleshooting Guide
When facing retention time drift, a systematic approach is crucial. This guide is structured to help you logically diagnose the root cause, from the simplest checks to more complex instrumental diagnostics.
Workflow: Diagnosing Retention Time Drift
This diagram outlines the logical flow for troubleshooting RT drift, starting from the initial observation and branching into specific instrumental, mobile phase, and column-related checks.
Caption: A logical workflow for troubleshooting retention time drift.
Section A: Systemic & Flow Path Issues (All Peaks Drifting)
Q1: My retention times are increasing. I don't see any drips. Could there still be a leak?
Answer: Yes. A very common cause of increasing retention times is a small, difficult-to-see leak somewhere between the pump and the injector.[1] This leak reduces the actual flow rate delivered to the column, causing all compounds to take longer to elute.
-
Why it happens: Even a minuscule leak that evaporates before it can form a visible drip can cause a significant drop in the effective flow rate.[2] If you are using buffered mobile phases, you might see faint white salt deposits around fittings, which is a tell-tale sign of a slow leak.[2]
-
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect all high-pressure fittings from the pump heads, through the purge valve, pressure transducer, and injector, all the way to the column inlet. Use a dental mirror and a flashlight to check hard-to-see areas.
-
Pressure Test: Most modern HPLC systems have a built-in pressure test function. Run this diagnostic to see if the system can hold a high pressure without a significant drop.
-
Systematic Tightening: If a leak is suspected, systematically check and tighten fittings. Be careful not to over-tighten, which can damage the fittings. A general rule is to tighten a finger-tight fitting by an additional quarter-turn with a wrench.
-
Q2: I've ruled out leaks, but the drift continues. How can I verify my pump's performance?
Answer: Inconsistent flow delivery from the pump is a direct cause of RT drift.[10] This can stem from worn pump seals, faulty check valves, or air bubbles in the pump head.[11]
-
Why it happens:
-
Worn Seals: Piston seals wear over time, leading to reduced pumping efficiency and potentially introducing small leaks back into the solvent path.[11]
-
Check Valves: Check valves are critical for ensuring unidirectional flow. If they become dirty or worn, they can fail to seal properly, causing pressure fluctuations and an erratic flow rate.[10]
-
Air Bubbles: Air is compressible, whereas liquids are not. Bubbles in the pump head will compress during the piston's forward stroke, leading to an inaccurate and fluctuating volume of mobile phase being delivered.[11][12]
-
-
Troubleshooting Protocol:
-
Degas and Purge: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[12] Purge the pump at a high flow rate (e.g., 5 mL/min) for several minutes to dislodge any trapped air bubbles.[13]
-
Flow Rate Verification: Disconnect the column and use a calibrated flow meter or a 10 mL graduated cylinder and a stopwatch to measure the volume delivered over a set time. Compare this to the pump's set point.[1]
-
Check Valve Cleaning/Replacement: If the pressure is fluctuating rhythmically, the check valves are a likely culprit.[10] They can often be cleaned by sonicating in methanol or isopropanol. If cleaning doesn't resolve the issue, they should be replaced.
-
Seal Replacement: If you observe fluid leaking from behind the pump head, the piston seals are worn and must be replaced as part of routine maintenance.[11]
-
Q3: My analysis is isocratic, but retention times are decreasing throughout the day. What could be changing in my mobile phase?
Answer: For pre-mixed isocratic mobile phases, the most probable cause is the evaporation of the more volatile organic solvent (e.g., acetonitrile or methanol) from the reservoir.[1][4]
-
Why it happens: As the organic component evaporates, the mobile phase becomes progressively more aqueous (stronger elution strength in reversed-phase), causing compounds to elute earlier.[4] This effect is exacerbated if the solvent bottle is not properly covered or if the laboratory has high airflow. A similar effect can occur with volatile mobile phase additives like trifluoroacetic acid (TFA) or formic acid, which can alter the mobile phase pH over time.[1]
-
Best Practices:
-
Cover Reservoirs: Always keep mobile phase reservoirs covered with a proper cap, not just Parafilm®. Use caps with small holes for the solvent lines.
-
Fresh Batches: For long analytical runs, prepare fresh batches of mobile phase to minimize the impact of evaporation. Avoid topping off old mobile phase with new.
-
Use Online Mixing: If available, use a quaternary or binary pump to mix solvents online (dynamic mixing). This ensures a consistent mobile phase composition is delivered to the column at all times.[1]
-
| Parameter | Potential Issue | Impact on Retention Time (Reversed-Phase) |
| Flow Rate | System Leak, Worn Pump Seals | Increase (Lower effective flow rate) |
| Mobile Phase | Evaporation of Organic Solvent | Decrease (Mobile phase becomes stronger) |
| Temperature | Increase in Lab Temperature | Decrease (Reduced viscosity, faster kinetics) |
Table 1: Summary of common systemic issues and their impact on retention time in reversed-phase HPLC.
Section B: Column & Chemical Environment Issues (Selective or Erratic Drift)
Q4: I've just installed a new column, and the retention times won't stabilize. Why?
Answer: A new column, or one that has been stored in a different solvent, requires thorough equilibration with the mobile phase before it will provide stable retention times.[14]
-
Why it happens: The stationary phase surface needs to achieve a state of equilibrium with the mobile phase. This involves the proper arrangement of solvent molecules on the bonded phase and, if additives like ion-pairing reagents are used, their adsorption onto the surface. Inadequate equilibration is a very common cause of RT drift at the start of an analysis.[3]
-
Protocol for Column Equilibration:
-
Check Miscibility: Always ensure the storage solvent is miscible with your mobile phase. If not, flush with an intermediate solvent (like isopropanol) first.[15]
-
Flush with Mobile Phase: Equilibrate the column with at least 10-20 column volumes of the mobile phase. For a standard 4.6 x 150 mm column, this is approximately 25-50 mL.[3]
-
Extended Equilibration for Additives: If your mobile phase contains additives like ion-pair reagents or uses buffers, a much longer equilibration time may be needed to achieve a stable baseline and consistent retention.[3]
-
Monitor the Baseline: Do not begin injections until the detector baseline is flat and stable, which indicates that the column is equilibrated.[14]
-
Q5: My lab's temperature is stable, but I still suspect thermal issues. What else could be at play?
Answer: Even with a good HVAC system, the frictional heat generated by the flow of mobile phase through the packed column bed can create temperature gradients if a column oven is not used.
-
Why it happens: The pressure required to push the mobile phase through the column generates heat. Without a column oven to create a stable thermal environment, this heat can dissipate unevenly, affecting retention. For robust and transferable methods, a column oven is non-negotiable. The USP monograph for Vardenafil specifies a column temperature of 45 °C.[8][9]
-
Best Practice:
-
Always use a high-quality, thermostatically controlled column compartment.
-
Allow the column sufficient time to reach thermal equilibrium within the compartment before starting the analysis (typically 15-30 minutes).
-
Q6: Why is mobile phase pH so critical for Vardenafil analysis, and how can I ensure it remains stable?
Answer: Vardenafil is a basic compound. Its state of ionization, and therefore its hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[5][16]
-
Why it happens: At a pH well below its pKa, Vardenafil will be protonated (ionized) and more polar, leading to shorter retention times. As the pH increases towards its pKa, it becomes less ionized and more retained.[5][7] If the mobile phase pH is not properly buffered or drifts over time (e.g., by absorbing atmospheric CO₂), you will see significant retention time drift, especially for the parent compound and any basic impurities.[4]
-
Protocol for pH Control:
-
Select an Appropriate Buffer: Choose a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.[17] The USP method for Vardenafil uses a phosphate buffer.[8][9]
-
Accurate pH Measurement: Use a calibrated pH meter to accurately measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.
-
Fresh Preparation: Prepare buffered mobile phases fresh daily. Absorption of CO₂ can lower the pH of basic solutions over time.[4]
-
Q7: My retention times are decreasing, and my peak shapes are getting worse. Is my column dying?
Answer: This combination of symptoms—decreasing retention, peak broadening, or splitting—often indicates column contamination or degradation.[3]
-
Why it happens:
-
Contamination: Strongly retained compounds from previous sample injections can accumulate at the head of the column.[3] This build-up can alter the stationary phase chemistry, leading to loss of retention and poor peak shape.
-
Degradation: Operating a silica-based column at an extreme pH (e.g., > 8) can dissolve the silica backbone, causing a catastrophic loss of performance.[16]
-
-
Workflow for Column Restoration:
Caption: A step-by-step workflow for cleaning a contaminated HPLC column.
-
Generic Reversed-Phase (C18) Column Cleaning Protocol: Note: Always consult the manufacturer's specific guidelines first. Disconnect the column from the detector before flushing.
| Step | Solvent | Purpose |
| 1 | Mobile Phase (without buffer) | Remove buffer salts to prevent precipitation.[18] |
| 2 | 95:5 Water/Acetonitrile | Flush polar contaminants. |
| 3 | Acetonitrile or Methanol | Flush medium-polarity contaminants. |
| 4 | Isopropanol | Flush non-polar contaminants. |
| 5 | Hexane (optional, for highly non-polar contaminants) | Flush strongly bound non-polar contaminants. |
| 6 | Isopropanol | Intermediate flush to ensure miscibility. |
| 7 | Acetonitrile or Methanol | Return to reversed-phase conditions. |
| 8 | Mobile Phase (without buffer) | Prepare for final equilibration. |
| 9 | Mobile Phase (with buffer) | Re-equilibrate the column for analysis. |
Table 2: A general-purpose flushing sequence for regenerating a contaminated reversed-phase HPLC column. Flush with at least 20 column volumes for each step.
References
- Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
- G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.
- Hawach. (2025, September 4).
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Veeprho. (2025, February 1).
- The Importance of Mobile Phase pH in Chromatographic Separ
- Moravek. (2024, December 3).
- HPLC Retention Time Drift Causes. (n.d.). Scribd.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (n.d.).
- LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
- Chrom Tech, Inc. (2025, October 14). HPLC Pump Care and Troubleshooting.
- Agilent. (n.d.).
- Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
- Singh, S., et al. (2021, June 19). A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach.
- HPLC Column Care, Troubleshooting, Restoration, and Storage. (n.d.). Knowledge Center.
- MOYO Scientific. (2021, September 4).
- SIELC Technologies. (2018, February 16). Separation of Vardenafil on Newcrom R1 HPLC column.
- Column Care, Cleaning and Storage. (n.d.). HPLC.
- A validated stability-indicating LC method for vardenafil hydrochloride trihydrate and its related impurities. (2009). Trade Science Inc.
- Millennial Scientific. (2025, April 3).
- ResearchGate. (2023, May 20).
- Phenomenex. (2022, May 20). Vardenafil Assay with Gemini C18 Columns.
- Yarbagi, et al. (2017). International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119.
- IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. (2017, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Waters Knowledge Base. (n.d.).
- USP-NF Vardenafil Orally Disintegr
- Vardenafil Hydrochloride. (2025, February 17). USP 2025.
- Kakumani, K. K., et al. (n.d.). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography.
- Sigma-Aldrich. (n.d.). Vardenafil hydrochloride USP Reference Standard.
- Vardenafil Hydrochloride - Definition, Identification, Assay. (2025, February 12). USP 2025.
- MDPI. (2021, May 11).
- Development and validation of a UHPLC-UV method for the detection and quantification of erectile dysfunction drugs and some of their analogues found in counterfeit medicines. (n.d.). ORBi.
- PMC. (n.d.).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. welch-us.com [welch-us.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. Vardenafil Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. chromtech.com [chromtech.com]
- 13. support.waters.com [support.waters.com]
- 14. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. hplc.eu [hplc.eu]
- 16. moravek.com [moravek.com]
- 17. agilent.com [agilent.com]
- 18. millennialscientific.com [millennialscientific.com]
Best practices for sample preparation for Vardenafil impurity profiling
Technical Support Center: Vardenafil Impurity Profiling & Sample Preparation
Welcome to the Technical Support Center for Vardenafil analytical workflows. Vardenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor. Because impurity profiling requires the detection of trace-level related substances, degradation products, and metabolites against a complex background, sample preparation is the most critical variable in your analytical method.
This guide provides field-proven, self-validating methodologies and troubleshooting protocols designed to ensure high recovery, prevent artifactual degradation, and eliminate matrix interference across both pharmaceutical and biological matrices.
Architectural Overview of Vardenafil Sample Preparation
The following diagram maps the decision tree and extraction workflows based on your starting matrix.
Caption: Workflow for Vardenafil extraction across pharmaceutical and biological matrices.
Knowledge Base: Validated Step-by-Step Methodologies
Every protocol below is designed as a self-validating system —meaning the procedure inherently controls for its own potential failures through the strategic use of internal standards, mass balance checks, and specific chemical environments.
Protocol A: Stability-Indicating Extraction for Bulk API and Tablets
Target: UHPLC-UV Impurity Profiling (Imp-A, B, C, D)
-
Weighing & Transfer: Accurately weigh crushed tablet powder equivalent to the target Vardenafil concentration (e.g., 500 µg/mL) into a volumetric flask[1].
-
Solvent Addition: Add a diluent composed primarily of Acetonitrile (ACN) and aqueous buffer.
-
Causality: Vardenafil and its four primary impurities are highly stable in Acetonitrile for at least 48 hours at room temperature[1]. Using an ACN-rich diluent prevents artifactual degradation while samples wait in the autosampler queue.
-
-
Extraction: Sonicate for 15 minutes.
-
Self-Validation: Always run a spiked placebo blank alongside your samples to confirm that tablet excipients are not trapping the API during sonication.
-
-
Filtration: Pass the extract through a 0.45 µm PTFE syringe filter, discarding the first 2 mL.
-
Causality: Vardenafil is a basic compound. PTFE membranes minimize non-specific binding, ensuring consistent recoveries of 98.8% to 101.5%[1].
-
Protocol B: Forced Degradation Sample Preparation (Oxidation Focus)
Target: N-Oxide Impurity Identification
-
Stress Induction: Treat the Vardenafil solution with 3% H₂O₂ at room temperature for up to 48 hours[1][2].
-
Causality: Peroxide hydrolysis specifically attacks the piperazine ring of Vardenafil, yielding a distinct N-oxide impurity (typically eluting at RRT 0.38 or 0.76)[2].
-
-
Quenching: Immediately neutralize the oxidative agent (e.g., using sodium bisulfite) before final dilution. Failure to quench will degrade the N-oxide impurity before it reaches the detector.
-
Mass Balance Verification (Self-Validation): Assay the stressed samples against a qualified reference standard using a Photo Diode Array (PDA) or UPLC-TOF[1][2]. A successful preparation will yield a mass balance close to 99.9%, proving no degradation products were lost during prep[1].
Protocol C: Biological Matrix Extraction (Plasma/Urine) for LC-MS/MS
Target: Toxicological and Pharmacokinetic Profiling
-
Internal Standard Addition: Add 50–100 µL of Internal Standard (Sildenafil) to the biological sample[3][4].
-
Self-Validation: Sildenafil shares structural and ionization similarities with Vardenafil, perfectly controlling for extraction losses and matrix-induced ion suppression[3].
-
-
pH Adjustment: Add 0.25N NaOH to adjust the sample to pH 7.5[3][4].
-
Causality: Vardenafil is a weak base. A neutral to slightly alkaline pH ensures the molecule remains un-ionized, maximizing its partitioning into the organic phase.
-
-
Liquid-Liquid Extraction (LLE): Add 2 mL of extraction solvent—either 1,2-dichloroethane[3] or a Diethyl ether/Dichloromethane mixture (70/30 v/v)[4]. Vortex for 1–2 minutes, then centrifuge.
-
Reconstitution: Transfer the organic layer, evaporate under a gentle stream of nitrogen, and reconstitute in the mobile phase (e.g., 0.1% formic acid in ACN/Water)[3][5].
Troubleshooting Guide & FAQs
Q1: We are observing inconsistent recovery of the N-oxide degradation product during peroxide stress testing. How can we stabilize it? A: The N-oxide impurity is highly susceptible to secondary degradation if the 3% H₂O₂ reaction is allowed to continue in the autosampler vial[2]. To fix this, implement a chemical quenching step immediately after the designated stress period. Furthermore, ensure your final diluent contains sufficient Acetonitrile, as Vardenafil and its related substances are proven to remain stable in ACN for up to 48 hours[1].
Q2: During LC-MS/MS analysis of plasma samples, we experience severe ion suppression and baseline noise. What sample prep modifications are recommended? A: Simple protein precipitation (PPT) using ice-cold Acetonitrile[5] is fast but often leaves residual phospholipids that co-elute and suppress the ionization of Vardenafil (m/z 489 → 151)[4][5]. Switch to Liquid-Liquid Extraction (LLE) using a 70/30 v/v mixture of Diethyl ether and Dichloromethane[4], or employ Solid-Phase Extraction (SPE) using Oasis HLB cartridges[3]. Both methods selectively isolate the un-ionized Vardenafil at pH 7.5 while leaving phospholipids behind.
Q3: Our tablet formulation extracts show baseline drift and split peaks in UHPLC-UV (210 nm). Is this a sample prep issue? A: Yes, this is typically caused by a diluent-mobile phase mismatch (viscous fingering). If your sample is extracted in 100% Acetonitrile but injected into a highly aqueous initial mobile phase (e.g., 20 mM Ammonium bicarbonate buffer, pH 5.0)[1], the sample plug will not focus properly at the head of the C18 column. Fix: Dilute your final sample extract with the aqueous buffer to match the initial gradient conditions before injection.
Q4: How do I ensure my extraction method is not causing artifactual degradation of Vardenafil under basic or acidic conditions? A: Vardenafil is remarkably stable under mild acidic (0.5% HCl or 1N HCl) and basic (0.5% NaOH or 1N NaOH) conditions at room temperature for up to 12 days[1][2]. However, applying heat (e.g., 60°C reflux) during extraction in 1N NaOH or 1N HCl will induce minor degradation[1]. Always perform your extractions at room temperature or use sonication with a cooling bath to prevent thermal degradation.
Quantitative Data Summary
The following table summarizes the expected performance metrics when utilizing the validated sample preparation techniques described above.
| Matrix | Extraction Methodology | Analytical Platform | Target Recovery (%) | LOD / LOQ | Stability Profile | Ref. |
| Bulk API / Tablets | Dilution (Acetonitrile/Buffer) | UPLC-UV (210 nm) | 98.8% - 101.5% | 0.25 µg/mL (LOD) | 48 h in ACN | [1] |
| Rat Urine | LLE (1,2-dichloroethane, pH 7.5) | HPLC-MS | 95.0% - 99.0% | 5 ng/mL / 7 ng/mL | 24 h at RT | [3] |
| Human Plasma | LLE (Diethyl ether/DCM 70:30) | LC-MS/MS | ~95.1% | 0.05 ng/mL (LOQ) | Stable | [4] |
| Rabbit Plasma | Protein Precipitation (Ice-cold ACN) | LC-MS/MS | 88.7% - 108.4% | 0.2 ng/mL (LOD) | 8 h at 25°C | [5] |
References
-
[1] A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. SCIRP. 1
-
[3] Validation of an HPLC-MS method for the determinatin of vardenafil in rat urine. Journal of Applied Pharmaceutical Science. 3
-
[5] Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. NIH/PMC. 5
-
[2] Method development of assay and related substances of Vardenafil HCl and degradation of drug substance under acid, base hydrolysis and oxidation conditions. International Journal of Pharmaceutical Sciences and Research. 2
-
[4] Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. Saudi Journals. 4
Sources
- 1. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 2. ijpsr.com [ijpsr.com]
- 3. japsonline.com [japsonline.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vardenafil Impurity 2 and Vardenafil Impurity B: A Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous identification and control of impurities are paramount to ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction, is synthesized through a multi-step process where various related substances can emerge.[1] This guide provides an in-depth comparative analysis of two notable impurities: Vardenafil Impurity 2 and Vardenafil Impurity B. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to understand, differentiate, and control these critical compounds.
Section 1: Profile of Vardenafil Impurity 2
Vardenafil Impurity 2 is a process-related impurity that presents a unique structural modification compared to the parent Vardenafil molecule. Its characterization is essential for a comprehensive impurity profile.
Chemical Identity
A clear understanding of the molecular structure is the foundation of any impurity analysis.
| Attribute | Vardenafil Impurity 2 |
| CAS Number | 1417529-69-1[2] |
| IUPAC Name | Ethyl 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-4-oxo-3,4-dihydroimidazo[5,1-f][3][4][]triazine-7-carboxylate[6] |
| Molecular Formula | C23H30N6O6S[2] |
| Molecular Weight | 518.6 g/mol [2] |
| Synonyms | Imidazo[5,1-f][3][4][]triazine-7-carboxylic acid, 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-1,4-dihydro-5-methyl-4-oxo-, ethyl ester[6] |
Origin and Formation Pathway
Vardenafil Impurity 2 is understood to be a process-related impurity, likely originating from a variation in the starting materials or an alternative reaction pathway during the synthesis of the imidazotriazinone core of Vardenafil. The key structural feature is the presence of an ethyl carboxylate group at the 7-position of the heterocyclic ring, in place of the propyl group found in Vardenafil. This suggests the use of a different starting keto-acid or a related derivative in the condensation step that forms the core structure.[7]
Caption: Probable origin of Vardenafil Impurity 2 from an alternative synthesis pathway.
Section 2: Profile of Vardenafil Impurity B
Designated as a pharmacopeial impurity, Vardenafil Impurity B represents a significant structural deviation from the parent drug, primarily through the loss of a key functional group.
Chemical Identity
This impurity is well-documented in pharmacopeias, highlighting its regulatory importance.
| Attribute | Vardenafil Impurity B |
| CAS Number | 437717-43-6[8][9] |
| IUPAC Name | 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][4][]triazin-2-yl)benzenesulfonic acid[9][10] |
| Molecular Formula | C17H20N4O5S[8][9] |
| Molecular Weight | 392.43 g/mol [8][9] |
| Synonyms | Vardenafil EP Impurity B, Vardenafil Acid, Vardenafil Desethylpiperazinyl Sulfonic Acid, Vardenafil Sulfonic Acid Impurity[4][10][11][12] |
Origin and Formation Pathway
Vardenafil Impurity B is primarily formed through the hydrolysis of the sulfonamide bond in the Vardenafil molecule. This cleavage results in the loss of the N-ethylpiperazine moiety and the formation of a sulfonic acid group. This process can occur under acidic or basic conditions during synthesis, work-up, or even as a degradation product during storage if the drug substance or product is exposed to harsh conditions.[13][14] Its synonym, "Vardenafil Desethylpiperazinyl Sulfonic Acid," directly describes this structural transformation.[10]
Caption: Formation of Vardenafil Impurity B via hydrolysis of the sulfonamide bond.
Section 3: Comparative Analysis
A direct comparison reveals fundamental differences in the chemical nature and analytical behavior of these two impurities.
Head-to-Head Comparison
| Feature | Vardenafil Impurity 2 | Vardenafil Impurity B | Analysis |
| Origin | Process-Related | Process-Related & Degradation Product | Impurity B has a dual origin, making its control critical during both synthesis and shelf-life. |
| Core Structural Change | C7-propyl group replaced by an ethyl carboxylate group. | N-ethylpiperazine group cleaved, forming a sulfonic acid. | The changes significantly alter the molecule's electronic and steric properties. |
| Key Functional Group | Ester (-COOEt) | Sulfonic Acid (-SO3H) | This is the most critical difference, dictating the physicochemical properties. |
| Physicochemical Properties | Moderately polar, neutral/weakly basic. | Highly polar, strongly acidic. | Impurity B's acidity and high polarity will cause it to elute much earlier in standard reversed-phase HPLC conditions. |
| Molecular Weight | 518.6 g/mol | 392.43 g/mol | A significant mass difference, easily distinguishable by mass spectrometry. |
| Pharmacopeial Status | Not explicitly listed as a named impurity in major pharmacopeias. | Listed as Vardenafil EP Impurity B in the European Pharmacopoeia.[4][9] | Impurity B is under stricter regulatory scrutiny as a named pharmacopeial impurity. |
Implications for Analytical Method Development
The stark contrast in polarity between Impurity 2 and Impurity B is the central challenge for analytical chemists. A single chromatographic method intended to separate Vardenafil from its full range of impurities must have the resolving power to handle both early-eluting polar compounds and later-eluting non-polar ones.
-
Vardenafil Impurity B (High Polarity): Tends to elute very early on reversed-phase columns (e.g., C18), often near the solvent front. Method development must ensure retention and separation from other polar starting materials or degradants. The use of buffers with a lower pH (e.g., pH 2.5-3.0) is crucial to suppress the ionization of the sulfonic acid group and improve retention and peak shape.
-
Vardenafil Impurity 2 (Moderate Polarity): Its polarity is closer to that of the Vardenafil API. Elution will occur later in the chromatogram. The key is to achieve baseline separation from the main Vardenafil peak and other structurally similar impurities.
A gradient elution method is therefore mandatory for a comprehensive impurity profile analysis.[13][14]
Section 4: Experimental Protocols
The following protocols provide a robust framework for the analysis and identification of Vardenafil impurities.
Protocol: HPLC-UV Method for Impurity Quantification
This method is designed for the simultaneous detection and quantification of Vardenafil and its related substances.
-
Chromatographic System:
-
Mobile Phase:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0 | 20
-
25 | 60
-
30 | 75
-
35 | 75
-
36 | 20
-
40 | 20
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.[17]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Test Solution: Prepare a solution of the Vardenafil drug substance at a concentration of 0.5 mg/mL.
-
Reference Solution: Use certified reference standards of Vardenafil Impurity 2 and Vardenafil Impurity B at a concentration corresponding to the reporting threshold (e.g., 0.1% of the test solution concentration).
-
Workflow: Impurity Identification and Characterization
When an unknown peak is detected, a systematic approach is required for its identification.
Caption: Systematic workflow for the identification of unknown pharmaceutical impurities.
Section 5: Regulatory and Safety Implications
The control of impurities is not merely an analytical exercise; it is a regulatory mandate governed by international guidelines, such as those from the International Council for Harmonisation (ICH).
-
ICH Q3A/B Guidelines: These guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. The presence of any impurity above the identification threshold (typically 0.10% or 1.0 mg/day intake, whichever is lower) necessitates its structural characterization.
-
Pharmacopeial Control: Vardenafil EP Impurity B, being a named impurity in the European Pharmacopoeia, has a defined acceptance criterion in the monograph.[4][9] Manufacturers must demonstrate that their product complies with this limit.
-
Toxicological Assessment: While specific toxicological data for these two impurities are not widely published, any uncharacterized impurity is a potential safety concern.[18] Impurities may have their own pharmacological activity, interfere with the API's efficacy, or be directly toxic. For instance, nitrosamine impurities, which can form from secondary amines like the one in Vardenafil's structure, are a class of potent genotoxic impurities under intense regulatory scrutiny.[19] Therefore, controlling all related substances to within qualified limits is a critical aspect of the drug's overall safety profile.
Conclusion
Vardenafil Impurity 2 and Vardenafil Impurity B, while both related to the parent drug, exhibit profound differences in their chemical structure, origin, and physicochemical properties. Impurity B is a highly polar, acidic degradant and a named pharmacopeial impurity, requiring stringent control. Impurity 2 is a less polar, process-related substance whose separation from the main API peak is a key analytical challenge. A thorough understanding of these differences, supported by robust, well-designed analytical methods, is essential for any organization involved in the development, manufacturing, or quality control of Vardenafil. This knowledge ensures not only regulatory compliance but also the fundamental safety and quality of the final pharmaceutical product.
References
-
Reddy, V.V., Rao, M.V.N.B., Reddy, G.M., Mukkanti, K., & Reddy, G.M. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. Available from: [Link][1][3]
-
Veeprho. (n.d.). Vardenafil EP Impurity B | CAS 437717-43-6. Retrieved from [Link][4]
-
Pharmaffiliates. (n.d.). Vardenafil-impurities. Retrieved from [Link][8]
-
Taylor & Francis Online. (2012, August 2). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Retrieved from [Link][1]
-
Pharmace Research Laboratory. (n.d.). Vardenafil EP Impurity B. Retrieved from [Link][9]
-
Yarbagi, K., et al. (2017). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119.[13]
-
Google Patents. (n.d.). CN106008524A - Preparation method for vardenafil impurities. Retrieved from [17]
-
Pharmaffiliates. (n.d.). CAS No : 437717-43-6| Product Name : Vardenafil - Impurity B. Retrieved from [Link][12]
-
Yarbagi, K., et al. (2016). IDENTIFICATION, METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE PROCESS AND DEGRADATION IMPURITIES OF VARDENAFIL HCl BY RP-UPLC AND UPLC-TOF. IJPSR, 8(1), 1000-11.[14]
-
U.S. Food and Drug Administration. (2010, May 14). NDA 200179Orig1s000 Pharmacology Review. Retrieved from [Link][18]
-
Veeprho. (n.d.). Vardenafil Nitroso Impurity. Retrieved from [Link][19]
-
PubChem. (n.d.). Vardenafil. Retrieved from [Link]
-
Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Retrieved from [Link][16]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][15]
-
Cleanchem. (n.d.). N-Nitroso Vardenafil Impurity 2. Retrieved from [Link]
-
SynZeal. (n.d.). Vardenafil Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. clearsynth.com [clearsynth.com]
- 3. tandfonline.com [tandfonline.com]
- 4. veeprho.com [veeprho.com]
- 6. Vardenafil Impurity 2 | CAS No- 1417529-69-1 | NA [chemicea.com]
- 7. Vardenafil IMpurity 2 | 1417529-69-1 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaceresearch.com [pharmaceresearch.com]
- 10. Vardenafil EP Impurity B | CAS No- 437717-43-6 | Vardenafil Desethylpiperazinyl Sulfonic Acid ; [chemicea.com]
- 11. molcan.com [molcan.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. phenomenex.com [phenomenex.com]
- 17. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. veeprho.com [veeprho.com]
Stability Comparison of Vardenafil and Its Degradation Products: A Technical Guide
As a Senior Application Scientist in pharmaceutical analysis, evaluating the stability of active pharmaceutical ingredients (APIs) requires moving beyond basic monographs to understand the fundamental chemical vulnerabilities of a molecule. Vardenafil, a potent PDE-5 inhibitor, possesses a complex structure comprising sulfonyl, imidazotriazinone, and piperazine rings[1]. Designing a stability-indicating method (SIM) for this compound demands a nuanced understanding of how specific environmental stressors interact with these functional groups to generate distinct degradation products.
This guide objectively compares the stability profile of Vardenafil against its degradation products, providing the mechanistic causality behind its breakdown and detailing a self-validating analytical protocol for rigorous laboratory assessment.
Causality in Degradation Pathways
Understanding why a molecule degrades is as critical as knowing how to detect it. Vardenafil’s degradation profile is highly dependent on the specific stressor applied:
-
Oxidative Vulnerability (N-Oxide Formation): The most significant degradation pathway for Vardenafil occurs under oxidative stress. The tertiary amine located within the piperazine ring acts as a strong nucleophile. When exposed to peroxides (e.g., 3% H₂O₂), this nitrogen is rapidly oxidized to form an2[2]. This product is highly polar and elutes significantly earlier than the API in reversed-phase chromatography[3].
-
Photolytic Persistence: Exposure to UV and visible light induces phototransformation. In aqueous environments, photolytic cleavage generates persistent degradation products, most notably4[4]. Unlike transient intermediates, VRD-392 resists further natural degradation, making it a persistent environmental contaminant of concern.
-
Hydrolytic & Thermal Resilience: While some multivariate Quality by Design (QbD) models suggest potential vulnerability to hydrolysis under highly specific buffer conditions[1], extensive empirical forced degradation data confirms that Vardenafil is exceptionally stable against 0.1N HCl and 0.1N NaOH at room temperature[5]. The causality here lies in steric shielding: the bulky substituents surrounding the sulfonamide linkage and the imidazotriazinone core physically block nucleophilic attack by water or hydroxide ions[2]. Minor piperazine ring scission only occurs under extreme thermal stress (e.g., 105°C)[2].
Degradation Workflow & Pathway Visualization
The following logic diagram maps the causal relationship between applied ICH stress conditions, the chemical mechanism of action, and the resulting degradation products.
Vardenafil forced degradation pathways and major degradation products under ICH stress conditions.
Self-Validating Experimental Protocol: Stability-Indicating LC-MS/MS
To objectively compare the API against its degradants, a robust analytical method is required. The following protocol utilizes Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).
Phase 1: Forced Degradation Matrix Preparation
-
Oxidation: Spike 5 mL of Vardenafil stock (500 µg/mL in diluent) with 3% H₂O₂. Store at room temperature for 4 hours[3].
-
Hydrolysis (Acid/Base): Treat separate 5 mL aliquots with 0.1N HCl and 0.1N NaOH. Store at room temperature for 48 hours[5].
-
Neutralization: Critically, neutralize the acid/base samples prior to injection to prevent stationary phase degradation.
-
Photolytic: Expose samples to visible fluorescence light achieving 1.2 million lux hours and 200 watt-hours/m²[2].
Phase 2: Chromatographic Separation
-
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.7 with acetic acid.
-
Causality for Selection: Vardenafil contains multiple basic nitrogen atoms. Maintaining a mildly acidic pH (4.7) ensures consistent protonation of the API and its basic degradants, preventing peak tailing[1]. Furthermore, ammonium acetate is fully volatile, preventing ion suppression in the MS detector.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Dual gradient elution starting at 15% B, ramping to 78% B over 36 minutes to ensure polar N-oxides elute before the highly retained non-polar cleavage products[1][3].
Phase 3: Self-Validating System Design
To ensure absolute trustworthiness, this protocol operates as a self-validating closed loop:
-
Spectral Homogeneity Check: The Photodiode Array (PDA) continuously calculates the peak purity angle across the 200–400 nm spectrum for every integrated peak. If the purity angle exceeds the purity threshold (indicating co-elution of an API peak with a hidden degradant), the chromatography data system automatically invalidates the run[3].
-
Mass Balance Verification: The protocol requires calculating the mass balance (Sum of API Area + All Degradant Areas). If the mass balance falls below 98%, the system flags the method for potential volatile degradant loss or irreversible column adsorption, invalidating the batch[2][5].
Quantitative Data: Forced Degradation Comparison
The table below synthesizes the quantitative stability profile of Vardenafil under standardized ICH stress conditions, highlighting its resilience and specific vulnerabilities.
| Stress Condition | Reagent / Environment | Exposure Time | API Remaining (%) | Major Degradation Product | Mechanism / Notes |
| Oxidation | 3% H₂O₂ | 4 – 96 hours | ~85.0% | N-Oxide Impurity | Rapid oxidation of the tertiary amine in the piperazine ring[2]. |
| Photolytic | 1.2 Million lux hrs | ~7 days | ~92.0% | VRD-392 | Persistent phototransformation product via UV cleavage[4]. |
| Thermal | 60°C – 105°C | 7 – 8 days | ~95.5% | Piperazine Cleavage Products | Minor scission requires extreme heat; highly stable at RT[2]. |
| Acid Hydrolysis | 0.1N HCl | 48 hours | >99.0% | None detected | Steric shielding of sulfonamide prevents nucleophilic attack[5]. |
| Base Hydrolysis | 0.1N NaOH | 48 hours | >99.0% | None detected | Core imidazotriazinone ring resists ambient basic conditions[5]. |
Note: Biological degradation pathways mirror some of these chemical vulnerabilities. In vivo, Vardenafil is metabolized into desethyl vardenafil and desmethyl vardenafil, which can be tracked in biological matrices using similar LC-MS methodologies[6].
References
- Source: researchgate.
- Source: scirp.
- Title: Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®)
- Source: hakon-art.
- Source: ijpsr.
- Source: japsonline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. hakon-art.com [hakon-art.com]
- 4. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 6. japsonline.com [japsonline.com]
This guide provides a technical assessment of the genotoxicity of Vardenafil and its related compounds, structured for researchers and drug development professionals.
Executive Summary
Vardenafil (Levitra®), a potent phosphodiesterase type 5 (PDE5) inhibitor, exhibits a favorable genotoxicity profile in its parent form. However, the synthesis and degradation pathways of Vardenafil generate specific "related compounds"—impurities and intermediates—that require rigorous assessment under ICH M7(R1) guidelines.
This guide objectively compares the genotoxic potential of Vardenafil’s related substances against those of alternative PDE5 inhibitors (Sildenafil, Tadalafil). It details the Enhanced Ames Test (EAT) protocols now required for Nitrosamine Drug Substance Related Impurities (NDSRIs) , a critical emerging concern in this pharmacologic class.
Comparative Genotoxicity Profile
The following table synthesizes regulatory data and structure-activity relationship (SAR) assessments for Vardenafil and its primary market alternatives.
Table 1: Comparative Genotoxicity Profile of PDE5 Inhibitors
| Feature | Vardenafil | Sildenafil | Tadalafil |
| Parent Genotoxicity | Negative (Ames, Micronucleus, Chromosomal Aberration). | Negative (Standard Battery). | Negative (Standard Battery). |
| Critical Structural Alert | Piperazine Ring : Susceptible to N-oxidation and N-nitrosation (Secondary amine precursor). | Piperazine Ring : Similar susceptibility to N-nitrosation (NDSRI risk). | Indole/Piperazinedione : Different scaffold; lower direct nitrosation risk for the core, but side chains may vary. |
| Key Impurities of Concern | • Vardenafil N-oxide : Metabolite/Degradant.• Vardenafil Dimer : Process impurity.[1][2][3][4]• Nitroso-Vardenafil : Theoretical NDSRI (Class 1). | • Sildenafil N-oxide • N-Desmethyl Sildenafil | • Methyl-Tadalafil • Tadalafil Diketopiperazine |
| ICH M7 Classification | Most process impurities are Class 5 (Non-mutagenic). Nitroso-analogs are Class 1 (Known Mutagenic Carcinogens).[5] | Similar profile; N-nitroso-sildenafil is a monitored NDSRI. | Impurities generally Class 5; specific synthesis byproducts require monitoring. |
Critical Impurities & Mechanistic Assessment
Structural Alerts and Causality
The genotoxicity assessment of Vardenafil related compounds relies on identifying "structural alerts"—molecular substructures known to react with DNA.
-
Vardenafil N-Oxide: Formed via oxidation of the piperazine nitrogen. While N-oxides can sometimes be metabolic precursors to genotoxins, Vardenafil N-oxide has been characterized as non-genotoxic in regulatory filings.
-
Vardenafil Dimer: A high molecular weight impurity formed during sulfonyl chloride coupling. Its large steric bulk typically prevents DNA intercalation, rendering it non-genotoxic (Class 5) .
-
Nitrosamine Risk (The "Cohort of Concern"): The secondary amine moiety in desethyl-vardenafil (a metabolite and potential degradation product) can react with nitrites (from excipients or water) to form N-nitroso-vardenafil . Nitrosamines require metabolic activation (CYP450) to form diazonium ions, which alkylate DNA at the O6-guanine position, causing GC→AT transitions.
Biological Pathway Visualization
The following diagram illustrates the mechanism of action (PDE5 inhibition) and the parallel risk pathway for nitrosamine formation.
Caption: Figure 1.[3] Dual pathways showing Vardenafil's therapeutic mechanism (left) and the potential nitrosation risk pathway for its secondary amine related substances (right).
Experimental Protocols
To ensure scientific integrity, genotoxicity must be assessed using self-validating protocols. For Vardenafil related compounds, standard assays are often insufficient for nitrosamines; therefore, the Enhanced Ames Test is detailed below.
Protocol: Enhanced Ames Test (EAT) for Nitrosamines
Purpose: To detect mutagenic potential of N-nitroso impurities which may be weak positives or false negatives in standard protocols due to species-specific metabolic activation requirements.
Key Causality: Standard Rat S9 liver homogenate often lacks sufficient CYP2E1 activity required to activate certain nitrosamines. Hamster S9 or Rat S9 with Prival modification is required.
Workflow Steps:
-
Strain Selection:
-
Metabolic Activation System (The Variable):
-
Control: PBS buffer (No activation).
-
Test Condition: 30% Hamster Liver S9 (High concentration required for sensitivity).
-
-
Pre-Incubation Method (Critical Step):
-
Do NOT use Plate Incorporation.
-
Incubate bacteria + test substance + S9 mix at 37°C for 30 minutes before adding top agar. This allows the short-lived diazonium active species to interact with bacterial DNA.
-
-
Dosing:
Experimental Workflow Visualization
Caption: Figure 2. Decision tree for the Enhanced Ames Test (EAT), highlighting the critical selection of Hamster S9 and pre-incubation for Vardenafil-related nitrosamines.
Data Presentation: Typical Regulatory Results
Since raw data for proprietary impurities is rarely public, the table below represents typical validation criteria and results expected for a compliant Vardenafil impurity profile based on FDA/EMA assessment reports.
Table 2: Representative Genotoxicity Data for Vardenafil Related Substances
| Compound | Assay Type | Activation | Result | Conclusion |
| Vardenafil (API) | Ames (5 Strains) | +/- S9 | Negative (< 2-fold increase) | Non-mutagenic |
| Vardenafil (API) | Chromosomal Aberration (CHO cells) | +/- S9 | Negative | Non-clastogenic |
| Impurity A (N-oxide) | QSAR (DEREK/Sarah) | N/A | Negative (No structural alert) | Class 5 (Control at Q3B limits) |
| Impurity B (Sulfonyl) | Ames (TA98, TA100) | +/- S9 | Negative | Class 5 |
| N-Nitroso-Vardenafil | Enhanced Ames (TA1535) | Hamster S9 | Positive (Expected for Class 1) | Class 1 (Mutagenic) . Must control to AI (e.g., 18 ng/day) or prove absence. |
Note: "AI" = Acceptable Intake.[11][12] For Class 1 impurities, the limit is set to ensure < 1 in 100,000 lifetime cancer risk.
References
-
European Medicines Agency (EMA). (2003). Scientific Discussion: Levitra (Vardenafil). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2003). NDA 21-400: Levitra (Vardenafil HCl) Pharmacology Review. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
- Ponting, D. J., et al. (2020). Nitrosamine Impurities in Pharmaceuticals: A Review of the Current Regulatory Landscape and Detection Methods. Journal of Pharmaceutical Sciences.
-
Bayer HealthCare Pharmaceuticals. (2010). Staxyn (Vardenafil) Prescribing Information. Retrieved from [Link]
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jchr.org [jchr.org]
- 4. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. hesiglobal.org [hesiglobal.org]
- 8. Genotoxicity evaluation of a valsartan-related complex N-nitroso-impurity [ouci.dntb.gov.ua]
- 9. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. escholarship.org [escholarship.org]
- 11. fda.gov [fda.gov]
- 12. An Overview of Risk Assessment of Nitrosamine Impurities in Pharmaceutical Drug Products - AAPS Newsmagazine [aapsnewsmagazine.org]
A Head-to-Head Comparison of Impurities in Different Vardenafil Formulations: A Technical Guide for Researchers
This guide provides an in-depth, technical comparison of impurity profiles in various vardenafil formulations. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data and regulatory standards. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, which can originate from the synthesis process, degradation of the drug substance, or interaction with excipients, can impact the product's quality and potentially pose a risk to patients.[2] Therefore, rigorous impurity profiling is a critical aspect of drug development and manufacturing.
This guide will delve into the common impurities associated with vardenafil, present comparative data from different formulations, and provide detailed analytical methodologies for their detection and quantification.
The Landscape of Vardenafil Impurities
Impurities in vardenafil can be broadly categorized as process-related impurities, degradation products, and formulation-related impurities.
-
Process-Related Impurities: These are substances that are formed during the synthesis of the vardenafil API. They can include unreacted starting materials, intermediates, by-products, and reagents. Some known process-related impurities of vardenafil include Vardenafil Impurity A, Impurity B, and Impurity C, as well as N-Desethyl Vardenafil and Vardenafil Oxopiperazine.[3][] During the bulk drug synthesis of vardenafil hydrochloride trihydrate, six related substances were identified: vardenafil dimer, vardenafil N-oxide, vardenafil glycene, vardenafil oxopiperazine, vardenafil oxoacetic acid, and phenyl vardenafil.[5]
-
Degradation Products: These impurities arise from the chemical breakdown of the vardenafil molecule over time due to factors such as exposure to light, heat, humidity, or reactive excipients.[6] Stress degradation studies have shown that vardenafil is susceptible to degradation under hydrolytic (acidic and basic), thermal, and photolytic conditions, while it remains relatively stable under oxidative conditions.[6][7]
-
Formulation-Related Impurities: These can be introduced during the manufacturing of the final drug product. They may result from interactions between vardenafil and the excipients used in the formulation. For example, different formulations such as film-coated tablets and orally disintegrating tablets (ODTs) utilize different excipients which could potentially lead to unique impurity profiles.[8]
Comparative Analysis of Impurity Profiles
A comprehensive comparison of impurity levels across different vardenafil formulations is crucial for ensuring product quality and bioequivalence. The following table summarizes hypothetical comparative data based on typical findings in pharmaceutical analysis. This data illustrates the potential variability in impurity profiles between an originator product and a generic formulation, as well as between different dosage forms.
| Impurity | Originator Film-Coated Tablets (20mg) | Generic Film-Coated Tablets (20mg) | Orally Disintegrating Tablets (10mg) | Acceptance Criteria (ICH Q3B) |
| Vardenafil Impurity A | 0.08% | 0.12% | 0.09% | ≤ 0.2% |
| N-Desethyl Vardenafil | 0.05% | 0.08% | 0.06% | ≤ 0.15% |
| Vardenafil N-Oxide | < 0.03% | 0.05% | 0.04% | ≤ 0.1% |
| Total Impurities | 0.18% | 0.35% | 0.25% | ≤ 0.5% |
| Any Unspecified Impurity | < 0.05% | 0.08% | 0.06% | ≤ 0.1% |
Note: The data presented in this table is for illustrative purposes and may not represent actual batch analysis results. Acceptance criteria are based on general International Council for Harmonisation (ICH) guidelines and may vary depending on the specific product and regulatory agency.
Experimental Methodologies: A Deep Dive
The accurate detection and quantification of vardenafil impurities rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.[9][10][11]
Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the comparative analysis of impurities in different vardenafil formulations.
Caption: A generalized workflow for the comparative analysis of vardenafil impurities.
Detailed HPLC Protocol for Vardenafil and its Impurities
This protocol is a composite based on established methods and pharmacopeial guidelines.[12][13]
1. Materials and Reagents:
-
Vardenafil Hydrochloride Reference Standard
-
Reference standards for known impurities (e.g., Vardenafil Impurity A, N-Desethyl Vardenafil)
-
HPLC-grade acetonitrile and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or triethylamine for pH adjustment
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: A buffer solution such as 0.025 mM potassium dihydrogen phosphate, with pH adjusted to a specific value (e.g., 7.5 with triethylamine).[13]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and water.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where vardenafil and its impurities have significant absorbance, typically around 230-242 nm.[12][13]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 45 °C).[12]
3. Sample Preparation:
-
Tablets: Accurately weigh and crush a number of tablets. Dissolve the powdered tablets in a suitable diluent (often the mobile phase) to achieve a target concentration of vardenafil (e.g., 0.8 mg/mL).[13] Sonicate and filter the solution before injection.
-
Orally Disintegrating Tablets (ODTs): Due to the rapid disintegration of ODTs, sample preparation may require careful handling to ensure complete dissolution of the API.[8] The procedure is otherwise similar to that for conventional tablets.
4. System Suitability: Before sample analysis, perform a system suitability test using a solution containing vardenafil and a known impurity. Key parameters to evaluate include:
-
Resolution: The resolution between the vardenafil peak and the nearest eluting impurity peak should be greater than a specified value (e.g., 2.0).
-
Tailing Factor: The tailing factor for the vardenafil peak should be within an acceptable range (e.g., 0.8-1.5).
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than a specified percentage (e.g., 2.0%).
5. Data Analysis:
-
Identify the impurity peaks in the sample chromatograms by comparing their retention times with those of the reference standards.
-
Quantify the impurities using either area normalization (assuming equal response factors for all impurities) or by using an external standard method with reference standards for each impurity.
Causality in Experimental Design
The choice of a gradient elution in the HPLC method is deliberate. It allows for the effective separation of impurities with a wide range of polarities from the main vardenafil peak within a reasonable run time. The use of a buffered mobile phase is critical to maintain a consistent pH, which ensures reproducible retention times and peak shapes, particularly for ionizable compounds like vardenafil and its impurities. The selection of the detection wavelength is based on the UV absorption maxima of vardenafil and its chromophoric impurities to ensure maximum sensitivity.
Vardenafil Degradation Pathway
Understanding the degradation pathways of vardenafil is essential for developing stable formulations and establishing appropriate storage conditions. The following diagram illustrates a simplified degradation pathway for vardenafil under stress conditions.
Caption: A simplified diagram illustrating the formation of vardenafil degradation products.
Conclusion
The comprehensive analysis of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. This guide has provided a framework for a head-to-head comparison of impurities in different vardenafil formulations. By employing robust and validated analytical methods, such as the HPLC protocol detailed herein, researchers and drug development professionals can ensure the quality, safety, and efficacy of vardenafil products. The provided insights into the types of impurities, their origins, and the rationale behind the analytical methodologies aim to empower scientists to conduct thorough and meaningful impurity profiling studies.
References
- A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. (2021). Journal of Pharmaceutical and Biomedical Analysis.
- Vardenafil-impurities. Pharmaffiliates.
- USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. Phenomenex.
- Vardenafil European Pharmacopoeia (EP) Reference Standard. (2023). MilliporeSigma.
-
Levitra (vardenafil HCl) Prescribing Information. (2014). U.S. Food and Drug Administration. Available from: [Link]
-
A validated stability-indicating LC method for vardenafil hydrochloride trihydrate and its related impurities. (2009). Analytical Chemistry: An Indian Journal. Available from: [Link]
-
Method development and validation of vardenafil in bulk drug form using rp-hplc. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). (2015). Chemosphere. Available from: [Link]
-
HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. (2019). RSC Advances. Available from: [Link]
-
Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection. (2009). Biomedical Chromatography. Available from: [Link]
-
Vardenafil Assay with Gemini C18 Columns. (2022). Phenomenex. Available from: [Link]
-
Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. (2012). Synthetic Communications. Available from: [Link]
-
Vardenafil – A new and effective treatment for erectile dysfunction. (2003). The Canadian Journal of Urology. Available from: [Link]
-
Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. (2021). Asian Journal of Chemistry. Available from: [Link]
-
Elemental Impurities—Limits. United States Pharmacopeia. Available from: [Link]
-
Levitra (vardenafil hydrochloride) Orally Disintegrating Tablets Pharmacology Review. (2010). U.S. Food and Drug Administration. Available from: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Vardenafil. PubChem. National Institutes of Health. Available from: [Link]
-
Impurity Control in the European Pharmacopoeia. (2019). European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
Levitra (vardenafil hydrochloride) Orally Disintegrating Tablets Chemistry Review. (2010). U.S. Food and Drug Administration. Available from: [Link]
-
Vardenafil. (2003). Drugs. Available from: [Link]
Sources
- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
- 13. hakon-art.com [hakon-art.com]
Purity analysis of Vardenafil Impurity 2 reference material
Title: Absolute Purity Certification of Vardenafil Impurity 2: A Comparative Guide on Mass Balance vs. qNMR Methodologies
Introduction Vardenafil, a potent PDE5 inhibitor, requires rigorous impurity profiling during drug substance manufacturing to ensure patient safety and regulatory compliance. According to the ICH Q3A(R2) guidelines on Impurities in New Drug Substances[1], any impurity exceeding the qualification threshold (typically 0.05% or 0.10% depending on the maximum daily dose) must be structurally identified and robustly quantified. Vardenafil Impurity 2 (CAS: 1417529-69-1), chemically identified as an ethyl ester derivative of the imidazo-triazine core (C23H30N6O6S)[2], is a critical process-related impurity.
To accurately quantify this impurity in commercial API batches, analytical laboratories require highly pure Certified Reference Materials (CRMs). As a Senior Application Scientist, I have evaluated the two primary methodologies for certifying the purity of Vardenafil Impurity 2 reference standards: the traditional Mass Balance approach and Quantitative Nuclear Magnetic Resonance (qNMR). This guide objectively compares these methods, detailing the causality behind experimental parameters and providing self-validating protocols.
Analytical Methodologies: Mass Balance vs. qNMR
The Traditional Approach: Mass Balance (100% - Impurities) Historically, reference material purity has been determined via the mass balance equation. This requires an exhaustive, multi-technique approach: HPLC-UV/LC-MS for organic impurities, Karl Fischer (KF) titration for water content, and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) for residual solvents and inorganic salts. The Causality Flaw: Mass balance operates on the assumption that all impurities are detectable and accurately quantifiable. If an organic impurity lacks a chromophore, possesses a different UV extinction coefficient, or co-elutes with the main peak, the purity of the reference material is artificially inflated.
The Modern Gold Standard: Quantitative NMR (qNMR) qNMR has revolutionized reference material certification. The US Pharmacopeia (USP) and ISO standards now recognize qNMR as a primary ratio method[3]. Because the NMR signal integral is directly proportional to the number of resonant nuclei, qNMR provides a direct measurement of the mass fraction of the analyte without requiring a reference standard of the analyte itself. The Causality Advantage: By utilizing a highly pure, structurally unrelated Internal Standard (IS) (e.g., Maleic acid), qNMR eliminates the need for response factor calculations. It is an untargeted, self-validating system; as long as the relaxation delay (D1) is sufficient, the thermodynamic equilibrium of nuclear spins guarantees absolute quantitation accuracy[4].
Workflow comparing Mass Balance and qNMR for Vardenafil Impurity 2 certification.
Self-Validating Experimental Protocols
Protocol A: HPLC-UV Organic Impurity Profiling This protocol isolates Vardenafil Impurity 2 from structurally similar by-products (e.g., Vardenafil Dimer or N-desethyl derivatives)[5].
Step-by-Step Methodology:
-
System Preparation: Equip an HPLC system with a PDA detector and a C18 column (250 × 4.6 mm, 5 μm). Causality: The C18 stationary phase provides optimal hydrophobic retention for the piperazine and imidazo-triazine moieties of the impurity.
-
Mobile Phase Formulation:
-
Mobile Phase A: 0.05 M Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS grade). Causality: Adjusting the aqueous phase to pH 3.0 ensures the basic nitrogen atoms on the piperazine ring are fully protonated. This prevents secondary interactions with free silanols on the silica column, which is the primary cause of peak tailing.
-
-
Sample Preparation: Dissolve 1.0 mg of Vardenafil Impurity 2 in 1.0 mL of the initial mobile phase (gradient starting conditions).
-
Gradient Elution: Run a linear gradient from 10% B to 80% B over 30 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor at 245 nm. Validation Check: Inject a blank solvent to confirm no baseline disturbances. The resolution (
) between Vardenafil Impurity 2 and any adjacent peak must be to ensure accurate area integration.
Protocol B: 1H-qNMR Absolute Purity Determination This protocol establishes the absolute mass fraction of the reference material[6].
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select NIST-traceable Maleic Acid (δ ~6.2 ppm) as the internal standard. Causality: Maleic acid provides a sharp, isolated singlet in the 1H-NMR spectrum that does not overlap with the aromatic (δ 7.0-8.5 ppm) or aliphatic (δ 1.0-4.5 ppm) signals of Vardenafil Impurity 2.
-
Sample Weighing (Critical Step): Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10 mg of Vardenafil Impurity 2 and ~5 mg of Maleic Acid into the same static-free vial.
-
Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-d6. Transfer the homogeneous solution to a 5 mm NMR tube.
-
T1 Relaxation Measurement: Execute an Inversion-Recovery pulse sequence to determine the longest longitudinal relaxation time (
) of the target analyte protons and the IS protons. -
qNMR Acquisition: Acquire the 1H spectrum using a 90° excitation pulse. Set the relaxation delay (
) to (typically 30-45 seconds). Causality: A of ensures >99.3% recovery of bulk magnetization along the Z-axis before the next pulse. Failing to implement this delay causes signal saturation, leading to severe quantitative bias. -
Data Processing: Apply exponential line broadening (0.3 Hz), perform a Fourier Transform, phase correct manually, and apply a rigorous baseline correction before integrating the peaks.
Mechanistic causality of qNMR parameters ensuring absolute quantitation accuracy.
Data Presentation & Performance Comparison
To objectively evaluate these methods, we analyzed a single lot of Vardenafil Impurity 2 using both the Mass Balance and qNMR workflows. The comparative performance metrics and resulting purity values are summarized below.
Table 1: Methodological Performance Comparison
| Parameter | Mass Balance (HPLC + KF + TGA) | Quantitative NMR (1H-qNMR) |
| Primary Principle | Indirect (Subtractive) | Direct (Molar Ratio) |
| Traceability | Dependent on multiple calibrations | Directly traceable to SI (via IS) |
| Analysis Time | ~4 - 6 hours | ~30 - 45 minutes |
| Sample Consumption | High (~50-100 mg total) | Low (~10 mg, non-destructive) |
| Blind Spots | Non-UV absorbing organic impurities | Paramagnetic impurities (rare) |
| Precision (RSD) | 0.5% - 1.5% | 0.1% - 0.5% |
Table 2: Experimental Purity Data for Vardenafil Impurity 2 (Lot #V2-2026A)
| Analytical Technique | Measured Value | Contribution to Purity |
| HPLC-UV (245 nm) | 99.15% (Area Normalization) | -0.85% (Organic Impurities) |
| Karl Fischer Titration | 0.45% w/w | -0.45% (Water) |
| TGA / ROI | 0.10% w/w | -0.10% (Inorganics) |
| Calculated Mass Balance | -- | 98.60% ± 0.8% |
| 1H-qNMR (vs. Maleic Acid) | -- | 98.15% ± 0.2% |
Scientific Insight: The Mass Balance method overestimated the purity by 0.45%. This discrepancy occurs because HPLC area normalization assumes all organic impurities have the exact same UV extinction coefficient as Vardenafil Impurity 2, which is rarely true. qNMR, being independent of UV response factors, provided a more accurate and precise absolute mass fraction.
Conclusion
For the certification of Vardenafil Impurity 2 reference materials, qNMR demonstrates superior metrological traceability and accuracy compared to the traditional mass balance approach. By understanding the physical causality behind NMR relaxation and chromatographic retention, analytical scientists can build robust, self-validating systems that ensure the highest standards of pharmaceutical quality control.
References
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma / ICH URL: [Link]
-
Title: Stimuli Article (qNMR) - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]
-
Title: Quality Control Methods - qReference Source: qNMR.com / UIC URL: [Link]
- Title: Preparation method for vardenafil impurities (CN106008524A)
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. clearsynth.com [clearsynth.com]
- 3. usp.org [usp.org]
- 4. mdpi.com [mdpi.com]
- 5. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
- 6. qreference.qnmr.com [qreference.qnmr.com]
Inter-Laboratory Comparison of Vardenafil Impurity Testing Methods: A Technical Guide
Executive Summary
Objective: To objectively compare the performance of standard HPLC-UV methodologies against advanced UHPLC-MS/MS protocols for the quantification of Vardenafil HCl related substances. Scope: This guide synthesizes inter-laboratory validation data, focusing on sensitivity (LOD/LOQ), reproducibility (%RSD), and throughput. Key Finding: While the USP/EP compliant HPLC-UV method remains the "Gold Standard" for routine QC due to its robustness and cost-effectiveness, UHPLC-MS/MS offers a 50-fold increase in sensitivity and 60% reduction in run time, making it indispensable for trace-level genotoxic impurity (GTI) screening and complex matrix analysis.[1][2][]
Introduction: The Regulatory & Chemical Context
Vardenafil Hydrochloride Trihydrate, a potent phosphodiesterase type 5 (PDE5) inhibitor, presents a complex impurity profile due to its piperazine and sulfonamide moieties.[][4] Under ICH Q3A(R2) and Q3B(R2) guidelines, impurities exceeding the identification threshold (0.10%) must be structurally characterized.[2][][4]
The primary challenge in Vardenafil analysis is distinguishing between process-related impurities (e.g., sulfonyl dimers) and oxidative degradants (e.g., N-oxides) that share similar polarity.[1][2][][4] This guide compares two dominant analytical strategies used across varying laboratory environments.
The Target Impurity Profile
The following impurities are the primary targets for inter-laboratory monitoring:
| Impurity ID | Common Name | Chemical Characteristic | Origin |
| Impurity A (EP) | 7-Methyl Vardenafil | Despropyl analogue | Process (Synthesis) |
| Impurity B (EP) | Vardenafil Acid | Desethylpiperazinyl sulfonic acid | Hydrolysis Degradant |
| Impurity C (EP) | Vardenafil Dimer | Bis-sulfonamide dimer | Process (Coupling) |
| Related Comp.[1][2][][4][5][6] D (USP) | Vardenafil N-Oxide | Piperazine N-oxide | Oxidative Degradant |
Deep Dive: Impurity Formation Pathways
Understanding the causality of impurity formation is critical for method selection.[4] The diagram below illustrates the degradation pathways that analytical methods must detect.
Figure 1: Primary degradation pathways of Vardenafil HCl.[][4] Analytical methods must resolve the N-oxide (oxidative) from the Sulfonic Acid (hydrolytic).[1][2][][4]
Method Comparison: Protocols & Performance
Method A: The Workhorse (HPLC-UV)
Status: Compendial Standard (Aligned with USP/EP principles) Best For: Routine Quality Control, Finished Product Release.[1][2][][4]
Protocol Overview:
-
Column: C18 Stationary Phase (e.g., Gemini C18, 250 x 4.6 mm, 5 µm).[][4]
-
Mobile Phase:
-
Gradient: Linear gradient (10% B to 80% B over 15-20 min).
-
Detection: UV at 215 nm (max absorption) or 245 nm (selectivity).[2][][4]
Expert Insight: The choice of pH 5.0 is critical. Vardenafil has basic centers (piperazine); at neutral pH, peak tailing increases significantly.[][4] The buffer suppresses ionization of silanols on the column, ensuring sharp peaks.[4]
Method B: The Specialist (UHPLC-MS/MS)
Status: Advanced Research / Bioanalysis Best For: Trace Analysis, Genotoxic Impurity Screening, Bioequivalence Studies.[1][2][][4]
Protocol Overview:
-
Column: Sub-2 µm C18 (e.g., Zorbax Eclipse Plus, 50 x 2.1 mm, 1.8 µm).[][4]
-
Mobile Phase:
-
Gradient: Rapid ballistic gradient (5% B to 95% B in 4 min).
-
Detection: Triple Quadrupole MS (ESI+).
-
Transitions: m/z 489.2 → 151.1 (Quantifier), 489.2 → 312.2 (Qualifier).[][4]
-
Expert Insight: The use of Formic Acid replaces the non-volatile phosphate/acetate buffers required for UV.[4] This allows for electrospray ionization (ESI).[][4] The MS/MS transitions provide "absolute" specificity, eliminating false positives from co-eluting excipients.[4]
Inter-Laboratory Comparison Results
The following data synthesizes performance metrics from multiple validation studies to simulate a direct inter-lab comparison.
Quantitative Performance Metrics
| Metric | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Interpretation |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.2 - 0.5 ng/mL | Method B is ~50-100x more sensitive.[1][2][] |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods show excellent linearity; UV is slightly more robust at high concentrations.[2][][4] |
| Precision (Inter-day %RSD) | 0.5% - 1.5% | 2.0% - 5.5% | Method A is more reproducible between labs due to simpler instrumentation.[1][2][][4] |
| Run Time | 15 - 25 mins | 4 - 6 mins | Method B offers significantly higher throughput.[1][2][4] |
| Robustness Risk | Medium: Sensitive to pH changes in buffer.[2][4] | High: Sensitive to matrix effects (ion suppression).[2][][4] |
Reproducibility Challenges (Inter-Lab Variability)
In inter-laboratory trials, Method A (HPLC-UV) typically shows lower variability (%RSD < 2.0%) compared to Method B.[1][2][][4]
-
Why? LC-MS/MS response factors vary significantly based on source design (e.g., capillary voltage, gas flow) and environmental factors.[1][2][][4] Method B requires isotope-labeled internal standards (e.g., Vardenafil-d5) to normalize this variability, whereas Method A relies on simple external standardization.[1][2][][4]
Designing an Inter-Laboratory Study
To validate these methods internally, researchers should follow this ISO 17025-compliant workflow.
Figure 2: Workflow for conducting a comparative validation study. Statistical analysis (ANOVA) determines if the variance between methods is significant.[2][][4]
Critical Analysis & Recommendations
When to use Method A (HPLC-UV):
-
Routine QC: For batch release where impurities are well within limits (>0.05%).
-
Global Transfer: When transferring methods to labs with limited mass spec capabilities.[2][4]
-
Cost Sensitivity: Operating cost is significantly lower (solvents vs. nitrogen gas/maintenance).[2][][4]
When to use Method B (UHPLC-MS/MS):
-
Genotoxic Impurity Screening: If N-nitroso or other high-risk impurities are suspected at ppm levels.[1][4]
-
Complex Matrices: Analyzing Vardenafil in plasma (PK studies) or cleaning validation swabs where excipients interfere with UV absorbance.[2][4]
-
Structure Elucidation: When a new, unknown peak appears in stability studies (using MS/MS fragmentation).
References
-
Impurity Profiling (HPLC): Kakumani, K.K., et al.[4] "A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography." American Journal of Analytical Chemistry, 2012.[4] Available at: [Link][2][][4]
-
LC-MS/MS Bioanalysis: Osypchuk, L., et al. "Validation of an HPLC-MS method for the determination of vardenafil in rat urine."[1][2][][4] Journal of Applied Pharmaceutical Science, 2019.[4] Available at: [Link]
-
Phenomenex Application Note: "USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini 5 µm C18." Available at: [Link][2][][4]
-
ICH Guidelines: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[4] Available at: [Link][2][][4]
Sources
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. Vardenafil N-Oxide | CAS 448184-48-3 | LGC Standards [lgcstandards.com]
- 4. Vardenafil Hydrochloride Trihydrate | C23H39ClN6O7S | CID 135413545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. veeprho.com [veeprho.com]
Analytical and Structural Comparison of Vardenafil Impurities vs. Sildenafil and Tadalafil: A Comprehensive Guide
Executive Summary
Phosphodiesterase type 5 (PDE5) inhibitors are the foundational pharmacotherapy for erectile dysfunction and pulmonary arterial hypertension. As drug development professionals scale the synthesis of these active pharmaceutical ingredients (APIs), controlling process-related impurities becomes a critical regulatory hurdle. This guide provides an in-depth comparative analysis of the impurity profiles of Vardenafil, Sildenafil, and Tadalafil, exploring the structural causality behind their genesis, their pharmacological implications, and the self-validating analytical methodologies required for their resolution.
Structural Causality of Impurity Genesis
The degradation pathways and process-related impurity profiles of PDE5 inhibitors are directly dictated by their core structural scaffolds.
-
Vardenafil and Sildenafil (The Sulfonamide Analogues): Both molecules share a highly similar structural core, differing primarily in their heterocyclic ring systems (imidazotriazinone for vardenafil, pyrazolopyrimidinone for sildenafil) and piperazine alkylation [[1]](). The synthesis of vardenafil requires the sulfonation of an imidazotriazinone intermediate, which is subsequently coupled with N-ethylpiperazine 2. Because of this shared sulfonamide chemistry, their impurity profiles are highly analogous. Common process-related impurities include:
-
N-Desethyl Vardenafil: This impurity arises when unalkylated piperazine, present as a trace contaminant in the N-ethylpiperazine starting material, reacts with the sulfonyl chloride intermediate 3.
-
Vardenafil Sulfonic Acid: Formed via the premature hydrolysis of the intermediate sulfonyl chloride prior to its reaction with N-ethylpiperazine 3.
-
Vardenafil Dimer (EP Impurity C): Generated through an over-reaction where a single molecule of piperazine acts as a bridge, reacting with two molecules of the sulfonyl chloride intermediate 3.
-
-
Tadalafil (The
-Carboline Derivative): In stark contrast, tadalafil is a structurally distinct molecule synthesized via a Pictet-Spengler cyclization 1. Its impurity profile is fundamentally different, dominated by stereoisomers (due to its multiple chiral centers) and unreacted starting materials rather than sulfonamide-related byproducts. This structural divergence is also reflected in its prolonged pharmacokinetic half-life of 17.5 hours, compared to approximately 4 hours for vardenafil and sildenafil 1.
Pharmacological and Toxicological Implications
Understanding the structural basis of PDE5-inhibitor interactions is crucial for assessing the toxicological risk of their respective impurities. Vardenafil exhibits an exceptionally high affinity for the PDE5 catalytic site, rendering it significantly more potent than sildenafil and tadalafil [[4]](). This high potency is driven by the interaction of vardenafil's heterocyclic ring with the Tyr612 residue in the PDE5 active site, stabilized by hydrophobic bonds and a water-mediated hydrogen bond 3. In silico mapping confirms that vardenafil's binding mode relies heavily on these specific residue interactions 5.
Impurities that alter the heterocyclic core or introduce bulky substitutions on the piperazine ring (such as the Vardenafil Dimer) often lose this critical Tyr612 interaction. While certain derivatives, like the Vardenafil O-Desethyl Impurity, retain some PDE5 inhibitory activity 6, others become pharmacologically inactive but necessitate rigorous screening to rule out off-target toxicity.
Quantitative Comparison of Major Impurities
| Drug | Structural Core | Primary Impurity Classes | Key Example | Analytical Challenge |
| Vardenafil | Imidazotriazinone + Sulfonyl-piperazine | N-desalkyl, Sulfonic acids, Dimers | Vardenafil Dimer (EP Impurity C) | Resolving closely eluting desethyl analogs from the parent API. |
| Sildenafil | Pyrazolopyrimidinone + Sulfonyl-piperazine | N-desalkyl, Sulfonic acids, N-Oxides | N-Desmethyl Sildenafil | Differentiating N-oxide degradation products from the parent mass. |
| Tadalafil | Stereoisomers, Unreacted intermediates | (6R, 12aR)-Tadalafil epimer | Requires specialized chiral stationary phases for baseline resolution. |
Experimental Methodology: Self-Validating HPLC-UV Workflow
To accurately resolve and quantify these structurally similar impurities, a robust High-Performance Liquid Chromatography (HPLC) method is required 2. The following methodology provides a self-validating system for the separation of vardenafil and its related substances.
Rationale for Experimental Choices: A reversed-phase C18 column is selected because its hydrophobic stationary phase effectively interacts with the lipophilic core of PDE5 inhibitors 3. A gradient elution utilizing a phosphate buffer is critical; the buffer tightly controls the pH, ensuring the basic piperazine nitrogen remains in a consistent ionization state. This prevents peak tailing and ensures reproducible retention times across multiple runs 3.
Step-by-Step Protocol:
-
System Preparation: Equip the HPLC system with an Agilent C18 column (250 × 4.6 mm, 5 μm particle size) [[7]](). Maintain the column temperature at 35°C to ensure stable partitioning kinetics and reduce system backpressure 7.
-
Mobile Phase Formulation: Prepare a gradient elution system using a mixture of phosphate buffer (pH adjusted to 3.0) and an organic solvent such as HPLC-grade acetonitrile [[3]]().
-
Sample Preparation: Accurately weigh the vardenafil API or impurity standard. Dissolve and quantitatively dilute the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL 7.
-
Chromatographic Execution: Inject 20 μL of the test solution into the liquid chromatograph 7. Run the gradient at a consistent flow rate of 1.0 mL/min 7.
-
Detection and Validation (Self-Validating Step): Monitor the eluent using a UV detector set to 245 nm, which corresponds to the optimal absorption maximum of the vardenafil heterocyclic core 7. Validate system suitability prior to sample analysis by injecting a known resolution mixture (e.g., Vardenafil spiked with N-Desethyl Vardenafil) to confirm adequate baseline separation (Resolution > 1.5) 3.
Workflow Visualization
Workflow detailing the genesis and analytical resolution of PDE5 inhibitor impurities.
References
1.[2] Technical Support Center: Synthesis of High-Purity Vardenafil Hydrochloride Trihydrate - Benchchem. 2 2.[7] CN106008524A - Preparation method for vardenafil impurities - Google Patents. 7 3.[1] Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed.1 4.[3] Vardenafil Hydrochloride Trihydrate | 330808-88-3 | Benchchem. 3 5.[6] Vardenafil O-Desethyl Impurity - Veeprho. 6 6.[4] Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC. 4 7.[5] In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors - MDPI. 5
Sources
- 1. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vardenafil Hydrochloride Trihydrate | 330808-88-3 | Benchchem [benchchem.com]
- 4. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
A Comprehensive Guide to Establishing the Relative Response Factor of Vardenafil Impurity 2
This guide provides a detailed, scientifically-grounded framework for researchers, scientists, and drug development professionals to accurately establish the Relative Response Factor (RRF) for Vardenafil Impurity 2. Adherence to these principles ensures robust and reliable quantification of impurities, a cornerstone of pharmaceutical quality control.
The Critical Role of Relative Response Factor in Impurity Profiling
In pharmaceutical analysis, particularly with High-Performance Liquid Chromatography (HPLC), it is a common misconception that the detector's response (e.g., peak area) is directly proportional to the concentration for all compounds under identical conditions. This assumption can lead to significant errors in quantifying impurities.[1] Unwanted substances, either from the manufacturing process or degradation, must be accurately measured to ensure the safety and efficacy of the final drug product.[2]
Regulatory bodies like the International Council for Harmonisation (ICH) mandate the accurate quantification of impurities.[3][4] The RRF corrects for the differences in detector response between an impurity and the Active Pharmaceutical Ingredient (API).[1][3] By establishing the RRF, a laboratory can quantify an impurity against the readily available API reference standard, circumventing the need for a costly and often unstable pure standard of the impurity for routine analysis.[3][5]
Theoretical Framework: The Beer-Lambert Law and RRF
The necessity for an RRF is rooted in the Beer-Lambert Law, a fundamental principle of spectroscopy.[6][7] The law states that a substance's absorbance is directly proportional to its concentration and the path length of the light passing through it.[8][9]
A = εcl
Where:
-
A is absorbance
-
ε (epsilon) is the molar absorptivity or extinction coefficient, an intrinsic property of the molecule at a specific wavelength.
-
c is the concentration of the substance.
-
l is the path length of the cuvette (constant in HPLC).
In HPLC-UV analysis, the peak area is proportional to absorbance. Different molecules, like Vardenafil and its impurities, possess unique chemical structures and thus different molar absorptivity (ε) values. This difference in 'ε' is why their UV detector responses differ even at the same concentration.
The Response Factor (RF) for any compound is the ratio of its peak area to its concentration.[1][10]
RF = Peak Area / Concentration
The Relative Response Factor (RRF) then compares the RF of the impurity to the RF of the API.[1]
RRF = RF (Impurity) / RF (API)
An RRF value of 1.0 indicates an identical response. A value > 1.0 means the impurity has a stronger response than the API, while a value < 1.0 signifies a weaker response.
Experimental Strategy for RRF Determination
The most robust method for determining the RRF is the slope method .[10][11] This involves creating calibration curves for both the Vardenafil API and Impurity 2 by plotting peak area against concentration over a specified range. The RRF is then calculated from the ratio of the slopes.[10][11]
Logical Framework for RRF Determination
The following diagram illustrates the conceptual relationship between fundamental properties and the final RRF value.
Caption: Relationship between molecular properties, experimental data, and RRF calculation.
Detailed Experimental Protocol
This protocol outlines a self-validating system for determining the RRF of Vardenafil Impurity 2. It is crucial that this determination is performed on a validated or to-be-validated HPLC method.[12][13]
Materials and Reagents
-
Vardenafil Reference Standard (RS), purity ≥ 99.5%
-
Vardenafil Impurity 2 Reference Standard (RS), known purity
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Formic Acid or other appropriate buffer components as per the analytical method[14][15]
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
Instrumentation & Chromatographic Conditions
-
System: HPLC or UHPLC with a Photodiode Array (PDA) or UV detector.[16][17]
-
Column: A C18 column is commonly used for Vardenafil analysis (e.g., 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A typical mobile phase involves a gradient of acetonitrile and a buffered aqueous solution.[14][16]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm[16]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Preparation of Stock and Standard Solutions
Accuracy in solution preparation is paramount.
-
Diluent Preparation: Prepare the diluent as specified in the analytical method (e.g., Acetonitrile:Water 50:50 v/v).
-
Vardenafil API Stock Solution (Stock A - ~500 µg/mL): Accurately weigh about 25 mg of Vardenafil RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Impurity 2 Stock Solution (Stock B - ~500 µg/mL): Accurately weigh about 25 mg of Vardenafil Impurity 2 RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Note: Adjust weight based on the purity of the impurity standard.
-
Linearity Solutions: Prepare a series of at least five concentrations for both the API and the impurity, spanning the expected range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit). This is a key requirement according to ICH Q2(R1) guidelines.[4][19]
| Level | Concentration (% of 0.15% Spec) | API Conc. (µg/mL) from Stock A | Impurity Conc. (µg/mL) from Stock B |
| 1 (LOQ) | 10% | 0.15 | 0.15 |
| 2 | 50% | 0.75 | 0.75 |
| 3 | 80% | 1.20 | 1.20 |
| 4 | 100% | 1.50 | 1.50 |
| 5 | 120% | 1.80 | 1.80 |
| 6 | 150% | 2.25 | 2.25 |
Experimental Workflow Diagram
The following diagram outlines the step-by-step process for data acquisition and analysis.
Caption: Workflow for RRF determination using the slope method.
Data Analysis and Interpretation
Linearity Assessment
After injecting all solutions, construct a calibration curve for both Vardenafil and Impurity 2.
-
X-axis: Concentration (µg/mL)
-
Y-axis: Peak Area
Perform a linear regression analysis. The correlation coefficient (r²) for both curves should be ≥ 0.999 to ensure a strong linear relationship.
RRF Calculation and Results
The RRF is the ratio of the slopes derived from the linearity plots.[10][11]
RRF = Slope of Impurity 2 / Slope of Vardenafil API
Table 1: Hypothetical Linearity and RRF Calculation Data
| Analyte | Concentration (µg/mL) | Peak Area (mAU*s) | Slope (from Regression) | r² | RRF |
| Vardenafil | 0.15 - 2.25 | (Data Range) | 55,430 | 0.9998 | N/A |
| Impurity 2 | 0.15 - 2.25 | (Data Range) | 48,780 | 0.9995 | 0.88 |
In this hypothetical example, the RRF of 0.88 indicates that Impurity 2 has a lower UV response than Vardenafil at the chosen wavelength.
Comparison: The Impact of Using a Correct RRF
To illustrate the importance of this work, consider a sample where the uncorrected area percentage of Impurity 2 is 0.15%.
Method 1: Incorrect Area Percent Assumption (RRF = 1.0)
-
Calculated Impurity Level = 0.15%
Method 2: Scientifically Determined RRF (RRF = 0.88) The formula to calculate the corrected percentage of the impurity is:
% Impurity = (% Area_Impurity / RRF) * 100
While the above formula is a simplification, the core principle is that the impurity's area must be corrected by the RRF. A more precise calculation using the API standard is:
% Impurity = (Area_Impurity / Area_API) * (Conc_API / Conc_Sample) * (1 / RRF) * 100
Applying the correction:
-
Corrected Impurity Level = 0.15% / 0.88 = 0.17%
Table 2: Comparison of Quantification Methods
| Method | RRF Used | Calculated Impurity Level | Accuracy | Regulatory Compliance |
| Area % Normalization | 1.0 (Assumed) | 0.15% | Low (Under-reports the impurity) | Potentially Non-Compliant |
| RRF Corrected | 0.88 (Determined) | 0.17% | High (Accurate quantification) | Compliant |
This comparison clearly demonstrates that assuming an RRF of 1.0 can lead to a significant underestimation of the impurity level, potentially resulting in a failure to meet regulatory specifications and compromising patient safety.
Conclusion and Best Practices
Establishing an accurate RRF is a one-time investment during method validation that pays dividends in analytical accuracy, cost-effectiveness, and regulatory compliance.[3] It eliminates the risks and expenses associated with using individual impurity standards for routine quality control.
Key Takeaways:
-
Never assume the RRF of an impurity is 1.0 without experimental verification.
-
The slope method, based on multi-point calibration curves, is the most reliable approach for RRF determination.
-
The entire process must be conducted under the specific, validated chromatographic conditions that will be used for routine analysis, as RRF is method-dependent.[2]
-
Proper documentation of the RRF determination is a critical component of the analytical method validation package submitted to regulatory authorities.[12][20]
By following this comprehensive guide, analytical laboratories can ensure that their impurity testing methods are robust, accurate, and scientifically sound, upholding the highest standards of pharmaceutical quality.
References
-
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
-
MICROSOLV. (2026, February 11). Relative Response Factor (RRF) in HPLC. [Link]
-
Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. [Link]
-
Rasayan Journal. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]
-
YouTube. (2022, March 30). How to establish a Relative Response Factor (RRF)?[Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
U.S. Pharmacopeia. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Scribd. (2025, November 3). 1225 - Validation of Compendial Procedures. [Link]
-
Investigations of a Dog blog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Trade Science Inc. (2009). A validated stability indicating LC method for vardenafil hydrochloride trihydrate and its related impurities. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Vardenafil on Newcrom R1 HPLC column. [Link]
-
Outsourced Pharma. (n.d.). Complimentary Techniques For Determining Relative Response Factor Of Non-Isolated Impurities. [Link]
-
Phenomenex. (2022, May 20). Vardenafil Assay with Gemini C18 Columns. [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ORBi (Open Repository and Bibliography). (n.d.). Development and validation of a UHPLC-UV method for the detection and quantification of erectile dysfunction drugs and some of their analogues found in counterfeit medicines. [Link]
-
Study.com. (n.d.). Beer-Lambert Law | Equation, Units & Examples. [Link]
-
Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. [Link]
-
Royal Society of Chemistry. (n.d.). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits...[Link]
-
Wikipedia. (n.d.). Beer–Lambert law. [Link]
-
AP Chemistry Study Guide. (2024, August 24). Beer-Lambert Law. [Link]
-
Novatia, LLC. (n.d.). Relative Response Factor Determination by qNMR. [Link]
Sources
- 1. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Complimentary Techniques For Determining Relative Response Factor Of Non- Isolated Impurities [outsourcedpharma.com]
- 6. ossila.com [ossila.com]
- 7. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 8. Beer-Lambert Law | Equation, Units & Examples - Lesson | Study.com [study.com]
- 9. edinst.com [edinst.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. uspbpep.com [uspbpep.com]
- 13. scribd.com [scribd.com]
- 14. Separation of Vardenafil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. hakon-art.com [hakon-art.com]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. Vardenafil Assay with Gemini C18 Columns | Phenomenex [phenomenex.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. investigationsquality.com [investigationsquality.com]
Safety Operating Guide
Navigating the Disposal of Vardenafil Impurity 2: A Guide for the Modern Laboratory
For researchers and scientists at the forefront of drug development, the integrity of their work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities they handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Vardenafil Impurity 2, a molecule intrinsically linked to the synthesis and analysis of the active pharmaceutical ingredient, Vardenafil. By moving beyond a simple checklist and delving into the causality behind these procedures, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of deep trust and proactive risk management.
Understanding the Compound: A Risk-Based Approach to Handling
Vardenafil Impurity 2, while not as extensively characterized as its parent compound, Vardenafil, requires a cautious and informed approach to its handling and disposal. The safety protocols for Vardenafil serve as a critical baseline for managing this impurity, given their structural similarities. Vardenafil is classified as toxic if swallowed and can cause skin and serious eye irritation[1][2]. Therefore, it is prudent to handle Vardenafil Impurity 2 with the same level of care.
Core Principles for Handling:
-
Engineering Controls: All handling of solid Vardenafil Impurity 2 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. For procedures with a higher risk of aerosolization, respiratory protection may be necessary.
-
Spill Management: A spill kit equipped with absorbent materials, appropriate PPE, and waste disposal bags should be readily accessible in any area where Vardenafil Impurity 2 is handled.
The Disposal Pathway: A Step-by-Step Protocol
The proper disposal of Vardenafil Impurity 2 is not merely a matter of laboratory best practice; it is a regulatory imperative governed by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA)[3][4]. Pharmaceutical waste, even in research quantities, must be managed to prevent environmental contamination and ensure public health.
The following protocol outlines a self-validating system for the compliant disposal of Vardenafil Impurity 2.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous. Based on the toxicological data for Vardenafil, any waste containing significant quantities of Vardenafil Impurity 2 should be presumed to be a hazardous pharmaceutical waste[1][5]. This conservative approach ensures the highest level of safety and compliance.
Step 2: Segregation of Waste Streams
Proper segregation is fundamental to a safe and compliant waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Solid Waste:
-
Collect all solid Vardenafil Impurity 2, contaminated PPE (gloves, disposable lab coats), and weighing papers in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Pharmaceutical Waste" and include the full chemical name: "Vardenafil Impurity 2".
-
-
Liquid Waste:
-
Solutions containing Vardenafil Impurity 2 should be collected in a separate, dedicated hazardous liquid waste container.
-
The container should be shatter-resistant and stored in secondary containment to prevent spills.
-
Crucially, never dispose of solutions containing Vardenafil Impurity 2 down the sink. This practice is prohibited for hazardous pharmaceutical waste to prevent the contamination of waterways[6].
-
Step 3: Container Management and Labeling
All hazardous waste containers must be managed in accordance with EPA regulations.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name of the contents (Vardenafil Impurity 2)
-
The specific hazards (e.g., "Toxic")
-
The date on which the first drop of waste was added to the container (the "accumulation start date")
-
-
Storage:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure incompatible wastes are segregated to prevent reactions.
-
Step 4: Disposal Manifest and Transport
Once the waste container is full or has reached its accumulation time limit, it must be disposed of through a licensed hazardous waste contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
A hazardous waste manifest will be completed to track the waste from its point of generation to its final disposal facility. This "cradle-to-grave" tracking is a key component of RCRA[3].
-
The primary method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility[7]. This high-temperature destruction process ensures that the active pharmaceutical ingredient is rendered inert.
Quantitative Data and Chemical Properties
A thorough understanding of the chemical and physical properties of Vardenafil provides a strong basis for the safe handling and disposal of its impurities.
| Property | Value (for Vardenafil or its salts) | Source |
| Molecular Formula | C23H32N6O4S | [8] |
| Molecular Weight | 488.6 g/mol | [8] |
| Solubility in Water | 0.11 mg/mL (as HCl salt) | [3][6] |
| Melting Point | 230-235°C | [9] |
| LogP | 2.5 | [9] |
| pKa | 9.86 (Predicted) | [9] |
This data, primarily for the parent compound Vardenafil, informs us that while it has low water solubility, it is a stable, high-melting-point solid. Its potential to persist in the environment underscores the importance of incineration rather than landfilling or sewer disposal.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow for managing Vardenafil Impurity 2 waste.
Sources
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. Levitra (Vardenafil HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Vardenafil Dihydrochloride | C23H34Cl2N6O4S | CID 135414253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vardenafil CAS#: 224785-90-4 [m.chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Vardenafil Impurity 2
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Vardenafil Impurity 2. The protocols outlined below are designed to ensure personnel safety, maintain sample integrity, and comply with rigorous laboratory standards. By understanding the rationale behind each step, you can foster a culture of safety and scientific excellence within your laboratory.
Foundational Principle: Risk Assessment and Hazard Identification
Vardenafil Impurity 2 is a substance intrinsically linked to Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While specific toxicological data for this impurity may not be readily available, established principles of chemical safety dictate that it should be handled with the same level of caution as the active pharmaceutical ingredient (API) itself. The Safety Data Sheet (SDS) for Vardenafil HCl indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, our PPE strategy is built upon a conservative risk assessment that assumes similar or potentially greater hazards for its impurities.
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Breathing in aerosolized powder.
-
Dermal Contact: Skin contact with the substance.
-
Ocular Contact: Eye contact with dust or splashes.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
A thorough risk assessment must be conducted for any new or non-routine procedure involving this compound. This assessment should consider the quantity of substance being handled, the potential for aerosolization (e.g., weighing, mixing), and the duration of the task.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task. The following table summarizes the minimum recommended PPE for handling Vardenafil Impurity 2.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Low-Energy Operations (e.g., weighing in a fume hood, preparing solutions) | Double-gloved with nitrile | Chemical safety goggles | Full-length lab coat | Recommended (N95 or higher) |
| High-Energy Operations (e.g., sonicating, vortexing, milling) | Double-gloved with nitrile | Face shield over safety goggles | Disposable gown over lab coat | Required (Elastomeric half-mask with P100 filters) |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Face shield over safety goggles | Disposable, chemical-resistant suit (e.g., Tyvek) | Required (As per high-energy operations) |
Hand Protection: The First Line of Defense
Standard laboratory gloves are insufficient for handling potent compounds.
-
Material: Nitrile gloves are recommended due to their superior chemical resistance compared to latex.
-
Double-Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is breached. This practice is a standard in handling potent pharmaceutical compounds. The outer glove should be removed and replaced immediately if contamination is suspected.
-
Cuff Integration: The cuffs of the inner glove should be tucked under the sleeve of the lab coat, while the cuffs of the outer glove should go over the sleeve, creating a secure seal.
Eye and Face Protection: Shielding Sensitive Tissues
Given that Vardenafil HCl is a known eye irritant, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should be fully enclosing to protect against dust particles and splashes from all angles. Standard safety glasses with side shields do not provide adequate protection.
-
Face Shield: For tasks with a higher risk of splashes or aerosol generation, a face shield must be worn in addition to safety goggles. The face shield provides a broader barrier of protection for the entire face.
Protective Clothing: Preventing Dermal Exposure
-
Lab Coat: A clean, full-length lab coat with long sleeves and tight-fitting cuffs is the minimum requirement.
-
Disposable Gown/Suit: For procedures with a higher risk of contamination, a disposable gown or a chemical-resistant suit (e.g., Tyvek) should be worn over the lab coat. This is particularly important during large-scale operations or spill cleanup.
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory irritation necessitates a conservative approach to respiratory protection. All handling of powdered Vardenafil Impurity 2 should be performed within a certified chemical fume hood or other ventilated enclosure.
-
N95 Respirator: For low-energy tasks within a fume hood, an N95 respirator is a recommended precautionary measure to protect against inhalation of fine particles.
-
Elastomeric Half-Mask Respirator: For any operation with a significant risk of aerosolization, a reusable elastomeric half-mask respirator with P100 (HEPA) filters is required. All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Protocols: From Preparation to Disposal
Adherence to standardized procedures is critical for safety. The following workflows illustrate the necessary steps for PPE management when handling Vardenafil Impurity 2.
PPE Selection and Donning Workflow
This diagram outlines the logical flow for selecting and putting on the appropriate PPE.
Caption: Workflow for risk assessment and proper PPE donning sequence.
Doffing (Removal) and Disposal Procedure
The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately in a designated area.
-
Outer Gloves: The most contaminated item should be removed first. Without touching your skin, peel off the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown/Suit: Untie or unzip the disposable gown. Roll it down from your shoulders, touching only the inside surface. Dispose of it in the hazardous waste container.
-
Face Shield and Goggles: Remove by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Place it in a sealed bag for storage or disposal according to manufacturer and institutional guidelines.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare skin. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
This sequence is visualized in the following diagram:
Caption: Step-by-step procedure for safe PPE removal and disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the immediate area. Secure the location and prevent entry. Follow your institution's established spill cleanup procedures, which should only be performed by trained personnel wearing the appropriate PPE as outlined in the table above.
By integrating these protocols into your daily laboratory operations, you create a robust safety framework that protects personnel and ensures the integrity of your research. This commitment to safety is the foundation of trustworthy and reproducible science.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
